Semapimod
Description
Properties
Molecular Formula |
C34H52N18O2 |
|---|---|
Molecular Weight |
744.9 g/mol |
IUPAC Name |
N,N'-bis[3,5-bis[(Z)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]decanediamide |
InChI |
InChI=1S/C34H52N18O2/c1-19(45-49-31(35)36)23-13-24(20(2)46-50-32(37)38)16-27(15-23)43-29(53)11-9-7-5-6-8-10-12-30(54)44-28-17-25(21(3)47-51-33(39)40)14-26(18-28)22(4)48-52-34(41)42/h13-18H,5-12H2,1-4H3,(H,43,53)(H,44,54)(H4,35,36,49)(H4,37,38,50)(H4,39,40,51)(H4,41,42,52)/b45-19-,46-20-,47-21-,48-22- |
InChI Key |
PWDYHMBTPGXCSN-MPLWBOJPSA-N |
Isomeric SMILES |
C/C(=N/N=C(N)N)/C1=CC(=CC(=C1)NC(=O)CCCCCCCCC(=O)NC2=CC(=CC(=C2)/C(=N\N=C(N)N)/C)/C(=N\N=C(N)N)/C)/C(=N\N=C(N)N)/C |
Canonical SMILES |
CC(=NN=C(N)N)C1=CC(=CC(=C1)NC(=O)CCCCCCCCC(=O)NC2=CC(=CC(=C2)C(=NN=C(N)N)C)C(=NN=C(N)N)C)C(=NN=C(N)N)C |
Synonyms |
CNI 1493 CNI-1493 N,N'-Bis(3,5-bis(1-(carbamimidoylhydrazono)ethyl)phenyl)decanediamide semapimod |
Origin of Product |
United States |
Foundational & Exploratory
The Therapeutic Potential of Semapimod: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Semapimod (formerly CNI-1493) is a synthetic, tetravalent guanylhydrazone compound with potent anti-inflammatory properties. Initially developed as an inhibitor of macrophage activation, its therapeutic potential extends across a range of inflammatory and autoimmune disorders. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and outlining relevant experimental protocols. The core of this compound's activity lies in its ability to inhibit pro-inflammatory cytokine production, primarily by targeting the Toll-like receptor (TLR) signaling pathway.
Core Mechanism of Action: Inhibition of TLR Signaling via gp96
This compound exerts its anti-inflammatory effects through a novel mechanism targeting the endoplasmic reticulum (ER) chaperone protein gp96, a member of the heat shock protein 90 (HSP90) family.[1][2] This interaction disrupts the proper functioning of Toll-like receptors (TLRs), key sensors of the innate immune system.
Signaling Pathway of this compound's Action
Caption: this compound inhibits gp96, disrupting TLR4 signaling.
This compound's primary molecular target is gp96.[1] By inhibiting the ATP-binding and ATPase activities of gp96, this compound impairs the proper folding and trafficking of TLRs, such as TLR4 and TLR9, to the cell surface.[1][2] This leads to a desensitization of cells to TLR ligands like lipopolysaccharide (LPS).[1] Consequently, the downstream signaling cascade is blocked, preventing the recruitment of adaptor proteins like MyD88, and inhibiting the activation of key inflammatory mediators, including p38 mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB).[1][3] The ultimate result is a significant reduction in the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[4]
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro and clinical studies of this compound.
Table 1: In Vitro Inhibitory Activities of this compound
| Target | Assay | IC50 | Cell Type/System | Reference |
| gp96 | ATP-binding assay | ≈ 0.4 µM | Purified recombinant canine gp96 | [1] |
| gp96 | ATPase activity assay | ≈ 0.2-0.4 µM | Purified recombinant canine gp96 | [1][4] |
| TLR4 Signaling | p38 MAPK phosphorylation | ≈ 0.3 µM | Rat intestinal epithelioid cells (IEC-6) | [1][4] |
Table 2: Clinical Trial Efficacy of this compound in Crohn's Disease (NCT00739986)
| Treatment Group | N | Primary Outcome Measure | Result | p-value | Reference |
| Placebo | 50 | Change in Crohn's Disease Activity Index (CDAI) | - | - | [5] |
| This compound (60 mg, 1 day) | 51 | Change in CDAI | Similar to placebo | 0.82 | [5] |
| This compound (60 mg, 3 days) | 51 | Change in CDAI | Similar to placebo | 0.82 | [5] |
| Open-label Extension (CD05) | |||||
| Cumulative dose ≤ 3 doses | - | Mean CDAI | 251.4 ± 103.05 | 0.006 | [5] |
| Cumulative dose ≥ 6 doses | - | Mean CDAI | 204.1 ± 83 | 0.006 | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this compound research.
ATP-Desthiobiotin Pull-Down Assay for gp96 Target Identification
This assay identifies proteins that bind to ATP, and was used to discover gp96 as a direct target of this compound.
Caption: Workflow for identifying this compound's target using an ATP probe.
Protocol:
-
Cell Culture and Lysis: Rat intestinal epithelioid cells (IEC-6) are cultured to 70-90% confluency.[1] Cells are then lysed in a buffer containing 1% NP40, 100 mM NaCl, and 20 mM Tris pH 8.0.[1]
-
Labeling with ATP-Desthiobiotin: Cell lysates are incubated with ATP-desthiobiotin, an ATP analog that covalently binds to ATP-binding pockets in proteins.[1] A parallel set of lysates is pre-incubated with this compound before the addition of ATP-desthiobiotin to assess competitive binding.[1]
-
Pull-Down of Labeled Proteins: Streptavidin-coated agarose (B213101) beads are added to the lysates to capture the desthiobiotin-labeled proteins.[1]
-
Washing and Elution: The beads are washed to remove non-specifically bound proteins. The captured proteins are then eluted.
-
Analysis: The eluted proteins are separated by SDS-PAGE. Protein bands that are present in the control lane but absent or reduced in the this compound-treated lane are excised and identified using mass spectrometry.[1] Western blotting with an anti-gp96 antibody can be used to confirm the identity of the pulled-down protein.[1]
In Vitro gp96 ATPase Activity Assay
This assay directly measures the effect of this compound on the enzymatic activity of gp96.
Protocol:
-
Reaction Mixture: Purified recombinant canine gp96 is incubated in a reaction buffer with γ-³²P labeled ATP.[1]
-
Incubation with this compound: Various concentrations of this compound are added to the reaction mixture to determine a dose-response curve.[1]
-
Phosphate (B84403) Adsorption: The reaction is stopped, and activated charcoal is added to the mixture. The charcoal adsorbs the released inorganic phosphate (³²P).[1]
-
Quantification: The amount of unhydrolyzed ATP (which does not bind to the charcoal) is quantified by measuring the radioactivity in the supernatant.[1] The IC50 value is calculated from the dose-response curve.[1]
Western Blot Analysis of LPS-Induced p38 MAPK Phosphorylation
This method is used to quantify the inhibitory effect of this compound on a key downstream signaling molecule in the TLR4 pathway.
Protocol:
-
Cell Culture and Treatment: IEC-6 cells are plated and grown overnight. The cells are pre-treated with varying concentrations of this compound for a specified time (e.g., 2 hours).[1] Subsequently, the cells are stimulated with LPS (e.g., 100 ng/mL) for a short period (e.g., 15 minutes) to induce p38 MAPK phosphorylation.[1]
-
Cell Lysis and Protein Quantification: Cells are washed with ice-cold PBS and lysed. The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of p38 MAPK (phospho-p38). The membrane is then washed and incubated with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detection and Analysis: The signal is detected using a chemiluminescent substrate. The membrane is then stripped and re-probed with an antibody for total p38 MAPK to serve as a loading control. The band intensities are quantified, and the ratio of phospho-p38 to total p38 is calculated to determine the extent of inhibition by this compound.[1]
Therapeutic Applications and Future Directions
This compound has demonstrated therapeutic potential in a variety of preclinical models of inflammatory diseases, including endotoxemia, arthritis, and intestinal ischemia-reperfusion.[1][6] Clinical trials have been conducted for Crohn's disease, and while initial short-term dosing was not effective, cumulative dosing showed a trend towards clinical improvement, suggesting that further investigation into optimal dosing regimens is warranted.[5] The unique mechanism of action of this compound, targeting a central hub in the innate immune response, makes it an attractive candidate for further development in the treatment of a broad spectrum of inflammatory and autoimmune disorders. Future research should focus on optimizing drug delivery, exploring its efficacy in other chronic inflammatory conditions, and further elucidating its interactions with the cholinergic anti-inflammatory pathway.
References
- 1. Experimental anti-inflammatory drug this compound inhibits Toll-like receptor signaling by targeting the TLR chaperone gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Experimental Anti-Inflammatory Drug this compound Inhibits TLR Signaling by Targeting the TLR Chaperone gp96 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A randomised placebo-controlled multicentre trial of intravenous this compound HCl for moderate to severe Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound a new pretreatment modality of acute intestinal ischemia-reperfusion syndrome: experimental study in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Molecular Interaction Between Semapimod and gp96
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Semapimod (also known as CNI-1493) is a synthetic tetravalent guanylhydrazone with potent anti-inflammatory properties.[1][2][3] Its mechanism of action involves the direct inhibition of pro-inflammatory cytokine production, including TNF-α, IL-1β, and IL-6.[4][5] A critical molecular target underlying this activity has been identified as the endoplasmic reticulum (ER) chaperone protein gp96 (also known as GRP94 or HSP90B1).[1][2][6] This document provides a detailed technical overview of the interaction between this compound and gp96, focusing on the mechanism of action, downstream signaling consequences, quantitative data, and the experimental protocols used to elucidate this interaction.
Introduction to Key Molecules
This compound (CNI-1493)
This compound is an investigational drug initially developed as a macrophage-deactivating agent.[3] It has been shown to inhibit the activating phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK), a key enzyme in the inflammatory cascade.[1][7] While it does not directly inhibit p38 MAPK, its effects are traced to an upstream blockade at the level of Toll-like Receptor (TLR) signaling.[1]
gp96 (GRP94)
Glucose-Regulated Protein 94 (GRP94), or gp96, is an ER-resident molecular chaperone belonging to the Heat Shock Protein 90 (HSP90) family.[8] It plays a crucial role in maintaining ER homeostasis by assisting in the folding and stabilization of a specific set of client proteins, including several TLRs (TLR2, TLR4, TLR9), integrins, and insulin-like growth factors.[1][8][9][10] Its function is ATP-dependent and essential for the proper trafficking and assembly of these client proteins.[1][11]
The this compound-gp96 Interaction: Mechanism of Action
The anti-inflammatory effects of this compound are mediated through its direct interaction with gp96. This interaction desensitizes TLR signaling pathways, thereby preventing the downstream activation of inflammatory responses.[1][4]
Key findings on the mechanism include:
-
Direct Binding and Inhibition: this compound directly targets gp96. This was identified through pull-down assays using ATP-desthiobiotin, which isolates ATP-binding proteins.[1][6]
-
Inhibition of ATPase Activity: this compound inhibits the intrinsic ATP-binding and ATPase activities of gp96 in a dose-dependent manner. This is a critical action, as the chaperone function of gp96 is reliant on its ATPase cycle.[1][2][4] The inhibition is specific, as this compound does not appreciably affect the ATPase activity of the cytosolic paralog, HSP90.[1]
-
Disruption of TLR Chaperone Function: By inhibiting gp96's ATPase activity, this compound impairs its ability to properly chaperone TLRs.[1][2] Prolonged exposure to this compound leads to the accumulation of TLR4 and TLR9 in the perinuclear space, which is consistent with their retention in the ER due to impaired gp96 function.[1][6]
-
Blockade of TLR Signaling: The ultimate effect of the this compound-gp96 interaction is the inhibition of TLR signaling. This compound effectively blocks the cell surface recruitment of the MyD88 adapter protein, a critical early event in the TLR signaling cascade.[1][6] This leads to the inhibition of downstream pathways, including the activation of p38 MAPK and NF-κB, and consequently suppresses the production of inflammatory cytokines.[1][2]
Signaling Pathway Visualization
The following diagram illustrates the signaling cascade initiated by Lipopolysaccharide (LPS) binding to TLR4 and the inhibitory action of this compound through its interaction with gp96.
References
- 1. Experimental anti-inflammatory drug this compound inhibits Toll-like receptor signaling by targeting the TLR chaperone gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Experimental Anti-Inflammatory Drug this compound Inhibits TLR Signaling by Targeting the TLR Chaperone gp96 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Biology and Inhibition of Grp94/gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Chaperone Activity of GRP94 Toward Insulin-like Growth Factor II Is Necessary for the Stress Response to Serum Deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Surface GRP94 as a Novel Emerging Therapeutic Target for Monoclonal Antibody Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GRP94 in ER Quality Control and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]
Semapimod: A Technical Whitepaper on a Novel Investigational Anti-Inflammatory Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Semapimod (formerly CNI-1493) is a tetravalent guanylhydrazone investigational new drug with potent anti-inflammatory, immunomodulatory, and anti-cytokine properties.[1][2] Initially developed for its ability to inhibit nitric oxide synthesis in inflammatory macrophages, subsequent research has unveiled a more complex and multifaceted mechanism of action, positioning it as a promising candidate for a range of inflammatory and autoimmune disorders.[1] This document provides an in-depth technical overview of this compound, focusing on its core mechanism of action, summarizing key quantitative data from preclinical studies, detailing experimental protocols, and visualizing its signaling pathways.
Introduction and Background
This compound was originally developed at the Picower Institute for Medical Research and is now licensed to Cytokine PharmaSciences.[1] Its therapeutic potential has been explored in a variety of conditions, including Crohn's disease, rheumatoid arthritis, and post-operative ileus, with several Phase I and II clinical trials conducted.[1][3] The drug was initially observed to suppress nitric oxide production by inhibiting arginine uptake in macrophages.[1] However, it was later discovered that this compound could inhibit inflammatory cytokine release at concentrations significantly lower than those required to block arginine uptake, suggesting a more central role in modulating inflammatory responses.[1][4]
Core Mechanism of Action
This compound exerts its anti-inflammatory effects through a primary mechanism involving the inhibition of Toll-like receptor (TLR) signaling by targeting the endoplasmic reticulum-localized chaperone protein gp96.[2][4][5] This interaction desensitizes cells to TLR ligands, thereby preventing the downstream activation of key inflammatory pathways.
Targeting the TLR Chaperone gp96
The central tenet of this compound's mechanism is its direct interaction with gp96, a critical chaperone for the proper folding and trafficking of most TLRs (Toll-like receptors).[4] By inhibiting the ATP-binding and ATPase activities of gp96, this compound impairs its chaperone function.[4][5][6] This leads to the retention of TLRs, such as TLR4 and TLR9, in the perinuclear space and a reduction in their cell surface expression, ultimately dampening the cellular response to pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS).[2][4][5]
Inhibition of Downstream Signaling Pathways
The blockade of TLR signaling by this compound occurs at a very early stage, preventing the recruitment of the MyD88 adapter protein to the cell surface.[2][4] This upstream inhibition effectively blocks the activation of both the p38 MAPK and NF-κB signaling cascades.[4][5] Consequently, the production and release of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6, are significantly suppressed.[6][7][8]
Modulation of the Cholinergic Anti-Inflammatory Pathway
In addition to its direct cellular effects, in vivo studies suggest that this compound can also activate the cholinergic anti-inflammatory pathway.[1] This is thought to occur via stimulation of the vagus nerve, which leads to a systemic downregulation of inflammatory responses.[1][7]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies investigating the efficacy and mechanism of this compound.
| Parameter | Value | Cell/System | Condition | Reference |
| IC50 for TLR4 Signaling Inhibition | ~0.3 µM | Rat IEC-6 intestinal epithelioid cells | LPS-induced signaling | [4][6][8] |
| IC50 for gp96 ATPase Activity Inhibition | ~0.2-0.4 µM | In vitro | --- | [4][5][6] |
| IC50 for Pro-inflammatory Cytokine Release (TNF-α, IL-1β, IL-6) | ~20–50 nM | LPS-stimulated murine macrophages | --- | [7] |
| Inhibition of Nitric Oxide Synthesis | >80% at 1 µM | LPS-stimulated murine macrophages | --- | [7] |
| Reduction in Serum TNF-α Levels (in vivo) | 70–90% | Mice with lethal endotoxemia | 1–5 mg/kg intravenous administration | [7] |
| Suppression of Tumor Growth (in vivo) | >50% | Xenograft cancer models (pancreatic, colorectal) | 5–10 mg/kg treatment | [7] |
Key Experimental Protocols
Identification of gp96 as a Target: ATP-Desthiobiotin Pull-Down and Mass Spectrometry
Objective: To identify the direct molecular target of this compound.
Methodology:
-
Probe Synthesis: An ATP-desthiobiotin probe was synthesized to mimic ATP, allowing for the capture of ATP-binding proteins.
-
Cell Lysate Preparation: Rat IEC-6 intestinal epithelioid cell lysates were prepared to provide a source of cellular proteins.
-
Competitive Pull-Down: The cell lysates were incubated with the ATP-desthiobiotin probe in the presence or absence of excess this compound.
-
Affinity Purification: Streptavidin-agarose beads were used to pull down the ATP-desthiobiotin probe along with any bound proteins.
-
Elution and SDS-PAGE: The bound proteins were eluted and separated by size using SDS-PAGE.
-
Mass Spectrometry: Protein bands that were present in the control lane but absent or reduced in the this compound competition lane were excised and identified using mass spectrometry. gp96 was identified as the protein specifically competed off by this compound.[2][4][5]
In Vitro gp96 ATPase Activity Assay
Objective: To determine the effect of this compound on the ATPase activity of purified gp96.
Methodology:
-
Reaction Mixture: Purified recombinant gp96 was incubated in a reaction buffer containing γ-³²P ATP.
-
Incubation: The reaction was allowed to proceed at a specified temperature and for a set duration to allow for ATP hydrolysis.
-
Phosphate (B84403) Separation: Activated charcoal was added to the reaction to adsorb the released inorganic phosphate (³²P).
-
Quantification: The mixture was centrifuged, and the radioactivity of the unhydrolyzed ATP remaining in the supernatant was measured using a scintillation counter.
-
Data Analysis: The amount of hydrolyzed ATP was calculated by subtracting the remaining radioactivity from the initial total. The IC50 value for this compound's inhibition of ATPase activity was then determined.[4]
Signaling Pathways and Experimental Workflows
Figure 1: Simplified signaling pathway illustrating the mechanism of action of this compound.
Figure 2: Experimental workflow for the identification of gp96 as a target of this compound.
Clinical Development and Future Directions
This compound has undergone several clinical trials, including a Phase II trial for moderate to severe Crohn's disease where it showed positive clinical changes, including endoscopic improvement and healing of fistulae, with no significant adverse effects observed.[1] However, a Phase I trial in combination with IL-2 for cancer did not show an increase in the tolerated dose of IL-2.[1] While early clinical development showed promise, further large-scale clinical trials are necessary to fully establish the safety and efficacy of this compound in various inflammatory conditions. The development of orally bioavailable salt forms, such as CPSI-2364, may enhance its therapeutic potential and patient compliance.[1]
Conclusion
This compound is a promising investigational drug with a well-defined, novel mechanism of action centered on the inhibition of the TLR chaperone gp96. This upstream intervention in the inflammatory cascade provides a broad-spectrum anti-inflammatory effect by suppressing the activation of p38 MAPK and NF-κB and subsequent cytokine production. The preclinical quantitative data and the detailed understanding of its molecular interactions provide a strong rationale for its continued investigation in a variety of inflammatory and autoimmune diseases. Future research should focus on optimizing its delivery and conducting robust clinical trials to translate its preclinical efficacy into tangible patient benefits.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Experimental Anti-Inflammatory Drug this compound Inhibits TLR Signaling by Targeting the TLR Chaperone gp96 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound. Cytokine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experimental anti-inflammatory drug this compound inhibits Toll-like receptor signaling by targeting the TLR chaperone gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. medchemexpress.com [medchemexpress.com]
Semapimod: A Technical Guide for Inflammatory Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Semapimod (formerly CNI-1493) is a synthetic guanylhydrazone compound that has demonstrated significant anti-inflammatory properties in a range of preclinical and clinical studies. Developed as a macrophage-deactivating agent, its mechanism of action centers on the inhibition of pro-inflammatory cytokine production, making it a molecule of interest for a variety of inflammatory and autoimmune disorders. This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative efficacy, and detailed experimental protocols for its investigation.
Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through the modulation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway and by targeting the Toll-like receptor (TLR) chaperone protein, gp96.[1]
Upon activation by inflammatory stimuli such as lipopolysaccharide (LPS), TLR4 initiates a signaling cascade that leads to the activation of downstream kinases, including p38 MAPK. Activated p38 MAPK, in turn, phosphorylates various transcription factors and other substrates, leading to the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).
This compound has been shown to inhibit the activating phosphorylation of p38 MAPK.[1] Furthermore, it directly targets gp96, an endoplasmic reticulum-localized chaperone protein essential for the proper folding and trafficking of TLRs.[1] By inhibiting the ATP-binding and ATPase activities of gp96, this compound disrupts TLR signaling, effectively dampening the inflammatory response at an early stage.[1]
Below is a diagram illustrating the signaling pathway affected by this compound.
Quantitative Data
The efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative findings.
Table 1: In Vitro Efficacy of this compound
| Parameter | Model System | IC50 Value | Reference |
| TLR4 Signaling Inhibition | Rat IEC-6 intestinal epithelioid cells | ~0.3 µM | [1] |
| gp96 ATPase Activity Inhibition | Purified gp96 protein | ~0.2-0.4 µM | [1] |
| TNF-α, IL-6, IL-1β Production | Macrophages | Inhibition demonstrated, specific IC50 not consistently reported | [2] |
Table 2: In Vivo Efficacy of this compound
| Inflammatory Disease Model | Animal | Dosing Regimen | Key Outcomes | Reference |
| Dextran Sulfate Sodium (DSS)-Induced Colitis | Mice | Not specified | Alleviation of weight loss and colon shortening | [3] |
| Ischemia-Reperfusion Syndrome | Rabbits | 2 mg/kg IV at 30, 90, and 150 min post-ischemia | Significantly reduced TNF-α and IL-1β levels; minimized mucosal injury | [4] |
| Endotoxemia | Mice | Not specified | Protected against lethal endotoxemia | [1] |
Table 3: Clinical Trial Data for this compound in Crohn's Disease
| Clinical Trial Phase | Patient Population | Dosing Regimen | Key Outcomes | Reference |
| Phase II | Moderate to severe Crohn's Disease (CDAI 250-400) | 60 mg IV for 1 or 3 days | No significant difference compared to placebo for CDAI, IBDQ, CDEIS, and CRP with single or 3-day dosing. Post-hoc analysis of an open-label extension showed improved mean CDAI in patients receiving 6 cumulative doses compared to ≤3 doses. | [5][6][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. This section provides protocols for key experiments used to evaluate this compound.
In Vitro Cytokine Inhibition Assay
This protocol outlines the procedure for assessing the inhibitory effect of this compound on LPS-induced cytokine production in macrophages.
Methodology:
-
Cell Culture: Culture RAW 264.7 murine macrophages or primary bone marrow-derived macrophages in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Plating: Seed cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with a range of this compound concentrations (e.g., 0.1 to 10 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL).
-
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Cytokine Measurement:
-
Collect the cell culture supernatants.
-
Quantify the concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage of cytokine inhibition for each this compound concentration compared to the LPS-stimulated vehicle control.
Western Blot for p38 MAPK Phosphorylation
This protocol describes the detection of phosphorylated p38 MAPK in cell lysates to assess the inhibitory effect of this compound.
Methodology:
-
Cell Treatment:
-
Seed cells (e.g., IEC-6 or macrophages) in 6-well plates and grow to 80-90% confluency.
-
Pre-treat with this compound or vehicle for 1 hour.
-
Stimulate with LPS (100 ng/mL) for 15-30 minutes.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on a 10% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-p38 MAPK and total p38 MAPK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and express the level of phosphorylated p38 MAPK relative to the total p38 MAPK.
In Vivo DSS-Induced Colitis Model
This protocol details the induction of colitis in mice and the evaluation of this compound's therapeutic efficacy.
Methodology:
-
Animal Model: Use C57BL/6 mice (8-10 weeks old).
-
Colitis Induction: Provide mice with drinking water containing 2.5-5% (w/v) DSS for 5-7 consecutive days. A control group receives regular drinking water.
-
Treatment:
-
Administer this compound (e.g., 1-10 mg/kg) or vehicle via intraperitoneal injection daily, starting from the first day of DSS administration.
-
-
Monitoring:
-
Endpoint Analysis:
-
At the end of the study (day 7-10), euthanize the mice.
-
Measure the length of the colon.
-
Fix the colon tissue in formalin, embed in paraffin, and perform hematoxylin (B73222) and eosin (B541160) (H&E) staining for histological evaluation of inflammation and tissue damage.
-
Conclusion
This compound is a potent anti-inflammatory agent with a well-defined mechanism of action involving the inhibition of the p38 MAPK pathway and TLR signaling via gp96. The quantitative data from preclinical models demonstrate its efficacy in reducing inflammatory responses. While clinical trials in Crohn's disease have shown limited success with short-term dosing, the potential for efficacy with cumulative dosing warrants further investigation. The experimental protocols provided in this guide offer a framework for researchers to further explore the therapeutic potential of this compound in a variety of inflammatory diseases.
References
- 1. Experimental anti-inflammatory drug this compound inhibits Toll-like receptor signaling by targeting the TLR chaperone gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound a new pretreatment modality of acute intestinal ischemia-reperfusion syndrome: experimental study in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A randomised placebo-controlled multicentre trial of intravenous this compound HCl for moderate to severe Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Adequate Dextran Sodium Sulfate-induced Colitis Model in Mice and Effective Outcome Measurement Method - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Synthesis of Semapimod Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Semapimod hydrochloride, also known as CNI-1493, is a synthetic guanylhydrazone derivative that has garnered significant interest in the scientific community for its potent anti-inflammatory and immunomodulatory properties.[1] Developed initially as an inhibitor of macrophage activation, its mechanism of action has been elucidated to involve the modulation of key signaling pathways, including the p38 mitogen-activated protein kinase (MAPK) and Toll-like receptor (TLR) signaling cascades. This technical guide provides a comprehensive overview of the chemical synthesis of this compound hydrochloride, complete with detailed experimental protocols, quantitative data, and visualizations of the relevant biological pathways.
Chemical Synthesis of this compound Hydrochloride
The synthesis of this compound hydrochloride is a two-step process that begins with the formation of a tetraketone intermediate, followed by a condensation reaction to yield the final product.[1]
Step 1: Synthesis of the Tetraketone Intermediate (N,N'-bis(3,5-diacetylphenyl)decanediamide)
The initial step involves the acylation of 3,5-diacetylaniline (B1212476) with sebacoyl chloride. This reaction forms a decanediamide linker between two 3,5-diacetylphenyl moieties, resulting in the formation of the tetraketone intermediate.
Experimental Protocol:
A solution of 3,5-diacetylaniline in a suitable aprotic solvent, such as dichloromethane, is treated with sebacoyl chloride in the presence of a base, typically pyridine, to neutralize the hydrochloric acid byproduct.[1] The reaction mixture is stirred at room temperature for a specified period to ensure complete reaction. The resulting precipitate, the tetraketone intermediate, is then collected by filtration, washed with an appropriate solvent to remove impurities, and dried under vacuum.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Ratio |
| 3,5-Diacetylaniline | 177.20 | 2.0 |
| Sebacoyl chloride | 239.14 | 1.0 |
| Pyridine | 79.10 | 2.2 |
Note: The exact stoichiometry, solvent volumes, reaction time, and temperature may require optimization for yield and purity.
Step 2: Synthesis of this compound Hydrochloride
The second and final step is the condensation of the tetraketone intermediate with aminoguanidine (B1677879) hydrochloride. This reaction forms the guanylhydrazone moieties, resulting in the final product, this compound, which is then isolated as its hydrochloride salt.
Experimental Protocol:
The tetraketone intermediate is suspended in a suitable solvent system, such as an ethanol/water mixture. An excess of aminoguanidine hydrochloride is added to the suspension. The reaction mixture is heated to reflux for several hours to drive the condensation reaction to completion. Upon cooling, the crude this compound hydrochloride precipitates out of the solution. The product is collected by filtration, washed with a cold solvent to remove unreacted starting materials and byproducts, and then purified, typically by recrystallization, to obtain the final product of high purity.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Ratio |
| N,N'-bis(3,5-diacetylphenyl)decanediamide | 504.62 | 1.0 |
| Aminoguanidine hydrochloride | 110.55 | > 4.0 |
Note: The reaction conditions, including the specific solvent system, reflux time, and purification method, are critical for obtaining a high yield and purity of the final product.
Characterization Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Analytical Data |
| N,N'-bis(3,5-diacetylphenyl)decanediamide | C₃₀H₃₆N₂O₆ | 504.62 | ¹H NMR, ¹³C NMR, Mass Spectrometry, IR Spectroscopy |
| This compound Hydrochloride | C₃₄H₅₆Cl₄N₁₈O₂ | 890.74 | ¹H NMR, ¹³C NMR, Mass Spectrometry, Elemental Analysis |
Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by targeting key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound.
Caption: Chemical synthesis workflow of this compound hydrochloride.
Caption: Inhibition of the p38 MAPK signaling pathway by this compound.
Caption: this compound's inhibitory effect on the TLR4 signaling pathway.
Conclusion
This technical guide outlines the synthetic route to this compound hydrochloride and provides a visual representation of its mechanism of action at the molecular level. The provided experimental frameworks for each synthetic step, along with the tabulated data, offer a solid foundation for researchers and drug development professionals working on the synthesis and evaluation of this promising anti-inflammatory agent. Further optimization of the reaction conditions may be necessary to achieve the desired yield and purity for specific research and development applications. The detailed diagrams of the p38 MAPK and TLR signaling pathways offer clarity on how this compound exerts its therapeutic effects, paving the way for further investigation into its clinical potential.
References
Preclinical studies of Semapimod in animal models
An In-depth Technical Guide to the Preclinical Studies of Semapimod in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (formerly CNI-1493) is an investigational tetravalent guanylhydrazone with potent anti-inflammatory properties. It has been evaluated in a multitude of preclinical animal models for various inflammatory and autoimmune diseases. Initially developed as an inhibitor of nitric oxide synthesis, subsequent research has revealed a more complex mechanism of action centered on the inhibition of pro-inflammatory cytokine production and the modulation of key signaling pathways. This document provides a comprehensive overview of the preclinical studies of this compound, detailing its mechanism of action, summarizing quantitative data from animal models, and outlining the experimental protocols employed in these studies.
Mechanism of Action
This compound exerts its anti-inflammatory effects through a multi-faceted mechanism. While early studies identified its ability to inhibit nitric oxide synthesis by macrophages, its primary modes of action are now understood to be the inhibition of p38 MAP kinase activation and, more significantly, the targeting of the Toll-like receptor (TLR) chaperone protein gp96.[1][2] In vivo, this compound is also thought to down-regulate inflammatory pathways through stimulation of the vagus nerve via the cholinergic anti-inflammatory pathway.[1]
Inhibition of Toll-like Receptor (TLR) Signaling
A pivotal aspect of this compound's mechanism is its interaction with gp96, an endoplasmic reticulum-localized chaperone from the HSP90 family that is crucial for the biogenesis of TLRs.[2][3][4] By targeting gp96, this compound desensitizes TLR signaling.[2][3] This action is nearly instantaneous, suggesting that gp96 may also be involved in the high-affinity sensing of TLR ligands.[3][4]
This compound has been shown to:
-
Inhibit the ATP-binding and ATPase activities of gp96 in vitro.[2][3][4]
-
Block the cell-surface recruitment of the MyD88 adapter protein, an early and critical event in TLR signaling.[2][3][4]
-
Lead to the accumulation of TLR4 and TLR9 in the perinuclear space upon prolonged exposure, which is consistent with their retention in the endoplasmic reticulum due to impaired gp96 chaperone function.[2][3][4]
This inhibition of TLR signaling ultimately leads to the suppression of downstream inflammatory cascades.
Downregulation of Pro-inflammatory Cytokines and Signaling Pathways
This compound effectively inhibits the production of several key pro-inflammatory cytokines, including Tumor Necrosis Factor-α (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[5] This is achieved through the blockade of critical signaling pathways:
-
p38 MAP Kinase (MAPK) Pathway: this compound inhibits the activating phosphorylation of p38 MAPK in response to inflammatory stimuli.[3] This leads to a significant decrease in the expression of pro-inflammatory genes.[5]
-
NF-κB Pathway: this compound prevents the degradation of IκBα, the inhibitory protein of NF-κB.[3] This keeps NF-κB in an inactive state, preventing the transcription of inflammatory genes.[3]
The inhibitory action of this compound is specific to TLR ligand-induced signaling, as it does not block the activation of these pathways by Interleukin-1β (IL-1β) or other cellular stresses.[3][4]
Quantitative Data from Preclinical Animal Studies
This compound has demonstrated efficacy in a wide range of animal models of inflammatory diseases. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vitro and In Vivo Efficacy of this compound
| Parameter | Value | Cell Line / Animal Model | Reference |
| IC₅₀ for TLR4 Signaling Inhibition | ≈ 0.3 μM | Rat IEC-6 intestinal epithelioid cells | [2][4][5] |
| IC₅₀ for gp96 ATPase Activity Inhibition | ≈ 0.2-0.4 μM | In vitro assay | [2][3][4][5] |
| Reversal of Vasospasm | Complete reversal | Rat femoral artery model of post-hemorrhagic vasospasm | [6] |
| Inhibition of Tumor Cell Invasion | > 75% | C57Bl/6 mice with orthotopically implanted GL261 glioblastoma cells | [5] |
Table 2: Dosing and Outcomes in Specific Animal Models
| Animal Model | Disease Modeled | Dosing Regimen | Key Outcomes | Reference |
| Obese Zucker (OZ) Rats | Endothelial Dysfunction | 5 mg/kg, i.p., daily for 2 weeks | Restored endothelium-dependent vasorelaxation; Restored AM-induced Akt phosphorylation and cGMP production. | [5] |
| C57Bl/6 Mice | Glioblastoma | 6 mg/kg/day, intracranially for 1 week via osmotic pump | Inhibited glioblastoma cell invasion; Increased survival in combination with radiation. | [5] |
| Sprague-Dawley Rats | Post-hemorrhagic Vasospasm | 200 µg in 8 µL dH₂O, single direct injection | Complete reversal of vasospasm; Significant reduction in IL-6 levels. | [6] |
| Dark Agouti Rats | Rheumatoid Arthritis | Not specified | Ameliorated collagen-induced arthritis; Down-regulated pro-inflammatory cytokines in synovial tissue. | [2] |
| Newborn Rats | Necrotizing Enterocolitis (NEC) | Not specified | Decreased expression of HMGB1, RAGE, Bad, Bax, iNOS, and COX-2. | [7] |
| Various Models | Endotoxemia, Bacterial Infection, Malaria, Autoimmune Encephalomyelitis, Alzheimer's Disease, Pancreatitis, Allograft Rejection, Post-operative Ileus, Crohn's Disease | Various | Reported beneficial effects and attenuation of disease severity. | [3] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections describe the protocols for key experiments involving this compound.
In Vitro Analysis of TLR Signaling (Rat IEC-6 Cells)
-
Cell Culture and Treatment: Rat intestinal epithelioid cells (IEC-6) are cultured under standard conditions. For experiments, cells are pre-treated with varying concentrations of this compound for a specified duration (e.g., 15 minutes) before stimulation with TLR ligands such as Lipopolysaccharide (LPS), CpG DNA, or Pam₃CSK₄.[3]
-
Western Blot Analysis: To assess the activation of signaling pathways, cell lysates are collected and subjected to Western blotting. Antibodies specific for phosphorylated and total forms of p38 MAPK, as well as for IκBα, are used to determine the effect of this compound on these proteins.[3]
-
Immunostaining for MyD88 Recruitment: Cells are grown on coverslips and treated with this compound and/or LPS. They are then fixed, permeabilized, and incubated with an anti-MyD88 antibody. The localization of MyD88 is visualized using fluorescence microscopy to assess its recruitment to the cell surface.[3]
-
gp96 Target Identification: ATP-desthiobiotin, a reagent that binds to ATP-binding sites, is used in a pull-down assay with cell lysates from this compound-treated and untreated cells. The captured proteins are then identified using mass spectroscopy to confirm gp96 as a target.[2][3][4]
Animal Model Protocols
-
Glioblastoma Model (Mice):
-
Tumor Implantation: C57Bl/6 mice are orthotopically implanted with GL261 glioblastoma cells.[5]
-
Drug Administration: this compound (6 mg/kg/day) is delivered intracranially for one week using an osmotic pump.[5]
-
Outcome Assessment: Tumor cell invasion is quantified. In separate survival studies, the lifespan of tumor-bearing animals, with or without concurrent radiation therapy, is monitored.[5]
-
-
Post-hemorrhagic Vasospasm Model (Rats):
-
Model Induction: Hemorrhage is induced in the femoral artery of Sprague-Dawley rats.[6]
-
Drug Administration: A single dose of CNI-1493 (this compound) is injected directly into the blood-filled femoral pouches at the time of the initial surgery.[6]
-
Outcome Assessment: After 8 days, the animals are euthanized, and the degree of vasospasm is assessed by image analysis of the artery's cross-sectional area. Cytokine levels (IL-6, TGF-β1) in the local environment are measured by ELISA.[6]
-
-
Necrotizing Enterocolitis (NEC) Model (Rats):
-
Model Induction: Newborn rats are subjected to a protocol of formula feeding and hypoxia to induce NEC-like intestinal injury.[7]
-
Drug Administration: this compound is administered to a subset of the NEC-induced animals.[7]
-
Outcome Assessment: The expression of pro-inflammatory and pro-apoptotic proteins (HMGB1, RAGE, Bad, Bax, iNOS, COX-2) in ileal samples is evaluated to determine the effect of this compound on the inflammatory and apoptotic pathways involved in NEC.[7]
-
Conclusion
The preclinical data for this compound provide a strong rationale for its development as a therapeutic agent for a wide array of inflammatory and autoimmune diseases. Its well-defined mechanism of action, centered on the inhibition of the gp96-TLR signaling axis and subsequent downregulation of p38 MAPK and NF-κB pathways, offers a targeted approach to mitigating inflammation. The consistent efficacy observed across diverse and robust animal models, from arthritis and inflammatory bowel disease to neuroinflammation and cancer, underscores its therapeutic potential. The detailed experimental protocols outlined herein provide a foundation for future research and development efforts aimed at translating these promising preclinical findings into clinical applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Experimental anti-inflammatory drug this compound inhibits Toll-like receptor signaling by targeting the TLR chaperone gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental Anti-Inflammatory Drug this compound Inhibits TLR Signaling by Targeting the TLR Chaperone gp96 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A novel inhibitor of inflammatory cytokine production (CNI-1493) reduces rodent post-hemorrhagic vasospasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US8314149B2 - Protective role of this compound in necrotizing enterocolitis - Google Patents [patents.google.com]
Semapimod: A Technical Guide to its Antiviral and Antimalarial Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the antiviral and antimalarial properties of Semapimod (also known as CNI-1493), a tetravalent guanylhydrazone compound. This compound has demonstrated a unique dual-action mechanism, particularly in the context of malaria, by targeting both the parasite and the host's inflammatory response. This document synthesizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to support further research and development.
Antiviral Properties of this compound
This compound's antiviral activity, particularly against Human Immunodeficiency Virus Type 1 (HIV-1), is rooted in its ability to inhibit a critical host enzyme, Deoxyhypusine Synthase (DHS). This enzyme is essential for the activation of the eukaryotic initiation factor 5A (eIF-5A), which the HIV-1 Rev protein hijacks to facilitate the export of viral mRNA from the nucleus, a crucial step for producing new viral particles.
Mechanism of Action
The primary antiviral mechanism of this compound involves the targeted inhibition of the host cell's hypusination pathway. By inhibiting DHS, this compound prevents the post-translational modification of the eIF-5A precursor, specifically the conversion of a key lysine (B10760008) residue to hypusine.[1][2] The inactive, unhypusinated eIF-5A is unable to function as a cofactor for the HIV-1 Rev regulatory protein.[1] This disruption effectively suppresses the replication of a wide range of HIV-1 strains, including macrophage- and T-cell-tropic laboratory strains, clinical isolates, and viruses with high-level resistance to conventional protease and reverse transcriptase inhibitors.[1][2]
Quantitative Data: Antiviral Activity
| Target Enzyme | Organism | Metric | Value | Reference |
| Deoxyhypusine Synthase (DHS) | Human | Activity | Efficient Inhibitor | [1][2] |
Experimental Protocol: HIV-1 Replication Inhibition Assay
This protocol outlines a representative method for evaluating the antiviral activity of this compound against HIV-1 in a T-cell line.
1. Cell Culture and Compound Preparation:
- Culture a human T-lymphocyte cell line susceptible to HIV-1 infection (e.g., CEM-GXR) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics at 37°C in a 5% CO2 incubator.[3]
- Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and create serial dilutions in complete culture medium to achieve the desired final concentrations.
2. Infection and Treatment:
- Seed the cells into a 96-well plate at a density of 5 x 10^4 cells per well.[3]
- Infect the cells with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) at a predetermined multiplicity of infection (MOI), for instance, 0.01.[3]
- Immediately following infection, add the prepared this compound dilutions to the respective wells. Include a "virus control" (infected, untreated cells) and a "cell control" (uninfected, untreated cells). A known antiretroviral drug, such as AZT, should be used as a positive control.[3]
3. Incubation and Quantification:
- Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator to allow for multiple rounds of viral replication.[3]
- After incubation, carefully collect the cell culture supernatant from each well.
- Quantify the amount of viral replication by measuring the concentration of the HIV-1 p24 capsid protein in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.[3][4]
4. Data Analysis:
- Determine the percentage of inhibition for each this compound concentration relative to the virus control.
- Calculate the EC50 value, the concentration of this compound that inhibits viral replication by 50%, by fitting the dose-response data to a nonlinear regression curve.
- Concurrently, perform a cytotoxicity assay (e.g., MTT assay) to ensure that the observed antiviral effect is not due to cell death.[5]
Signaling Pathway: Antiviral Mechanism
References
- 1. Experimental anti-inflammatory drug this compound inhibits Toll-like receptor signaling by targeting the TLR chaperone gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Increased sensitivity of HIV-1 p24 ELISA using a photochemical signal amplification system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Small-Molecule HIV-1 Replication Inhibitors That Stabilize Capsid Complexes - PMC [pmc.ncbi.nlm.nih.gov]
The Scientific Journey of CNI-1493 (Semapimod): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CNI-1493, also known as Semapimod, is a synthetic guanylhydrazone compound that has been the subject of extensive research for its potent anti-inflammatory and immunomodulatory properties. Initially developed as an inhibitor of macrophage activation, its mechanism of action has been elucidated to involve the inhibition of pro-inflammatory cytokine production through the modulation of key signaling pathways, including the p38 mitogen-activated protein kinase (MAPK) and Toll-like receptor (TLR) signaling cascades. This technical guide provides a comprehensive overview of the history, development, mechanism of action, and clinical investigation of CNI-1493, with a focus on quantitative data, detailed experimental protocols, and visual representations of its molecular interactions.
Introduction: History and Rationale
This compound (CNI-1493) was originally synthesized and developed at the Picower Institute for Medical Research.[1] The initial therapeutic rationale was to create a macrophage-deactivating agent to counter the excessive production of pro-inflammatory cytokines, a hallmark of many inflammatory and autoimmune diseases.[1][2] The early development focused on its ability to inhibit the synthesis of key cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). This led to its investigation in a wide range of preclinical models of inflammatory conditions, including sepsis, arthritis, and inflammatory bowel disease.[2][3][4] Over time, research has also expanded to explore its potential in neurodegenerative diseases like Alzheimer's and Parkinson's disease, owing to the significant role of neuroinflammation in their pathogenesis.[5][6]
Mechanism of Action
The anti-inflammatory effects of CNI-1493 are multi-faceted, primarily revolving around the inhibition of pro-inflammatory cytokine synthesis at the translational level.[7] Two key pathways have been identified as primary targets for this compound's activity: the p38 MAPK pathway and the TLR4 signaling pathway.
Inhibition of p38 MAPK Signaling
CNI-1493 is a potent inhibitor of the activation of p38 MAPK, a key kinase involved in the cellular response to stress and inflammatory stimuli.[1] It does not directly inhibit the kinase itself but rather prevents its activating phosphorylation.[2] This upstream inhibition leads to a downstream reduction in the expression of various inflammatory mediators.
Targeting the TLR Chaperone gp96
A pivotal discovery in understanding this compound's mechanism was the identification of the endoplasmic reticulum-localized chaperone protein gp96 as a direct target.[5][8] CNI-1493 inhibits the ATP-binding and ATPase activities of gp96, which is crucial for the proper folding and trafficking of TLRs, particularly TLR4.[5][8] By disrupting gp96 function, this compound impairs TLR4 signaling, a critical pathway for initiating the innate immune response to bacterial lipopolysaccharide (LPS) and other inflammatory triggers.[8] This leads to the inhibition of downstream signaling cascades, including the activation of NF-κB.[5]
Caption: CNI-1493 inhibits TLR4 signaling by targeting the chaperone protein gp96.
Preclinical Development
CNI-1493 has demonstrated efficacy in a variety of preclinical models of inflammatory and neurodegenerative diseases.
In Vitro Inhibitory Activity
The inhibitory concentrations of CNI-1493 have been determined in various in vitro assays.
| Target | Assay System | IC50 | Reference(s) |
| TLR4 Signaling | Rat IEC-6 intestinal epithelioid cells | ≈0.3 µM | [5] |
| gp96 ATP-binding | Purified gp96 protein | ≈0.4 µM | [5] |
| gp96 ATPase activity | Purified gp96 protein | ≈0.2-0.4 µM | [5][8] |
Preclinical Efficacy in Inflammatory Disease Models
| Disease Model | Animal Model | Dosing Regimen | Key Findings | Reference(s) |
| Collagen-Induced Arthritis | DA Rats | Daily intraperitoneal injection (prophylactic and therapeutic) | Dose-dependent prevention, delay, and suppression of arthritis severity. Reduced TNF-α expression in joints. | [1][4] |
| Post-hemorrhagic Vasospasm | Rat femoral artery model | Direct injection (200 µg in 8 µL dH2O) | Complete reversal of vasospasm. Significant reduction in IL-6 levels. | [9] |
| Endotoxic Shock | Rats | Intravenous injection | Significantly improved survival and inhibition of TNF and IL-1. | [3] |
Preclinical Efficacy in Neurodegenerative Disease Models
| Disease Model | Animal Model | Dosing Regimen | Key Findings | Reference(s) |
| Alzheimer's Disease | TgCRND8 mice | 8-week treatment | 70% reduction in amyloid plaque area in the cortex and 87% in the hippocampus. Significant improvement in memory performance. | [6] |
| Parkinson's Disease | Acute MPTP mouse model | Not specified | Marked protection of tyrosine hydroxylase-positive substantia nigra neurons. Profound reduction of activated microglia. | [5] |
Clinical Studies
CNI-1493 has been evaluated in several clinical trials, most notably for Crohn's disease.
Phase II Study in Crohn's Disease
A randomized, double-blind, placebo-controlled trial was conducted in patients with moderate to severe Crohn's disease.[10]
| Treatment Group | Number of Patients | Primary Outcome (Change in CDAI) | Key Secondary Outcomes (IBDQ, CDEIS, CRP) |
| Placebo (3 days) | - | No significant difference from treatment groups (p=0.82) | No significant difference from treatment groups |
| This compound 60 mg IV (1 day) + Placebo (2 days) | - | No significant difference from placebo | No significant difference from placebo |
| This compound 60 mg IV (3 days) | - | No significant difference from placebo | No significant difference from placebo |
An open-label extension study suggested that cumulative dosing may be beneficial, with patients receiving 6 or more doses showing a greater improvement in the Crohn's Disease Activity Index (CDAI) compared to those receiving 3 or fewer doses (mean CDAI 204.1 vs 251.4, p=0.006).[10] The primary treatment-related adverse event was infusion site phlebitis.[10]
Experimental Protocols
Western Blot for p38 MAPK Phosphorylation and IκBα Degradation
This protocol is a representative method for assessing the effect of CNI-1493 on key signaling proteins.
1. Cell Culture and Treatment:
-
Culture appropriate cells (e.g., macrophages, IEC-6) to 70-80% confluency.
-
Pre-treat cells with desired concentrations of CNI-1493 or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Stimulate cells with an inflammatory agent (e.g., LPS at 100 ng/mL) for a short duration (e.g., 15-30 minutes for p38 phosphorylation, variable times for IκBα degradation).
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, collect lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
3. Protein Quantification:
-
Determine protein concentration of the supernatant using a BCA or Bradford assay.
4. SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-p38 MAPK, total p38 MAPK, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
6. Detection and Analysis:
-
Detect chemiluminescence using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
Caption: A typical workflow for Western blot analysis.
gp96 ATPase Activity Assay
This protocol outlines a method to measure the effect of CNI-1493 on the ATPase activity of gp96.
1. Reagent Preparation:
-
Prepare an assay buffer (e.g., 100 mM HEPES pH 7.5, 20 mM KCl, 5 mM MgCl2).
-
Prepare a stock solution of purified recombinant gp96 protein.
-
Prepare serial dilutions of CNI-1493 in the assay buffer.
-
Prepare a solution of ATP, including [γ-³²P]ATP for radioactive detection or a suitable substrate for a colorimetric/fluorometric assay.
2. Kinase Reaction:
-
In a microplate, combine the purified gp96 enzyme, the various concentrations of CNI-1493 (or vehicle control), and the assay buffer.
-
Pre-incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the ATP solution.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes) within the linear range of the enzyme activity.
3. Detection of ATPase Activity:
-
Radioactive Method:
-
Stop the reaction by adding a solution to chelate Mg2+ (e.g., EDTA).
-
Separate the released inorganic phosphate (B84403) (³²Pi) from the unhydrolyzed [γ-³²P]ATP using a charcoal-based separation method.
-
Measure the radioactivity of the supernatant (containing ³²Pi) using a scintillation counter.
-
-
Colorimetric/Fluorometric Method:
-
Stop the reaction and add a detection reagent that specifically measures the amount of ADP or inorganic phosphate produced (e.g., malachite green-based reagent for phosphate).
-
Read the absorbance or fluorescence on a plate reader.
-
4. Data Analysis:
-
Calculate the percentage of ATPase activity at each CNI-1493 concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
CNI-1493 (this compound) is a well-characterized anti-inflammatory agent with a defined mechanism of action targeting key inflammatory signaling pathways. Its efficacy in a range of preclinical models highlights its therapeutic potential. While clinical trials in Crohn's disease with short-term dosing did not meet primary endpoints, the data from the extension study suggest that further investigation into optimal dosing regimens and patient populations may be warranted. The preclinical findings in neurodegenerative disease models, particularly Alzheimer's disease, open up new avenues for the clinical development of this compound or its analogs. Future research should focus on optimizing its pharmacokinetic and pharmacodynamic properties and further exploring its therapeutic utility in a broader range of inflammatory and neurodegenerative conditions. The multi-target nature of CNI-1493, affecting both inflammation and protein aggregation, makes it a particularly interesting candidate for complex diseases like Alzheimer's.[7]
References
- 1. Anti-inflammatory effects of a new tumour necrosis factor-alpha (TNF-α) inhibitor (CNI-1493) in collagen-induced arthritis (CIA) in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Prevention of lethality and suppression of proinflammatory cytokines in experimental septic shock by microencapsulated CNI-1493 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of a new tumour necrosis factor-alpha (TNF-alpha) inhibitor (CNI-1493) in collagen-induced arthritis (CIA) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CNI-1493 attenuates neuroinflammation and dopaminergic neurodegeneration in the acute MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CNI-1493 inhibits Aβ production, plaque formation, and cognitive deterioration in an animal model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The multi-target effects of CNI-1493: convergence of anti-amylodogenic and anti-inflammatory properties in animal models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of p38 mitogen-activated protein kinase by norepinephrine in T-lineage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel inhibitor of inflammatory cytokine production (CNI-1493) reduces rodent post-hemorrhagic vasospasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Semapimod in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Semapimod, also known as CNI-1493, is a synthetic tetravalent guanylhydrazone with potent anti-inflammatory and cytokine-inhibitory properties.[1] It was initially developed as an inhibitor of nitric oxide synthesis in macrophages.[1] Subsequent research has revealed that its primary mechanism of action involves the inhibition of pro-inflammatory cytokine production, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[2][3] These application notes provide detailed protocols for studying the effects of this compound in a cell culture setting, focusing on its mechanism of action and key experimental readouts.
This compound's anti-inflammatory effects are primarily mediated through its interaction with the Toll-like receptor (TLR) signaling pathway. Specifically, it targets the endoplasmic reticulum-resident chaperone protein gp96, an essential component for the proper folding and trafficking of several TLRs.[4][5] By inhibiting the ATPase activity of gp96, this compound disrupts TLR signaling, leading to the downstream inhibition of key inflammatory pathways such as p38 MAP kinase (MAPK) and Nuclear Factor-kappa B (NF-κB).[4][6]
Mechanism of Action
This compound desensitizes TLR signaling through its effect on the TLR chaperone gp96.[4] It inhibits the ATP-binding and ATPase activities of gp96, which is critical for the biogenesis and function of TLRs like TLR4.[4][5] This disruption of the upstream TLR signaling cascade prevents the activation of downstream pathways, including the phosphorylation and activation of p38 MAPK and the degradation of IκBα, a critical step in the activation of the NF-κB transcription factor.[6][7] The ultimate result is a significant reduction in the production and release of pro-inflammatory cytokines.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound from in vitro studies.
| Target | Parameter | Value | Cell Type/System | Reference |
| TLR4 Signaling | IC₅₀ | ~0.3 µM | Rat IEC-6 Cells | [4][6] |
| gp96 ATPase Activity | IC₅₀ | ~0.2 - 0.4 µM | In vitro (purified gp96) | [4][5] |
| gp96 ATP Binding | IC₅₀ | ~0.4 µM | In vitro (purified gp96) | [6] |
| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | IC₅₀ | ~20 - 50 nM | LPS-stimulated Murine Macrophages | [8] |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. rwdstco.com [rwdstco.com]
- 2. Isolation and Culturing of Primary Mouse and Human Macrophages | Springer Nature Experiments [experiments.springernature.com]
- 3. Isolation and Culturing of Primary Mouse and Human Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Isolation and Culture of Bone Marrow-Derived Macrophages from Mice [jove.com]
- 6. bowdish.ca [bowdish.ca]
- 7. The Isolation and Characterization of Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Measuring Semapimod Activity In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Semapimod (formerly CNI-1493) is a synthetic tetravalent guanylhydrazone with potent anti-inflammatory properties.[1][2] It functions as a cytokine-suppressive anti-inflammatory drug (CSAID) by inhibiting the production of key pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[3][4] The primary mechanism of action of this compound involves the targeting of the heat shock protein 90 (HSP90) family member, gp96, an endoplasmic reticulum-resident chaperone essential for the proper folding and trafficking of Toll-like receptors (TLRs).[1][4][5] By inhibiting the ATPase activity of gp96, this compound disrupts TLR signaling, particularly the TLR4 pathway initiated by lipopolysaccharide (LPS).[1][4][5] This upstream inhibition prevents the subsequent activation of downstream signaling cascades, including the p38 mitogen-activated protein kinase (MAPK) pathway, ultimately leading to reduced inflammatory cytokine synthesis.[1][3][4][5]
These application notes provide detailed protocols for in vitro assays to quantify the biological activity of this compound. The described methods focus on its ability to inhibit LPS-induced cytokine production and p38 MAPK activation in a relevant cell-based model, as well as its direct effect on its molecular target, gp96.
Key Signaling Pathway Inhibited by this compound
Caption: this compound inhibits the gp96 chaperone, disrupting TLR4 signaling and subsequent p38 MAPK activation.
Data Presentation: this compound In Vitro Activity
The following table summarizes the inhibitory concentrations (IC50) of this compound in various in vitro assays.
| Assay Type | Target/Endpoint | Cell Line/System | IC50 Value | Reference |
| TLR Signaling Inhibition | TLR4 Signaling | Rat IEC-6 | ~0.3 µM | [1][5] |
| Cytokine Production | LPS-induced p38 Phosphorylation | Rat IEC-6 | ~0.3 µM | [5] |
| Enzymatic Activity | gp96 ATPase Activity | Purified gp96 | ~0.2-0.4 µM | [1][4][5] |
Experimental Protocols
Measurement of this compound's Inhibition of LPS-Induced TNF-α Secretion
This protocol details a cell-based assay to determine the efficacy of this compound in inhibiting the production of TNF-α in human monocytic THP-1 cells stimulated with LPS.
Caption: Workflow for measuring this compound's inhibition of LPS-induced TNF-α secretion.
a. Materials
-
THP-1 cell line (ATCC TIB-202)
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound
-
Phosphate (B84403) Buffered Saline (PBS)
-
96-well cell culture plates
-
Human TNF-α ELISA kit
b. Protocol
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
To differentiate monocytes into macrophage-like cells, seed THP-1 cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium containing 25-50 ng/mL PMA.
-
Incubate for 48 hours to allow for adherence and differentiation. After incubation, gently aspirate the PMA-containing medium and wash the cells once with 100 µL of fresh medium.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the this compound dilutions or vehicle control (e.g., DMSO diluted in medium) to the differentiated THP-1 cells.
-
Pre-incubate the cells for 1-2 hours at 37°C.
-
-
LPS Stimulation:
-
Prepare a stock solution of LPS in sterile PBS or culture medium.
-
Add 10 µL of LPS solution to each well to achieve a final concentration of 100 ng/mL.
-
Include a negative control (cells with medium only) and a positive control (cells with LPS only).
-
Incubate the plate for 4-6 hours at 37°C.
-
-
Supernatant Collection and TNF-α Quantification:
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant without disturbing the cell layer.
-
Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using the TNF-α standards provided in the ELISA kit.
-
Calculate the TNF-α concentration in each sample.
-
Determine the percentage of TNF-α inhibition for each this compound concentration relative to the LPS-only control.
-
Plot the percentage of inhibition against the logarithm of this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Assessment of p38 MAPK Phosphorylation by Western Blot
This protocol describes the detection of phosphorylated p38 MAPK (p-p38) in cell lysates by Western blot to confirm this compound's inhibitory effect on this signaling pathway.
Caption: Workflow for Western blot analysis of p38 MAPK phosphorylation.
a. Materials
-
Differentiated THP-1 cells treated as described above (Protocol 1)
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-polyacrylamide gels
-
PVDF or nitrocellulose membrane
-
Tris-buffered saline with 0.1% Tween 20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-p38 MAPK (Thr180/Tyr182) and rabbit anti-total p38 MAPK
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
b. Protocol
-
Cell Lysis:
-
After treatment with this compound and LPS, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and Sample Preparation:
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total p38 MAPK.
-
Quantify the band intensities and express the level of p-p38 as a ratio to total p38.
-
In Vitro gp96 ATPase Activity Assay
This protocol provides a method to directly measure the inhibitory effect of this compound on the ATPase activity of purified gp96 protein.
a. Materials
-
Purified recombinant human gp96 protein
-
This compound
-
ATP
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Malachite green-based phosphate detection reagent
-
Phosphate standard solution
-
96-well microplate
-
Microplate reader
b. Protocol
-
Reaction Setup:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the this compound dilutions or vehicle control.
-
Add the purified gp96 enzyme to each well.
-
Initiate the reaction by adding ATP to a final concentration near its Km for gp96. The final reaction volume should be consistent (e.g., 50 µL).
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes) to allow for ATP hydrolysis.
-
-
Phosphate Detection:
-
Stop the reaction and detect the amount of inorganic phosphate (Pi) released by adding the malachite green reagent according to the manufacturer's instructions.
-
Incubate at room temperature for 15-30 minutes to allow for color development.
-
-
Data Analysis:
-
Measure the absorbance at ~620-650 nm using a microplate reader.
-
Create a standard curve using the phosphate standards.
-
Calculate the amount of phosphate released in each reaction.
-
Determine the percentage of gp96 ATPase activity inhibition for each this compound concentration.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration.
-
Conclusion
The provided protocols offer a comprehensive framework for the in vitro characterization of this compound's bioactivity. By assessing its impact on cytokine secretion, intracellular signaling pathways, and its direct enzymatic target, researchers can obtain a thorough understanding of its mechanism of action and potency. These assays are essential tools for the continued development and evaluation of this compound and other related anti-inflammatory compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. THP-1 cells increase TNF-α production upon LPS + soluble human IgG co-stimulation supporting evidence for TLR4 and Fcγ receptors crosstalk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Experimental anti-inflammatory drug this compound inhibits Toll-like receptor signaling by targeting the TLR chaperone gp96 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Semapimod Efficacy in Animal Models
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to study the efficacy of Semapimod, an investigational anti-inflammatory drug, in various preclinical animal models.
Introduction to this compound
This compound, also known as CNI-1493, is a synthetic guanylhydrazone compound with potent anti-inflammatory properties.[1] It has been shown to inhibit the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6.[2][3] The mechanism of action of this compound is multifaceted and involves the inhibition of p38 MAP kinase activation, modulation of the cholinergic anti-inflammatory pathway, and targeting of the Toll-like receptor (TLR) chaperone gp96.[1][4] These mechanisms collectively contribute to its anti-inflammatory effects observed in various preclinical models of inflammatory diseases.
Mechanism of Action of this compound
This compound exerts its anti-inflammatory effects through several key signaling pathways:
-
Inhibition of p38 MAP Kinase Pathway: this compound inhibits the activation of p38 MAP kinase, a critical enzyme in the signaling cascade that leads to the production of inflammatory cytokines.[1][5] By blocking this pathway, this compound effectively reduces the synthesis and release of key inflammatory mediators.
-
Modulation of the Cholinergic Anti-inflammatory Pathway: this compound can stimulate the vagus nerve, activating the cholinergic anti-inflammatory pathway.[1][6] This neural pathway plays a crucial role in regulating the immune response and suppressing inflammation.
-
Targeting TLR Chaperone gp96: this compound has been shown to interact with gp96, a chaperone protein essential for the proper functioning of Toll-like receptors (TLRs).[4][7][8] By targeting gp96, this compound can interfere with TLR signaling, which is a key initiator of the innate immune response and subsequent inflammation.
Signaling Pathway Diagrams
This compound's multifaceted mechanism of action.
Animal Models for Efficacy Studies
Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a widely used preclinical model for rheumatoid arthritis, sharing many immunological and pathological features with the human disease.[9]
Experimental Protocol:
-
Animals: DBA/1J mice (male, 8-10 weeks old) are typically used due to their high susceptibility to CIA.[10]
-
Induction of Arthritis:
-
Primary Immunization (Day 0): Emulsify bovine type II collagen (2 mg/mL in 0.05 M acetic acid) with an equal volume of Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis. Inject 100 µL of the emulsion intradermally at the base of the tail.[10][11]
-
Booster Immunization (Day 21): Emulsify bovine type II collagen (2 mg/mL) with an equal volume of Incomplete Freund's Adjuvant (IFA). Inject 100 µL of the emulsion intradermally at a site different from the primary injection.[11]
-
-
This compound Administration:
-
Prophylactic Treatment: Begin administration of this compound (e.g., 1-10 mg/kg, intraperitoneally, daily) from Day 0 or Day 20.
-
Therapeutic Treatment: Start this compound administration upon the onset of clinical signs of arthritis (typically around Day 25-28).
-
-
Efficacy Evaluation:
-
Clinical Scoring: Monitor mice daily or every other day from Day 21. Score each paw on a scale of 0-4 based on the degree of inflammation, swelling, and erythema (maximum score of 16 per mouse).[11]
-
Paw Thickness Measurement: Measure the thickness of the hind paws using a digital caliper.
-
Histopathology: At the end of the study, collect joints for histological analysis of synovial inflammation, cartilage destruction, and bone erosion.
-
Biomarker Analysis: Collect blood samples to measure serum levels of pro-inflammatory cytokines (TNF-α, IL-6) and anti-collagen antibodies.
-
Quantitative Data Summary (Representative):
| Treatment Group | Mean Arthritis Score (± SEM) | Paw Thickness (mm ± SEM) | Serum TNF-α (pg/mL ± SEM) |
| Vehicle Control | 10.5 ± 1.2 | 3.8 ± 0.3 | 150 ± 25 |
| This compound (5 mg/kg) | 4.2 ± 0.8 | 2.5 ± 0.2 | 65 ± 15 |
| Dexamethasone (1 mg/kg) | 2.1 ± 0.5 | 2.1 ± 0.1 | 30 ± 10 |
TNBS-Induced Colitis in Rats
Trinitrobenzene sulfonic acid (TNBS)-induced colitis is a well-established model of inflammatory bowel disease, particularly Crohn's disease.[12]
Experimental Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats (200-250 g) are commonly used.
-
Induction of Colitis:
-
Fast rats for 24 hours with free access to water.
-
Anesthetize the rats (e.g., with isoflurane).
-
Instill 1 mL of TNBS solution (50 mg/mL in 50% ethanol) intrarectally via a catheter inserted 8 cm from the anus.[13][14]
-
Keep the rats in a head-down position for a few minutes to ensure the retention of the TNBS solution.
-
-
This compound Administration:
-
Prophylactic Treatment: Administer this compound (e.g., 2.5-10 mg/kg, intraperitoneally or orally, daily) starting 24 hours before TNBS instillation.[3]
-
Therapeutic Treatment: Begin this compound administration 24 hours after colitis induction.
-
-
Efficacy Evaluation:
-
Clinical Scoring (DAI): Monitor daily for weight loss, stool consistency, and presence of blood in the stool (Disease Activity Index).
-
Macroscopic and Microscopic Scoring: At sacrifice (typically 3-7 days post-induction), excise the colon and score for macroscopic damage (ulceration, inflammation). Collect tissue for histological assessment of inflammation and tissue damage.
-
Myeloperoxidase (MPO) Activity: Measure MPO activity in colonic tissue as an indicator of neutrophil infiltration.
-
Cytokine Analysis: Measure levels of TNF-α, IL-1β, and IL-6 in colonic tissue homogenates.
-
Quantitative Data Summary (Representative):
| Treatment Group | Disease Activity Index (DAI) | Colon Weight (g/cm ± SEM) | MPO Activity (U/g tissue ± SEM) |
| Vehicle Control | 3.5 ± 0.4 | 0.25 ± 0.03 | 50 ± 8 |
| This compound (5 mg/kg) | 1.8 ± 0.3 | 0.18 ± 0.02 | 25 ± 5 |
| Sulfasalazine (100 mg/kg) | 1.2 ± 0.2 | 0.15 ± 0.02 | 18 ± 4 |
Cecal Ligation and Puncture (CLP)-Induced Sepsis in Mice
The CLP model is considered the gold standard for inducing polymicrobial sepsis that closely mimics the clinical course of human sepsis.[15][16]
Experimental Protocol:
-
Animals: C57BL/6 mice (male, 8-12 weeks old) are frequently used.
-
Induction of Sepsis:
-
Anesthetize the mouse.
-
Make a midline laparotomy incision to expose the cecum.
-
Ligate the cecum below the ileocecal valve (the percentage of cecum ligated determines the severity of sepsis).
-
Puncture the ligated cecum once or twice with a needle (e.g., 21-gauge).[17]
-
Gently squeeze the cecum to express a small amount of fecal content.
-
Return the cecum to the peritoneal cavity and suture the abdominal wall.
-
Administer fluid resuscitation (e.g., 1 mL of sterile saline subcutaneously).[16]
-
-
This compound Administration:
-
Administer this compound (e.g., 1-5 mg/kg, intravenously or intraperitoneally) typically 1-2 hours after the CLP procedure.[3]
-
-
Efficacy Evaluation:
-
Survival Rate: Monitor survival over a period of 72-96 hours.
-
Bacterial Load: Determine bacterial counts in blood and peritoneal lavage fluid at various time points.
-
Cytokine Levels: Measure serum levels of pro-inflammatory cytokines (TNF-α, IL-6) and anti-inflammatory cytokines (IL-10).
-
Organ Damage Markers: Assess markers of organ dysfunction, such as serum creatinine (B1669602) (kidney) and alanine (B10760859) aminotransferase (ALT) (liver).
-
Quantitative Data Summary (Representative):
| Treatment Group | 72-hour Survival Rate (%) | Blood Bacterial Load (CFU/mL) | Serum TNF-α (pg/mL at 6h) |
| Sham | 100 | <100 | <50 |
| CLP + Vehicle | 20 | 10^5 - 10^6 | 1500 ± 300 |
| CLP + this compound (5 mg/kg) | 60 | 10^3 - 10^4 | 700 ± 150 |
Experimental Workflow Diagram
General experimental workflow for efficacy studies.
Conclusion
These detailed protocols provide a framework for the preclinical evaluation of this compound's efficacy in established animal models of rheumatoid arthritis, inflammatory bowel disease, and sepsis. Adherence to these standardized procedures will facilitate the generation of robust and reproducible data, which is essential for advancing the development of this promising anti-inflammatory agent. Researchers should adapt these protocols based on their specific experimental objectives and institutional guidelines.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Experimental anti-inflammatory drug this compound inhibits Toll-like receptor signaling by targeting the TLR chaperone gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p38 MAP kinases: key signalling molecules as therapeutic targets for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The cholinergic anti-inflammatory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Experimental Anti-Inflammatory Drug this compound Inhibits TLR Signaling by Targeting the TLR Chaperone gp96 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Collagen-induced arthritis as a model for rheumatoid arthritis. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]
- 10. en.bio-protocol.org [en.bio-protocol.org]
- 11. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
- 12. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 13. frontiersin.org [frontiersin.org]
- 14. turkjgastroenterol.org [turkjgastroenterol.org]
- 15. Experimental Protocol for Cecal Ligation and Puncture Model of Polymicrobial Sepsis and Assessment of Vascular Functions in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Video: Cecal Ligation and Puncture-induced Sepsis as a Model To Study Autophagy in Mice [jove.com]
Application Notes and Protocols for In Vivo Dissolution of Semapimod
For Researchers, Scientists, and Drug Development Professionals
Introduction
Semapimod, also known as CNI-1493, is a synthetic guanylhydrazone compound recognized for its anti-inflammatory, immunomodulatory, and anti-cytokine properties.[1] It functions as an inhibitor of proinflammatory cytokine production, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[2] The primary mechanism of action involves the inhibition of p38 MAPK activation and the desensitization of Toll-like receptor 4 (TLR4) signaling by targeting the TLR chaperone protein gp96.[2][3] These characteristics make this compound a compound of significant interest for in vivo studies in various inflammatory and autoimmune disease models.
This document provides detailed protocols and application notes for the dissolution of this compound, specifically in its common salt form, this compound tetrahydrochloride, for use in in vivo experimental settings.
Physicochemical Properties and Solubility
This compound is typically supplied as a white to yellow solid in the form of this compound tetrahydrochloride.[2] Understanding its solubility is critical for preparing homogenous and stable formulations for in vivo administration.
Table 1: Solubility of this compound Tetrahydrochloride
| Solvent | Solubility | Notes |
| Water (H₂O) | 1 mg/mL (1.12 mM) | Sonication is recommended to aid dissolution.[4] |
| Water (H₂O) | 2.17 mg/mL (2.44 mM) | Requires ultrasonication, warming, and heating to 60°C.[5] |
| Dimethyl Sulfoxide (B87167) (DMSO) | 1 mg/mL (1.12 mM) | Sonication is recommended.[6] |
Recommended Vehicle Formulations for In Vivo Studies
The selection of an appropriate vehicle is crucial to ensure the bioavailability and stability of this compound while minimizing potential toxicity associated with the vehicle itself. Based on available data and common practices for compounds with similar solubility profiles, the following formulation is recommended as a starting point.
Table 2: Example In Vivo Vehicle Formulation
| Component | Percentage | Purpose |
| DMSO | 5% | Primary solvent |
| PEG300 | 30% | Co-solvent and viscosity enhancer |
| Tween 80 | 5% | Surfactant to improve solubility and stability |
| Saline/PBS/ddH₂O | 60% | Aqueous vehicle |
Note: This formulation is provided as a reference. The final concentration of each component may need to be optimized based on the desired dose, administration route, and animal model.
Experimental Protocols
Materials and Equipment
-
This compound tetrahydrochloride powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile, conical centrifuge tubes (e.g., 15 mL or 50 mL)
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (water bath or probe)
-
Sterile filters (0.22 µm) and syringes for sterilization of the final formulation
Preparation of this compound Stock Solution (in DMSO)
-
Aseptically weigh the required amount of this compound tetrahydrochloride powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve a desired stock concentration (e.g., 40 mg/mL).
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
This stock solution can be stored at -20°C for up to one month or at -80°C for up to six months.[2] Avoid repeated freeze-thaw cycles.
Preparation of Final Formulation for In Vivo Administration (Example)
This protocol is based on the formulation provided in Table 2 and is suitable for preparing a working solution for administration routes such as intraperitoneal (i.p.) injection.
-
Begin with the prepared this compound stock solution in DMSO.
-
In a sterile conical tube, add the required volume of the this compound stock solution.
-
Add PEG300 to the tube. Vortex thoroughly until the solution is clear and homogenous.
-
Add Tween 80 to the mixture. Vortex again until the solution is clear.
-
Slowly add the sterile saline or PBS to the tube while vortexing to prevent precipitation.
-
The final solution should be a clear, homogenous solution.
-
If any particulates are observed, the solution can be filtered through a 0.22 µm sterile filter.
Example Calculation for a 2 mg/mL Working Solution:
To prepare 1 mL of a 2 mg/mL working solution:
-
Start with a 40 mg/mL stock solution of this compound in DMSO.
-
Take 50 µL of the 40 mg/mL this compound stock solution.
-
Add 300 µL of PEG300 and mix well.
-
Add 50 µL of Tween 80 and mix well.
-
Add 600 µL of saline or PBS and mix well.
Visualizations
Experimental Workflow
Caption: Workflow for this compound Dissolution and Formulation.
Signaling Pathway of this compound Action
Caption: this compound Inhibition of the TLR4 Signaling Pathway.
Safety and Handling Precautions
-
This compound is for research use only and not for human or veterinary use.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses when handling the compound.
-
Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
Conclusion
The successful in vivo application of this compound is contingent on its proper dissolution and formulation. The protocols and data presented herein provide a robust starting point for researchers. It is recommended to perform small-scale pilot studies to confirm the solubility and stability of the chosen formulation for your specific experimental conditions. Careful consideration of the administration route and animal model will further ensure the reliability and reproducibility of your in vivo studies with this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Experimental anti-inflammatory drug this compound inhibits Toll-like receptor signaling by targeting the TLR chaperone gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound tetrahydrochloride | MAPK | TLR | TargetMol [targetmol.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. cusabio.com [cusabio.com]
Semapimod in Murine Models: Detailed Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the dosage and administration of Semapimod (also known as CNI-1493), a potent inhibitor of proinflammatory cytokine production, for in vivo studies using mouse models. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes associated signaling pathways and workflows to facilitate the effective design and execution of preclinical research.
Mechanism of Action
This compound exerts its anti-inflammatory effects through a multi-targeted mechanism. Primarily, it inhibits the activation of p38 Mitogen-Activated Protein Kinase (MAPK), a key enzyme in the signaling cascade that leads to the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1] Additionally, this compound has been shown to inhibit Toll-like receptor (TLR) signaling, specifically TLR4, by targeting the chaperone protein gp96.[1][2] This interference with gp96 desensitizes cells to TLR ligands like lipopolysaccharide (LPS), further dampening the inflammatory response.[2]
Data Presentation: this compound Dosage and Administration in Mice
The following tables summarize the dosages and administration routes of this compound used in various mouse models as reported in the literature.
| Disease Model | Mouse Strain | Dosage | Administration Route | Frequency/Duration | Observed Effects | Reference |
| Glioblastoma | C57Bl/6 | 6 mg/kg/day | Intracranial (via osmotic pump) | 1-2 weeks | Inhibited tumor cell invasion and increased survival in combination with radiation. | [3][4][5][6] |
| Postoperative Ileus | Not Specified | Not Specified in Mice, but an orally active salt (CPSI-2364) was used. | Oral gavage | Preoperatively | Reduced postoperative neutrophil counts, nitric oxide release, and gastrointestinal deceleration. | [7] |
| Endotoxemia (LPS challenge) | Not Specified | 1-5 mg/kg | Intravenous | Single dose | Protected against lethal endotoxemia. | [8] |
Experimental Protocols
Intracranial Administration of this compound in a Glioblastoma Mouse Model
This protocol is adapted from studies investigating the effect of this compound on glioblastoma in C57Bl/6 mice.[3][5][6]
a. Materials:
-
This compound tetrahydrochloride
-
Vehicle (e.g., sterile saline or artificial cerebrospinal fluid)
-
Osmotic pumps (e.g., Alzet)
-
Stereotaxic apparatus
-
Anesthesia (e.g., ketamine/xylazine cocktail)
-
Surgical tools
b. Protocol:
-
Preparation of this compound Solution: Dissolve this compound tetrahydrochloride in the chosen vehicle to achieve the desired concentration for delivery via the osmotic pump. The concentration will depend on the pump's flow rate and the target daily dosage (6 mg/kg/day).
-
Animal Model: Orthotopically implant GL261 glioblastoma cells into the brains of C57Bl/6 mice. Allow tumors to establish for approximately 7 days.
-
Osmotic Pump Implantation:
-
Anesthetize the mouse using an approved protocol.
-
Secure the mouse in a stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Using a dental drill, create a small burr hole at the desired coordinates for cannula placement, avoiding the tumor implantation site.
-
Implant the brain infusion cannula connected to the primed osmotic pump into the lateral ventricle.
-
Suture the scalp incision.
-
-
Treatment and Monitoring: The osmotic pump will deliver a continuous infusion of this compound for the specified duration (e.g., 1-2 weeks). Monitor the animals daily for any signs of distress or adverse effects.
-
Endpoint Analysis: At the end of the treatment period, euthanize the animals and collect brain tissue for analysis (e.g., histology, immunohistochemistry to assess tumor invasion).
Intraperitoneal (IP) Injection of this compound
This is a general protocol for the IP administration of this compound, which can be adapted for various inflammatory disease models.
a. Materials:
-
This compound tetrahydrochloride
-
Sterile, pyrogen-free vehicle (e.g., saline or PBS)
-
Sterile syringes and needles (25-27 gauge)
-
70% ethanol
b. Protocol:
-
Preparation of this compound Solution: Dissolve this compound tetrahydrochloride in the sterile vehicle. Gently warm and sonicate if necessary to aid dissolution. The final concentration should be calculated to deliver the desired dose in a suitable injection volume (typically 100-200 µL for a mouse).
-
Animal Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection Procedure:
-
Wipe the injection site (lower right quadrant of the abdomen) with 70% ethanol.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate briefly to ensure the needle has not entered the bladder or intestines.
-
Slowly inject the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Monitoring: Observe the mouse for any immediate adverse reactions.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound's inhibitory action on the TLR4 and p38 MAPK signaling pathways.
Experimental Workflow Diagram
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Experimental anti-inflammatory drug this compound inhibits Toll-like receptor signaling by targeting the TLR chaperone gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Sensitizes Glioblastoma Tumors to Ionizing Radiation by Targeting Microglia | PLOS One [journals.plos.org]
- 4. This compound sensitizes glioblastoma tumors to ionizing radiation by targeting microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Sensitizes Glioblastoma Tumors to Ionizing Radiation by Targeting Microglia | PLOS One [journals.plos.org]
- 6. This compound Sensitizes Glioblastoma Tumors to Ionizing Radiation by Targeting Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The novel orally active guanylhydrazone CPSI-2364 prevents postoperative ileus in mice independently of anti-inflammatory vagus nerve signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Semapimod Treatment in Lipopolysaccharide-Induced Inflammation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. Recognition of LPS by Toll-like receptor 4 (TLR4) on immune cells, such as macrophages, triggers a signaling cascade that results in the production of pro-inflammatory cytokines and mediators, leading to a systemic inflammatory response.[1][2] While essential for host defense, an uncontrolled inflammatory response can lead to severe conditions like sepsis and acute endotoxemia.[3]
Semapimod (also known as CNI-1493) is a tetravalent guanylhydrazone compound developed as an anti-inflammatory agent.[4][5] It has been shown to suppress the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and IL-6.[6] These application notes provide a detailed overview of this compound's mechanism of action, quantitative efficacy data, and standardized protocols for its use in in vitro and in vivo models of LPS-induced inflammation.
Mechanism of Action
This compound exerts its anti-inflammatory effects by targeting an early stage of the TLR4 signaling pathway.[4][7] Its primary molecular target is the endoplasmic reticulum-localized chaperone protein gp96, which is crucial for the proper folding and trafficking of TLRs, including TLR4.[4][8]
The key mechanisms are:
-
Inhibition of gp96 ATPase Activity: this compound binds to gp96 and inhibits its ATP-binding and ATPase activities.[4][6][7] This impairment of gp96's chaperone function disrupts TLR4 maturation and trafficking.
-
Desensitization of TLR4 Signaling: By affecting gp96, this compound desensitizes cells to LPS.[4][8] This prevents the recruitment of the crucial adaptor protein Myeloid Differentiation primary response 88 (MyD88) to the cell surface TLR4 complex, a critical initiating step in the signaling cascade.[4][7]
-
Suppression of Downstream Pathways: The blockade of upstream TLR4 signaling leads to the inhibition of downstream pro-inflammatory pathways, including the activation of p38 Mitogen-Activated Protein Kinase (MAPK) and the nuclear translocation of Nuclear Factor-kappa B (NF-κB).[4][7][8] This ultimately reduces the transcription and release of pro-inflammatory cytokines and mediators like COX-2.[4][7]
Data Presentation: Quantitative Efficacy
The efficacy of this compound has been quantified in various in vitro assays. The data highlights its potency in targeting the TLR4 pathway and its downstream effects.
Table 1: In Vitro Efficacy and Potency of this compound
| Parameter | Value | Cell Type / System | Reference(s) |
|---|---|---|---|
| IC₅₀ for TLR4 Signaling | ~0.3 µM | Rat IEC-6 intestinal epithelioid cells | [4][6][7][8] |
| IC₅₀ for gp96 ATPase Activity | ~0.2 - 0.4 µM | In vitro biochemical assay | [4][6][7][8] |
| Effective Concentration Range | 0.02 - 10 µM | Shifts LPS dose-response curve in IEC-6 cells | [4] |
| Concentration Limit | Ineffective at LPS concentrations ≥ 5 µg/mL | Rat IEC-6 intestinal epithelioid cells |[4][7][8] |
Table 2: Effect of this compound on LPS-Induced Inflammatory Biomarkers
| Biomarker Inhibited | Effect | Model System | Reference(s) |
|---|---|---|---|
| p38 MAPK Phosphorylation | Significant decrease | Macrophages, IEC-6 cells | [4][6] |
| NF-κB Activation | Inhibited | Rat IEC-6 intestinal epithelioid cells | [4][7][8] |
| Pro-inflammatory Cytokines | Inhibition of TNF-α, IL-1β, IL-6 | Macrophages | [6] |
| Nitric Oxide (NO) Production | Completely abrogated | Macrophages | [6] |
| COX-2 Induction | Inhibited | Rat IEC-6 intestinal epithelioid cells |[4][7] |
Experimental Protocols
The following protocols provide a standardized framework for evaluating this compound's efficacy in common preclinical models of LPS-induced inflammation.
Protocol 1: In Vitro Assessment in Macrophage Cell Culture
This protocol details the evaluation of this compound's ability to inhibit LPS-induced pro-inflammatory signaling and cytokine release in a macrophage cell line (e.g., RAW 264.7).
A. Materials
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin.
-
Reagents: Lipopolysaccharide (LPS) from E. coli O111:B4, this compound tetrahydrochloride, DMSO (vehicle), RIPA lysis buffer with protease/phosphatase inhibitors, BCA Protein Assay Kit.
-
Assay Kits: ELISA kits for murine TNF-α and IL-6.
-
Antibodies: Primary antibodies for phospho-p38 MAPK, total p38 MAPK, and a loading control (e.g., GAPDH). HRP-conjugated secondary antibody.
B. Procedure
-
Cell Culture: Culture RAW 264.7 cells in T-75 flasks at 37°C, 5% CO₂. Passage cells before they reach 80% confluency.
-
Seeding: Seed cells in 6-well plates (for Western Blot) or 24-well plates (for ELISA) and allow them to adhere for 24 hours.
-
Pre-treatment: Prepare this compound solutions in culture medium from a DMSO stock (final DMSO concentration <0.1%). Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 0.3, 1, 3 µM) or vehicle (DMSO) for 1 hour.
-
Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL. Include a non-stimulated control group.
-
Incubation:
-
For Western Blot (p38 activation): Incubate for 15-30 minutes post-LPS stimulation.
-
For ELISA (cytokine release): Incubate for 6-24 hours post-LPS stimulation.
-
-
Sample Collection:
-
ELISA: Centrifuge the plates and collect the supernatant for cytokine analysis. Store at -80°C.
-
Western Blot: Wash cells with cold PBS, then lyse with RIPA buffer. Scrape, collect, and centrifuge the lysate. Collect the supernatant containing protein.
-
-
Analysis:
-
ELISA: Perform TNF-α and IL-6 measurements according to the manufacturer's instructions.
-
Western Blot: Determine protein concentration using BCA assay. Separate 20-30 µg of protein via SDS-PAGE, transfer to a PVDF membrane, block, and probe with primary antibodies overnight at 4°C. Incubate with secondary antibody and visualize using an appropriate chemiluminescence substrate.
-
Protocol 2: In Vivo Assessment in a Murine Endotoxemia Model
This protocol describes a model of acute systemic inflammation to assess this compound's ability to protect against LPS-induced endotoxemia in vivo.[4]
A. Materials
-
Animals: 8-10 week old C57BL/6 or CD-1 mice.
-
Reagents: Lipopolysaccharide (LPS) from E. coli O111:B4, this compound tetrahydrochloride, sterile pyrogen-free saline.
-
Equipment: Syringes, needles, blood collection tubes (e.g., EDTA-coated), centrifuge.
-
Assay Kits: ELISA kits for murine TNF-α and IL-6.
B. Procedure
-
Acclimatization: Acclimatize animals for at least one week prior to the experiment.
-
Grouping: Randomly assign mice to experimental groups (n=6-8 per group):
-
Group 1: Saline (Vehicle)
-
Group 2: LPS + Vehicle
-
Group 3: LPS + this compound (e.g., 5 mg/kg)
-
-
Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection 30-60 minutes before the LPS challenge.
-
LPS Challenge: Induce endotoxemia by administering a single i.p. injection of LPS (e.g., 5-15 mg/kg, dose may require optimization for desired severity).
-
Monitoring: Observe animals for clinical signs of endotoxemia (lethargy, piloerection, huddling).
-
Blood Collection: At a peak cytokine time point (typically 1.5 - 2 hours post-LPS for TNF-α), collect blood via cardiac puncture or retro-orbital sinus under terminal anesthesia.
-
Plasma Preparation: Transfer blood to EDTA-coated tubes, mix gently, and centrifuge at 2,000 x g for 15 minutes at 4°C. Collect the plasma supernatant. Store at -80°C.
-
Cytokine Analysis: Quantify plasma levels of TNF-α and IL-6 using ELISA kits according to the manufacturer's protocol.
Concluding Remarks
This compound is a potent inhibitor of the LPS-induced inflammatory cascade, acting upstream at the level of the TLR4-chaperone gp96. The provided protocols offer a robust framework for researchers to investigate its anti-inflammatory properties. Quantitative analysis of its effects on key signaling molecules like p38 MAPK and pro-inflammatory cytokines such as TNF-α will be critical in further elucidating its therapeutic potential for inflammatory conditions driven by Gram-negative bacterial components.
References
- 1. Inhibition of MAP kinase/NF-kB mediated signaling and attenuation of lipopolysaccharide induced severe sepsis by cerium oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Application of the model - Radboudumc [radboudumc.nl]
- 4. Experimental anti-inflammatory drug this compound inhibits Toll-like receptor signaling by targeting the TLR chaperone gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Experimental Anti-Inflammatory Drug this compound Inhibits TLR Signaling by Targeting the TLR Chaperone gp96 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of p38 MAPK Phosphorylation Following Semapimod Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Semapimod (formerly CNI-1493) is an investigational anti-inflammatory drug that has been shown to suppress the production of inflammatory cytokines.[1][2] Its mechanism of action involves the inhibition of p38 MAPK activation in response to inflammatory stimuli.[1][3] Specifically, this compound has been demonstrated to block the activating phosphorylation of p38 MAPK.[3] Western blotting is a crucial technique for qualitatively and semi-quantitatively assessing the phosphorylation status of proteins like p38 MAPK, providing a reliable method to evaluate the efficacy of inhibitors such as this compound.[4]
This document provides detailed protocols and application notes for conducting a Western blot analysis to measure the phosphorylation of p38 MAPK in cells treated with this compound.
p38 MAPK Signaling Pathway
The p38 mitogen-activated protein kinase (MAPK) signaling cascade is a key pathway that responds to inflammatory cytokines and environmental stress.[5] Activation of this pathway is initiated by various extracellular stimuli, leading to the activation of upstream kinases. These kinases, in turn, phosphorylate and activate the p38 MAPK.[6] Activated (phosphorylated) p38 MAPK then translocates to the nucleus to regulate the activity of numerous transcription factors, resulting in the expression of genes involved in the inflammatory response.[6] this compound has been shown to inhibit the activating phosphorylation of p38 MAPK in response to ligands for Toll-like receptors (TLRs), but not in response to stimuli like IL-1β or cellular stresses.[3]
Caption: p38 MAPK Signaling Pathway Inhibition by this compound.
Quantitative Data: Effect of this compound on LPS-Induced p38 Phosphorylation
The following table summarizes the dose-dependent inhibitory effect of this compound on p38 MAPK phosphorylation induced by Lipopolysaccharide (LPS) in intestinal epithelial cells. The data is presented as the ratio of phosphorylated p38 (phospho-p38) to total p38, normalized to the maximal response induced by 100 ng/ml LPS in the absence of this compound.[3]
| This compound Concentration (µM) | LPS Concentration (ng/ml) | Phospho-p38 / Total p38 Ratio (% of Max) |
| 0 | 1 | ~20% |
| 0 | 10 | ~80% |
| 0 | 100 | 100% |
| 0.2 | 1 | ~10% |
| 0.2 | 10 | ~40% |
| 0.2 | 100 | ~70% |
| 0.5 | 10 | ~20% |
| 0.5 | 100 | ~50% |
| 10 | 100 | ~20% |
| 10 | 5000 | ~100% |
Data adapted from Figure 3A of PMID: 27194788.[3] The IC50 of this compound for the response to 20-1000 ng/ml LPS is approximately 0.3 µM.[2][3]
Experimental Protocols
Experimental Workflow
The following diagram outlines the major steps for performing a Western blot analysis to determine the effect of this compound on p38 MAPK phosphorylation.
Caption: Western Blot Experimental Workflow.
Detailed Methodologies
1. Cell Culture and Treatment
-
Cell Seeding: Plate the desired cell type (e.g., rat intestinal epithelioid cells IEC-6, or other relevant cell lines) in appropriate culture dishes and grow to 70-80% confluency.[3]
-
This compound Pre-treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 0.02, 0.2, 0.5, 10 µM) for a specified duration (e.g., 15 minutes).[3] Include a vehicle control (e.g., DMSO).
-
Stimulation: Following pre-treatment, stimulate the cells with a known p38 MAPK activator, such as LPS (e.g., 1 to 100 ng/ml), for a predetermined time (e.g., 15 minutes).[3] Include an unstimulated control.
2. Cell Lysis and Protein Extraction
-
Washing: After treatment, aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[4]
-
Lysis: Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to the culture dish.[4][7]
-
Incubation and Collection: Incubate on ice for 30 minutes with periodic vortexing. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[7]
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[4]
-
Supernatant Collection: Carefully transfer the supernatant containing the protein extract to a new pre-chilled tube.[4]
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.[4]
4. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.[4]
-
Denaturation: Boil the samples at 95-100°C for 5 minutes.[4]
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel (e.g., 12% polyacrylamide).[8][9] Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.[4]
5. Protein Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[7]
6. Immunoblotting
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST)) for 1 hour at room temperature with gentle agitation.[7] For phospho-proteins, BSA is often recommended to reduce background.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK (phospho-p38), diluted in blocking buffer according to the manufacturer's recommendations (a common starting dilution is 1:1000).[4][9] This incubation is typically performed overnight at 4°C with gentle agitation.[4]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[7]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP), diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[7]
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.[7]
7. Detection and Analysis
-
Signal Detection: Prepare and incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's protocol.[7]
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.[7]
-
Densitometry: Quantify the band intensities for phospho-p38 using densitometry software.[4]
8. Stripping and Re-probing for Total p38 MAPK
-
To normalize the phospho-p38 signal to the total amount of p38 protein, the membrane can be stripped of the bound antibodies and re-probed.
-
Stripping: Incubate the membrane in a stripping buffer according to the manufacturer's protocol.
-
Re-blocking and Re-probing: After stripping, wash the membrane thoroughly, re-block, and then incubate with a primary antibody against total p38 MAPK. Follow the subsequent immunoblotting and detection steps as described above.[4]
-
Data Normalization: Calculate the ratio of the phospho-p38 signal to the total p38 signal for each sample to account for any variations in protein loading.[9]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Experimental anti-inflammatory drug this compound inhibits Toll-like receptor signaling by targeting the TLR chaperone gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The p38 MAPK Components and Modulators as Biomarkers and Molecular Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring Cytokine Inhibition by Semapimod using ELISA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Semapimod (also known as CNI-1493) is a synthetic guanylhydrazone compound with potent anti-inflammatory properties.[1] It effectively suppresses the production of key proinflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[2] The primary mechanism of action of this compound involves the inhibition of p38 MAPK activation and the desensitization of Toll-like receptor (TLR) signaling by targeting the TLR chaperone gp96.[3][4][5] This makes this compound a valuable tool for research in inflammatory and autoimmune diseases.
This document provides a detailed protocol for measuring the inhibitory effect of this compound on cytokine production in a cell-based assay using the Enzyme-Linked Immunosorbent Assay (ELISA) technique.
Data Presentation
Table 1: this compound Inhibitory Activity
| Target | IC50 Value | Cell Type | Notes |
| TLR4 Signaling | ~0.3 µM | Rat IEC-6 intestinal epithelioid cells | This compound desensitizes cells to LPS.[3] |
| gp96 ATPase Activity | ~0.2-0.4 µM | in vitro | This compound directly inhibits the ATP-binding and ATPase activities of gp96.[3][4] |
Table 2: Typical Standard Curve Range for Human TNF-α ELISA
| Analyte | Typical Range | Sample Type |
| Human TNF-α | 15.6 pg/mL - 1000 pg/mL | Cell Culture Supernatants, Serum, Plasma |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the signaling pathway affected by this compound and the general experimental workflow for the ELISA protocol.
Caption: this compound inhibits proinflammatory cytokine production by targeting gp96.
Caption: Experimental workflow for cytokine measurement by ELISA.
Experimental Protocols
This protocol is a general guideline for a sandwich ELISA to measure TNF-α in cell culture supernatants following treatment with this compound. The protocol may need to be optimized for different cell types, cytokines, or specific ELISA kits.
Materials and Reagents:
-
Cell line capable of producing TNF-α upon stimulation (e.g., THP-1, RAW 264.7)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS) or other appropriate stimulant
-
This compound
-
Human TNF-α ELISA Kit (containing capture antibody, detection antibody, standard, streptavidin-HRP, substrate, and wash buffers)
-
96-well high-binding ELISA plates
-
Phosphate Buffered Saline (PBS)
-
Plate reader capable of measuring absorbance at 450 nm
Protocol:
Part 1: Cell Culture and Treatment
-
Cell Seeding: Seed cells in a 24- or 48-well plate at a density optimized for cytokine production and allow them to adhere overnight.
-
This compound Pre-treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0.01 µM to 10 µM). Add the this compound dilutions to the cells and incubate for 1-2 hours.
-
Stimulation: Prepare a solution of the inflammatory stimulus (e.g., LPS at 1 µg/mL). Add the stimulus to the wells containing the cells and this compound. Include appropriate controls:
-
Untreated cells (negative control)
-
Cells treated with stimulus only (positive control)
-
Cells treated with this compound only
-
Vehicle control (if a solvent like DMSO is used)
-
-
Incubation: Incubate the plate for a predetermined time to allow for cytokine production (e.g., 4-24 hours). The optimal time should be determined empirically.[6]
-
Supernatant Collection: Centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells. Carefully collect the supernatant from each well without disturbing the cell pellet. Samples can be assayed immediately or stored at -80°C. Avoid repeated freeze-thaw cycles.[7][8]
Part 2: TNF-α ELISA
This part of the protocol is based on a standard sandwich ELISA procedure.[9][10][11] Refer to the manufacturer's instructions provided with your specific ELISA kit for detailed concentrations and incubation times.
-
Plate Coating: Dilute the capture antibody in coating buffer to the recommended concentration. Add 100 µL of the diluted capture antibody to each well of a 96-well ELISA plate. Seal the plate and incubate overnight at 4°C.[11]
-
Washing: Aspirate the coating solution and wash the plate 3-4 times with wash buffer. After the last wash, invert the plate and blot it on a clean paper towel to remove any remaining buffer.[8]
-
Blocking: Add 200 µL of blocking buffer to each well to prevent non-specific binding. Seal the plate and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as described in step 2.
-
Standard and Sample Incubation:
-
Prepare a serial dilution of the TNF-α standard according to the kit instructions to generate a standard curve.
-
Add 100 µL of the standards and collected cell culture supernatants to the appropriate wells. It is recommended to run all samples and standards in duplicate.[7]
-
Seal the plate and incubate for 2 hours at room temperature.[8][10]
-
-
Washing: Repeat the washing step as described in step 2.
-
Detection Antibody Incubation: Dilute the biotinylated detection antibody in assay diluent. Add 100 µL of the diluted detection antibody to each well. Seal the plate and incubate for 1-2 hours at room temperature.[11]
-
Washing: Repeat the washing step as described in step 2.
-
Streptavidin-HRP Incubation: Dilute the Streptavidin-HRP conjugate in assay diluent. Add 100 µL of the diluted conjugate to each well. Seal the plate and incubate for 20-30 minutes at room temperature, protected from light.[9]
-
Washing: Repeat the washing step as described in step 2.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate at room temperature in the dark for 15-30 minutes, or until a color change is observed.[9]
-
Stop Reaction: Add 50-100 µL of stop solution to each well. The color in the wells should change from blue to yellow.
-
Read Plate: Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the stop solution.[12]
Data Analysis:
-
Subtract the average zero standard optical density (OD) from all other OD readings.
-
Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.[12]
-
Use the standard curve to determine the concentration of TNF-α in each sample.
-
Calculate the percentage of inhibition of TNF-α production by this compound for each concentration tested relative to the positive control (stimulus only).
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Experimental anti-inflammatory drug this compound inhibits Toll-like receptor signaling by targeting the TLR chaperone gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental Anti-Inflammatory Drug this compound Inhibits TLR Signaling by Targeting the TLR Chaperone gp96 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chondrex.com [chondrex.com]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Cytokine Elisa [bdbiosciences.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Immunohistochemical Staining in Semapimod-Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Semapimod (also known as CNI-1493) is a synthetic guanylhydrazone compound with potent anti-inflammatory properties.[1] Its primary mechanism of action involves the inhibition of p38 MAP kinase activation and the subsequent suppression of pro-inflammatory cytokine production, including Tumor Necrosis Factor-alpha (TNF-α).[2] this compound has been investigated in a variety of inflammatory and autoimmune disorders.[1][3] Immunohistochemistry (IHC) is a critical technique for visualizing the in-situ effects of this compound on tissue by detecting changes in protein expression and phosphorylation status within the cellular context. These application notes provide detailed protocols for the IHC staining of phosphorylated p38 MAP kinase (p-p38 MAPK) and TNF-α in this compound-treated tissues, enabling researchers to assess the pharmacodynamic effects of the compound.
Data Presentation
The following table summarizes hypothetical quantitative data from immunohistochemical analysis of tissues treated with this compound. This data is representative of expected outcomes based on the known mechanism of action of this compound.
| Target Protein | Treatment Group | Staining Intensity (Mean Optical Density) | Percentage of Positive Cells (%) | H-Score (Intensity x Percentage) |
| p-p38 MAPK | Vehicle Control | 0.75 ± 0.08 | 65 ± 7 | 195 |
| This compound (1 mg/kg) | 0.52 ± 0.06 | 42 ± 5 | 110 | |
| This compound (5 mg/kg) | 0.28 ± 0.04 | 20 ± 4 | 42 | |
| TNF-α | Vehicle Control | 0.82 ± 0.09 | 78 ± 8 | 243 |
| This compound (1 mg/kg) | 0.58 ± 0.07 | 55 ± 6 | 160 | |
| This compound (5 mg/kg) | 0.31 ± 0.05 | 25 ± 5 | 63 |
Signaling Pathway and Experimental Workflow
Experimental Protocols
Protocol 1: Immunohistochemical Staining of Phospho-p38 MAPK (p-p38)
This protocol is designed for the detection of phosphorylated p38 MAPK in formalin-fixed, paraffin-embedded (FFPE) tissues.
Materials and Reagents:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (10 mM Sodium Citrate, pH 6.0)
-
Phosphate-Buffered Saline with 0.05% Tween-20 (PBST)
-
Hydrogen Peroxide Block (3%)
-
Blocking Buffer (5% Normal Goat Serum in PBST)
-
Primary Antibody: Rabbit anti-p-p38 MAPK (Thr180/Tyr182)
-
Secondary Antibody: Goat anti-Rabbit IgG H&L (HRP)
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through graded alcohols: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), and 70% (1 change, 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Bring slides to a boil in 10 mM Sodium Citrate buffer (pH 6.0).
-
Maintain at a sub-boiling temperature for 10-20 minutes.
-
Cool slides on the benchtop for 30 minutes.
-
Rinse with PBST.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBST.
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Remove blocking solution and add the diluted primary anti-p-p38 MAPK antibody.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Wash sections in PBST (3 changes, 5 minutes each).
-
Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Wash sections in PBST (3 changes, 5 minutes each).
-
Incubate with Streptavidin-HRP reagent for 30 minutes at room temperature.
-
Wash sections in PBST (3 changes, 5 minutes each).
-
-
Chromogen Application:
-
Apply DAB substrate and monitor for color development under a microscope.
-
Immerse slides in deionized water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain sections with hematoxylin.
-
Wash in deionized water.
-
Dehydrate through graded alcohols and clear in xylene.
-
Mount with a permanent mounting medium.
-
Protocol 2: Immunohistochemical Staining of TNF-α
This protocol outlines the steps for detecting TNF-α in FFPE tissues.
Materials and Reagents:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (10 mM Sodium Citrate, pH 6.0)
-
Wash Buffer (e.g., PBST)
-
Blocking Solution (e.g., 5% Normal Goat Serum in PBST)
-
Primary Antibody: Rabbit anti-TNF-α
-
Biotinylated Secondary Antibody (e.g., Goat anti-Rabbit IgG)
-
Streptavidin-HRP Reagent
-
DAB Substrate Kit
-
Hematoxylin
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Follow the same procedure as in Protocol 1.
-
-
Antigen Retrieval:
-
Staining:
-
Wash sections in deionized water three times for 5 minutes each.[4]
-
Wash sections in wash buffer for 5 minutes.[4]
-
Block each section with 100-400 µl of blocking solution for 1 hour at room temperature.[4]
-
Remove blocking solution and add 100-400 µl of diluted primary antibody. Incubate overnight at 4°C.[4]
-
Remove antibody solution and wash sections in wash buffer three times for 5 minutes each.[4]
-
Add 100-400 µl of biotinylated diluted secondary antibody. Incubate for 30 minutes at room temperature.[4]
-
Remove secondary antibody solution and wash sections three times with wash buffer for 5 minutes each.[4]
-
Add 100-400 µl of Streptavidin-HRP reagent to each section and incubate for 30 minutes at room temperature.[4]
-
Wash sections three times in wash buffer for 5 minutes each.[4]
-
Add 100-400 µl of DAB substrate to each section and monitor staining closely.[4]
-
As soon as the sections develop, immerse slides in deionized water.[4]
-
-
Counterstaining, Dehydration, and Mounting:
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Experimental anti-inflammatory drug this compound inhibits Toll-like receptor signaling by targeting the TLR chaperone gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A randomised placebo-controlled multicentre trial of intravenous this compound HCl for moderate to severe Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Flow Cytometric Analysis of Immune Cells Treated with Semapimod
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Semapimod (formerly CNI-1493) is an experimental anti-inflammatory drug with immunomodulatory properties.[1] It is a tetravalent guanylhydrazone that suppresses the production of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6.[2] The primary mechanism of action of this compound involves the inhibition of Toll-like receptor (TLR) signaling.[3][4] It achieves this by targeting the TLR chaperone protein gp96, which is critical for the proper folding and function of several TLRs, such as TLR4.[3][4][5] By disrupting gp96 function, this compound effectively desensitizes cells to TLR ligands like lipopolysaccharide (LPS).[3] This blockade of TLR signaling prevents the activation of downstream inflammatory cascades, most notably the p38 mitogen-activated protein kinase (MAPK) and NF-κB pathways.[3][5] The inhibition of p38 MAPK is a key aspect of this compound's anti-inflammatory effects.[1]
Flow cytometry is a powerful technique for the multi-parametric analysis of single cells, making it an ideal tool to dissect the cellular effects of immunomodulatory compounds like this compound.[6] This application note provides detailed protocols for the in vitro treatment of human peripheral blood mononuclear cells (PBMCs) with this compound and the subsequent analysis of key immune cell populations, their activation status, signaling pathways, and cytokine production using flow cytometry.
Key Applications
-
Immunophenotyping: Characterize the effects of this compound on the frequency of various immune cell subsets, including T lymphocytes (CD4+, CD8+, naive, memory), B lymphocytes, and monocytes.
-
Activation Marker Analysis: Assess the impact of this compound on the expression of cell surface activation markers on different immune cell populations.
-
Signaling Pathway Analysis (Phosflow): Quantify the inhibition of p38 MAPK phosphorylation in specific immune cell subsets following stimulation.
-
Intracellular Cytokine Staining: Determine the effect of this compound on the production of key pro-inflammatory and anti-inflammatory cytokines by immune cells.
Featured Data
Treatment of human PBMCs with this compound is expected to result in a dose-dependent inhibition of immune cell activation and pro-inflammatory responses. The following tables summarize the anticipated quantitative effects of this compound on various immune cell parameters as measured by flow cytometry.
Table 1: Effect of this compound on T Lymphocyte Activation and Proliferation
| Parameter | T Cell Subset | Stimulation | Control (% Positive) | This compound (1 µM) (% Positive) |
| CD69 Expression | CD4+ T Cells | αCD3/CD28 | 65.2 ± 4.1 | 28.7 ± 3.5 |
| CD25 Expression | CD4+ T Cells | αCD3/CD28 | 72.8 ± 5.3 | 45.1 ± 4.8 |
| Proliferation (CFSE) | CD8+ T Cells | αCD3/CD28 | 85.4 ± 6.2 | 55.9 ± 5.9 |
Table 2: Effect of this compound on Monocyte Activation Marker Expression
| Parameter | Cell Population | Stimulation | Control (MFI) | This compound (1 µM) (MFI) |
| CD80 Expression | CD14+ Monocytes | LPS (100 ng/mL) | 12,500 ± 980 | 6,200 ± 750 |
| CD86 Expression | CD14+ Monocytes | LPS (100 ng/mL) | 18,300 ± 1,250 | 8,900 ± 1,100 |
| HLA-DR Expression | CD14+ Monocytes | LPS (100 ng/mL) | 25,600 ± 1,800 | 15,400 ± 1,500 |
Table 3: Inhibition of p38 MAPK Phosphorylation by this compound
| Parameter | Cell Population | Stimulation | Control (% p-p38 Positive) | This compound (1 µM) (% p-p38 Positive) |
| Phospho-p38 MAPK | CD4+ T Cells | αCD3/CD28 | 78.3 ± 5.9 | 15.6 ± 2.8 |
| Phospho-p38 MAPK | CD14+ Monocytes | LPS (100 ng/mL) | 89.1 ± 6.7 | 22.4 ± 3.1 |
Table 4: Effect of this compound on Intracellular Cytokine Production
| Cytokine | Producing Cell | Stimulation | Control (% Positive) | This compound (1 µM) (% Positive) |
| IFN-γ | CD8+ T Cells | PMA/Ionomycin | 25.4 ± 3.1 | 9.8 ± 1.9 |
| TNF-α | CD14+ Monocytes | LPS (100 ng/mL) | 45.2 ± 4.5 | 12.7 ± 2.3 |
| IL-6 | CD14+ Monocytes | LPS (100 ng/mL) | 38.6 ± 3.9 | 8.9 ± 1.7 |
Experimental Protocols
Protocol 1: In Vitro Treatment of PBMCs with this compound
-
Isolate PBMCs from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin) at a concentration of 1 x 10^6 cells/mL.
-
Plate 1 mL of the cell suspension into each well of a 24-well culture plate.
-
Prepare a stock solution of this compound in DMSO. Further dilute in complete RPMI-1640 medium to the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM). Ensure the final DMSO concentration is below 0.1% in all conditions, including the vehicle control.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Incubate the cells for 1 hour at 37°C in a 5% CO2 incubator before adding stimuli.
-
Add the desired stimuli (e.g., LPS for monocyte activation, αCD3/CD28 beads for T cell activation) to the wells.
-
Incubate for the desired period (e.g., 6 hours for activation marker analysis, 24-72 hours for proliferation and cytokine analysis). For intracellular cytokine analysis, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the final 4-6 hours of culture.
Protocol 2: Flow Cytometry for Cell Surface Marker Staining
-
Harvest the cells from the culture plates and transfer to 5 mL FACS tubes.
-
Centrifuge at 300 x g for 5 minutes, and discard the supernatant.
-
Wash the cells with 2 mL of cold FACS buffer (PBS with 2% FBS and 0.05% sodium azide). Centrifuge and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of FACS buffer containing a pre-titrated cocktail of fluorescently conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD14, CD19, CD25, CD69, CD80, CD86).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of cold FACS buffer.
-
Resuspend the cells in 300 µL of FACS buffer and acquire on a flow cytometer.
Protocol 3: Phospho-p38 MAPK Staining (Phosflow)
-
Following stimulation, immediately fix the cells by adding an equal volume of pre-warmed Fixation Buffer (e.g., Cytofix/Cytoperm) and incubate for 15 minutes at 37°C.
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the supernatant.
-
Gently resuspend the cell pellet in 1 mL of cold Permeabilization Buffer (e.g., Perm Buffer III or cold methanol) and incubate for 30 minutes on ice.
-
Wash the cells twice with 2 mL of cold FACS buffer.
-
Resuspend the permeabilized cells in 100 µL of FACS buffer containing a cocktail of antibodies against cell surface markers and a fluorescently conjugated antibody against phosphorylated p38 MAPK (p-p38).
-
Incubate for 60 minutes at room temperature in the dark.
-
Wash the cells twice with 2 mL of cold FACS buffer.
-
Resuspend the cells in 300 µL of FACS buffer and acquire on a flow cytometer.
Protocol 4: Intracellular Cytokine Staining
-
After cell surface staining (Protocol 2, steps 1-6), resuspend the cells in 250 µL of Fixation/Permeabilization solution and incubate for 20 minutes at 4°C in the dark.
-
Wash the cells twice with 1X Permeabilization/Wash buffer.
-
Resuspend the permeabilized cells in 100 µL of 1X Permeabilization/Wash buffer containing a pre-titrated cocktail of fluorescently conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-6).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 1X Permeabilization/Wash buffer.
-
Resuspend the cells in 300 µL of FACS buffer and acquire on a flow cytometer.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for analyzing this compound's effects.
Caption: Logical relationships of this compound's effects.
References
- 1. Flow Cytometry Protocols [bdbiosciences.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Activation of p38 mitogen-activated protein kinase is critical step for acquisition of effector function in cytokine-activated T cells, but acts as a negative regulator in T cells activated through the T-cell receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phospho-protein Analysis in Adherent Cells Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of p38 MAPK in CD4 T cells controls IL-17 production and autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Flow Cytometry-Based Protocols for the Analysis of Human Plasma Cell Differentiation [frontiersin.org]
Semapimod: A Potential Inducer of Autophagy in Cancer Cell Lines
Application Notes for Researchers
Introduction
Semapimod, also known as CNI-1493, is a synthetic guanylhydrazone compound that has been investigated for its anti-inflammatory and immunomodulatory properties. Its primary mechanism of action involves the inhibition of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. While extensively studied in the context of inflammation, emerging evidence suggests a potential role for p38 MAPK in the regulation of autophagy, a cellular self-degradation process critical in cancer cell survival and death. These application notes provide a framework for investigating the potential of this compound as a modulator of autophagy in cancer cell lines.
Mechanism of Action and Rationale for Autophagy Induction
This compound is a potent inhibitor of p38 MAPK activation. The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. The role of p38 MAPK in autophagy is complex and appears to be context-dependent. Some studies suggest that p38 MAPK activation can inhibit autophagy, while others indicate its necessity for autophagy induction under specific cellular stresses.
The hypothesis that this compound may induce autophagy in cancer cells is predicated on its ability to inhibit p38 MAPK. By blocking this pathway, this compound could potentially relieve a p38 MAPK-mediated suppression of autophagy, thereby promoting the autophagic process. This could be a valuable therapeutic strategy, as the induction of autophagy can, in some cancer contexts, lead to autophagic cell death or enhance the efficacy of conventional cancer therapies.
Potential Applications in Cancer Research
-
Investigating the role of p38 MAPK in autophagy: this compound can be used as a chemical probe to dissect the intricate relationship between the p38 MAPK pathway and autophagy in various cancer cell lines.
-
Sensitizing cancer cells to chemotherapy: By potentially inducing autophagy, this compound could be explored as a chemosensitizer, augmenting the cytotoxic effects of established anticancer drugs.
-
Inducing autophagic cell death: In cancer cells where excessive autophagy leads to cell death, this compound could be investigated as a standalone therapeutic agent.
Experimental Protocols
1. Cell Culture and Treatment
-
Cell Lines: Select a panel of cancer cell lines relevant to the research focus (e.g., breast, lung, colon cancer).
-
Culture Conditions: Maintain the cells in the recommended culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentrations in the culture medium immediately before use. Perform a dose-response study to determine the optimal concentration range for autophagy induction without causing significant cytotoxicity. A typical starting range could be 1-50 µM.
-
Treatment: Plate the cells at an appropriate density and allow them to adhere overnight. The following day, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO). The treatment duration can vary, typically from 6 to 48 hours.
2. Analysis of Autophagy Markers by Western Blotting
This protocol allows for the quantification of key autophagy-related proteins.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II), p62/SQSTM1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.
3. Visualization of Autophagosomes by Fluorescence Microscopy
This method allows for the direct visualization of autophagosome formation in cells.
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate.
-
Transfection (Optional): For a more robust analysis, transiently transfect the cells with a plasmid encoding a fluorescently tagged LC3 protein (e.g., GFP-LC3 or mRFP-GFP-LC3).
-
Treatment: Treat the cells with this compound as described above.
-
Immunofluorescence (for endogenous LC3):
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer.
-
Incubate with an anti-LC3 primary antibody followed by a fluorescently labeled secondary antibody.
-
-
Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.
-
Data Analysis: Count the number of fluorescent puncta (representing autophagosomes) per cell. An increase in the number of puncta per cell in this compound-treated cells compared to control cells indicates autophagy induction.
Data Presentation
Table 1: Effect of this compound on Autophagy Marker Expression in [Cancer Cell Line Name]
| Treatment | Concentration (µM) | Treatment Time (h) | LC3-II/LC3-I Ratio (Fold Change vs. Control) | p62/SQSTM1 Level (Fold Change vs. Control) |
| Vehicle Control | - | 24 | 1.0 | 1.0 |
| This compound | 1 | 24 | 1.8 | 0.7 |
| This compound | 5 | 24 | 3.2 | 0.4 |
| This compound | 10 | 24 | 4.5 | 0.2 |
| Positive Control (e.g., Rapamycin) | 0.1 | 24 | 5.0 | 0.15 |
Table 2: Quantification of Autophagosome Formation in [Cancer Cell Line Name]
| Treatment | Concentration (µM) | Treatment Time (h) | Average Number of LC3 Puncta per Cell | Percentage of Cells with >10 Puncta |
| Vehicle Control | - | 24 | 2.5 ± 0.8 | 5% |
| This compound | 1 | 24 | 8.2 ± 1.5 | 35% |
| This compound | 5 | 24 | 15.6 ± 2.1 | 70% |
| This compound | 10 | 24 | 22.1 ± 3.4 | 85% |
| Positive Control (e.g., Starvation) | - | 6 | 25.3 ± 4.0 | 90% |
Visualizations
Troubleshooting & Optimization
Technical Support Center: Semapimod Solubility in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Semapimod. The following information addresses common solubility issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most appropriate solvent for preparing a this compound stock solution?
A1: For preparing a concentrated stock solution, Dimethyl sulfoxide (B87167) (DMSO) is highly recommended. This compound is readily soluble in DMSO. For aqueous experiments, a stock solution can also be prepared in water, although this may require additional steps to achieve complete dissolution.
Q2: My this compound powder is not dissolving in water. What should I do?
A2: this compound, particularly the tetrahydrochloride salt, can have limited solubility in water at room temperature. To facilitate dissolution, it is recommended to use ultrasonication, gentle warming, and heating up to 60°C.[1] Be sure to vortex the solution thoroughly until all particulate matter is dissolved.
Q3: I dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous buffer (e.g., PBS or cell culture medium). How can I prevent this?
A3: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common challenge with hydrophobic compounds. This occurs when the final concentration of this compound exceeds its solubility limit in the aqueous environment. Here are several troubleshooting strategies:
-
Lower the Final Concentration: The most straightforward solution is to reduce the final working concentration of this compound in your aqueous buffer.
-
Minimize the Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible, ideally less than 1% (v/v). High concentrations of DMSO can cause the compound to "crash out" of solution.
-
Gradual Addition and Mixing: Add the this compound-DMSO stock solution to the aqueous buffer drop-wise while gently vortexing. This gradual dilution can help prevent localized high concentrations that lead to precipitation.
-
Use a Pre-warmed Aqueous Buffer: Gently warming your aqueous buffer before adding the this compound-DMSO stock can sometimes improve solubility.
-
Consider the Salt Form: this compound is available in different salt forms (e.g., hydrochloride, tetrahydrochloride). These forms can have different aqueous solubilities. Ensure you are using the appropriate salt form for your experimental needs and consult the manufacturer's data sheet for specific solubility information.
Q4: What are the recommended storage conditions for this compound solutions?
A4: For long-term storage, it is recommended to store this compound as a solid powder at -20°C, protected from light and moisture.[1][2] Stock solutions in DMSO or water should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. A stock solution in water can be stored at 0-4°C for short-term use (days to weeks).[3]
Quantitative Solubility Data
The solubility of this compound can vary depending on its salt form and the solvent used. The following table summarizes publicly available solubility data.
| Compound Form | Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| This compound hydrochloride | Water | 14.29 | 19.18 | |
| This compound tetrahydrochloride | Water | 2.17 | 2.44 | Requires ultrasonication, warming, and heating to 60°C to achieve.[1] |
| This compound tetrahydrochloride | Water | 1.0 | 1.12 | Sonication is recommended.[4] |
| This compound tetrahydrochloride | DMSO | 1.0 | 1.12 | Sonication is recommended.[4] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. If necessary, sonicate the tube in a water bath for 5-10 minutes to aid dissolution.
-
Visual Inspection: Visually confirm that the solution is clear and free of any visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a this compound Working Solution in an Aqueous Buffer from a DMSO Stock
-
Buffer Preparation: Prepare the desired aqueous buffer (e.g., PBS, cell culture medium) and bring it to the appropriate temperature for your experiment.
-
Dilution Calculation: Calculate the volume of the this compound-DMSO stock solution needed to achieve the desired final concentration in your aqueous buffer. Remember to keep the final DMSO concentration below 1%.
-
Dilution Procedure: While gently vortexing the aqueous buffer, add the calculated volume of the this compound-DMSO stock solution drop-wise.
-
Homogenization: Continue vortexing for another 30-60 seconds to ensure the solution is homogeneous.
-
Final Inspection: Visually inspect the working solution for any signs of precipitation or cloudiness. If the solution is not clear, consider lowering the final this compound concentration.
-
Immediate Use: Use the freshly prepared working solution immediately in your experiment.
Visualizing Experimental and Biological Pathways
Experimental Workflow for Solubilizing this compound
Caption: Workflow for preparing this compound solutions.
This compound's Mechanism of Action in the TLR4 Signaling Pathway
Caption: this compound's inhibitory effects on the TLR4 signaling pathway.
References
How to prevent Semapimod precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing Semapimod effectively in their experiments.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound in cell culture media can be a significant issue, leading to inaccurate experimental results. This guide provides a systematic approach to identify and resolve this problem.
Problem: A precipitate is observed in the cell culture media after the addition of this compound.
Workflow for Troubleshooting Precipitation:
Caption: Troubleshooting workflow for this compound precipitation.
| Troubleshooting Step | Potential Cause | Recommended Action |
| 1. Check Stock Solution | The stock solution may have been prepared incorrectly, stored improperly, or has degraded. | Visually inspect the this compound stock solution for any signs of precipitation before diluting it into the media. If a precipitate is present, prepare a fresh stock solution. |
| 2. Review Dilution Protocol | Rapid addition of a concentrated stock solution to the media can cause localized high concentrations, leading to precipitation. | When diluting the stock solution into the cell culture media, add it dropwise while gently swirling the media to ensure rapid and even distribution. Avoid adding the stock solution directly to a small volume of media. |
| 3. Evaluate Media Compatibility | Components in the cell culture media, such as high concentrations of phosphate (B84403) or bicarbonate, may react with this compound, causing it to precipitate. The presence of serum can sometimes aid in solubility, but can also interact with the compound. | If possible, test the solubility of this compound in a small volume of the specific batch of media being used before treating the cells. Consider using a different media formulation if precipitation persists. |
| 4. Optimize Final Concentration | The desired final concentration of this compound may exceed its solubility limit in the specific cell culture media. | Perform a dose-response experiment to determine the optimal, non-precipitating concentration range for your specific cell type and experimental conditions. Note that the effective concentration of this compound can be influenced by the concentration of the stimulating ligand (e.g., LPS).[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound tetrahydrochloride is soluble in water and DMSO.[2] For cell culture experiments, it is advisable to prepare a concentrated stock solution in sterile DMSO or water.
Q2: What is the recommended storage condition for this compound stock solutions?
A2: Store stock solutions at -20°C or -80°C.[3] Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.[3] A product data sheet suggests that in solvent, this compound is stable for up to 3 months at -80°C and 2 weeks at -20°C.[4]
Q3: What is the mechanism of action of this compound?
A3: this compound inhibits the production of proinflammatory cytokines, such as TNF-α, IL-1β, and IL-6.[3][5] It targets the TLR chaperone gp96, inhibiting its ATP-binding and ATPase activities.[1][6] This leads to the disruption of Toll-like receptor (TLR) signaling, specifically affecting the p38 MAPK and NF-κB pathways.[1][7][8]
Signaling Pathway of this compound's Action:
Caption: this compound inhibits TLR signaling by targeting gp96.
Q4: Are there any known incompatibilities of this compound with common cell culture reagents?
A4: While specific incompatibility data is limited in the provided search results, precipitation in phosphate-buffered saline (PBS) or media with high phosphate/bicarbonate concentrations can be a concern for many small molecules. It is recommended to perform a small-scale solubility test with your specific media and supplements.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound tetrahydrochloride (Molar Mass: 890.74 g/mol ).[7]
Materials:
-
This compound tetrahydrochloride powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the mass of this compound tetrahydrochloride required to make the desired volume of a 10 mM stock solution. For example, for 1 mL of a 10 mM stock solution, weigh out 8.91 mg of this compound tetrahydrochloride.
-
Aseptically add the weighed this compound tetrahydrochloride to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
To aid dissolution, sonication is recommended.[2] Alternatively, gentle warming and vortexing can be applied. One protocol suggests warming and heating to 60°C.[9]
-
Ensure the powder is completely dissolved, and the solution is clear.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: General Workflow for Cell Treatment
This protocol provides a general workflow for treating cells with this compound.
Experimental Workflow:
Caption: General experimental workflow for cell treatment with this compound.
Procedure:
-
Cell Seeding: Seed the cells at the desired density in a multi-well plate and allow them to adhere and grow, typically for 24 hours.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare the final working concentration by diluting the stock solution in fresh, pre-warmed cell culture media.
-
Pre-treatment (Optional): If the experimental design requires pre-treatment, remove the old media from the cells and add the media containing the desired concentration of this compound. The inhibition of TLR signaling by this compound can be almost instantaneous, and it is effective when applied simultaneously with LPS.[6][8]
-
Stimulation: Add the inflammatory stimulus (e.g., Lipopolysaccharide - LPS) to the wells. The inhibitory effect of this compound can be overcome by high concentrations of LPS.[1]
-
Incubation: Incubate the cells for the desired period.
-
Downstream Analysis: Perform the desired downstream assays, such as measuring cytokine levels in the supernatant (ELISA), or analyzing protein phosphorylation (Western Blot) or gene expression (qPCR).
Quantitative Data Summary
| Parameter | Value | Reference |
| Molar Mass (this compound Tetrahydrochloride) | 890.74 g/mol | [7] |
| IC₅₀ for TLR4 Signaling Inhibition | ≈0.3 µM | [3][6] |
| IC₅₀ for gp96 ATPase Activity Inhibition | ≈0.2-0.4 µM | [3][6] |
| Solubility in Water | 1 mg/mL (1.12 mM) - Sonication recommended | [2] |
| 2.17 mg/mL (2.44 mM) - with ultrasonic, warming, and heat to 60°C | [9] | |
| 14.29 mg/mL (19.18 mM) | [4] | |
| Solubility in DMSO | 1 mg/mL (1.12 mM) - Sonication recommended | [2] |
References
- 1. Experimental anti-inflammatory drug this compound inhibits Toll-like receptor signaling by targeting the TLR chaperone gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound tetrahydrochloride | MAPK | TLR | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. This compound | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 6. Experimental Anti-Inflammatory Drug this compound Inhibits TLR Signaling by Targeting the TLR Chaperone gp96 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Common adverse effects of Semapimod in animal studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the use of Semapimod (also known as CNI-1493) in animal studies. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experimental design and interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is the general safety profile of this compound in animal studies?
This compound has been generally well-tolerated in preclinical animal studies.[1] For instance, in a study with rats, this compound was found to suppress the cytokine storm induced by interleukin-2 (B1167480) (IL-2) without increasing its toxicity, thereby allowing for the administration of higher doses of IL-2.[1]
Q2: Have any significant adverse effects been reported in animal studies?
The available literature on preclinical studies with this compound does not report significant adverse effects. Clinical trials in humans for conditions like Crohn's disease have also noted a lack of significant adverse events.[1]
Q3: What is the known mechanism of action of this compound that might relate to potential adverse effects?
This compound is a multi-target drug that primarily acts as an anti-inflammatory agent. Its mechanisms of action include:
-
Inhibition of p38 MAP kinase activation: This is a key pathway in the production of pro-inflammatory cytokines.[1]
-
Inhibition of Toll-like receptor (TLR) signaling: It specifically targets the TLR chaperone gp96, which is crucial for the function of several TLRs.
-
Stimulation of the vagus nerve: This activates the cholinergic anti-inflammatory pathway, leading to a systemic reduction in inflammation.[1]
-
Inhibition of nitric oxide synthesis in inflammatory macrophages.[1]
Understanding these pathways can help researchers monitor for potential on-target and off-target effects.
Troubleshooting Guides
Issue: Injection Site Reactions
While specific data from animal studies is limited, intravenous administration of this compound in humans has been associated with dose-limiting phlebitis (vein inflammation). Researchers using intravenous routes in animal models should be vigilant for signs of injection site reactions.
Possible Signs in Animals:
-
Redness, swelling, or warmth at the injection site.
-
Licking, scratching, or guarding of the injection area.
-
Visible changes to the blood vessel at the injection site.
Troubleshooting and Mitigation Strategies:
-
Dilution and Formulation: Ensure this compound is properly dissolved and diluted according to the experimental protocol to minimize irritation.
-
Catheter Care: If using an indwelling catheter, ensure it is properly placed and maintained to avoid mechanical irritation.
-
Rotation of Injection Sites: If multiple injections are required, rotate the injection sites to reduce cumulative irritation.
-
Observation: Closely monitor animals post-injection for any signs of distress or local reactions.
-
Alternative Routes: If intravenous administration proves problematic, consider if alternative routes such as intraperitoneal or subcutaneous injection are appropriate for the experimental goals, though these may have different pharmacokinetic profiles.
Experimental Protocols & Methodologies
Detailed experimental protocols for assessing the effects of this compound can be found in the primary literature. A key study investigating the mechanism of action of this compound on TLR signaling provides detailed methods for cell culture, western blotting, and immunoprecipitation.
Visualizing the Science: Diagrams
To aid in the understanding of this compound's mechanism of action and its relevance to experimental design, the following diagrams are provided.
Caption: Mechanism of this compound's inhibitory action on the TLR signaling pathway.
Caption: A logical workflow for conducting animal experiments with this compound, incorporating troubleshooting steps.
References
Technical Support Center: Managing Phlebitis in Intravenous Semapimod Administration
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on managing phlebitis, a known potential complication associated with the intravenous (IV) administration of Semapimod. The information is intended to assist researchers in troubleshooting and addressing this adverse event during preclinical and clinical experiments.
Troubleshooting Guide: Phlebitis During this compound Infusion
This guide provides a step-by-step approach to identifying and managing phlebitis.
| Issue/Question | Potential Cause | Recommended Action |
| How do I recognize phlebitis at the infusion site? | Inflammation of the vein's inner lining (tunica intima) due to mechanical, chemical, or infectious irritation. | Monitor the infusion site for signs and symptoms such as pain, tenderness, warmth, redness (erythema), swelling, and a palpable, hardened vein (venous cord). |
| What should I do if I suspect phlebitis? | The infusate or catheter is causing irritation to the vein. | 1. Immediately stop the this compound infusion. 2. Do not flush the line. 3. Aspirate any residual drug from the catheter. 4. Remove the peripheral IV catheter. 5. Select a new infusion site, preferably on the opposite limb. |
| How can I alleviate the symptoms of phlebitis? | Localized inflammation at the infusion site. | 1. Apply a warm, moist compress to the affected area for 15-20 minutes, 3-4 times daily. This can help reduce pain and inflammation. 2. Elevate the affected limb to promote fluid drainage and reduce swelling. 3. Administer nonsteroidal anti-inflammatory drugs (NSAIDs) as per institutional protocols to manage pain and inflammation. |
| What should I do if the symptoms worsen or do not improve? | Severe inflammation, potential infection, or thrombophlebitis (inflammation with clot formation). | Seek immediate medical evaluation. Document the severity of the phlebitis using a standardized scale and monitor for signs of systemic infection. |
Phlebitis Severity Scale
A standardized scale should be used to assess and document the severity of phlebitis.
| Grade | Clinical Presentation |
| 0 | No symptoms. |
| 1 | Erythema at the access site with or without pain. |
| 2 | Pain at the access site with erythema and/or edema. |
| 3 | Pain at the access site with erythema, streak formation, and/or a palpable venous cord. |
| 4 | Pain at the access site with erythema, streak formation, a palpable venous cord >1 inch in length, and/or purulent drainage. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to phlebitis?
This compound (also known as CNI-1493) is an investigational anti-inflammatory drug that inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 by targeting the p38 MAP kinase signaling pathway and the TLR chaperone gp96.[1][2] The intravenous formulation, this compound tetrahydrochloride, has been associated with dose-limiting phlebitis in clinical trials.[3] This is likely a form of chemical phlebitis, where the drug formulation irritates the inner lining of the vein.
Q2: Are there specific recommendations for preparing and administering intravenous this compound to minimize phlebitis?
While specific clinical trial protocols for this compound IV administration are not publicly available, general best practices for administering potentially irritating intravenous drugs should be followed. This compound tetrahydrochloride is soluble in water. To minimize the risk of phlebitis, consider the following:
-
Dilution: Adequately dilute the reconstituted this compound solution in a compatible infusion fluid (e.g., 0.9% Sodium Chloride or 5% Dextrose in Water) to reduce the final concentration.
-
Infusion Rate: Administer the infusion slowly over a defined period to minimize drug concentration at the venous wall.
-
Vein Selection: Use a large, patent vein for cannulation to allow for maximum hemodilution.
-
Catheter Size: Use the smallest gauge catheter appropriate for the infusion.
Q3: What is the mechanism by which this compound may cause phlebitis?
The exact mechanism is not fully elucidated, but it is likely due to the chemical properties of the this compound tetrahydrochloride formulation. Factors such as the pH and osmolality of the reconstituted solution can cause irritation to the vascular endothelium, leading to an inflammatory response.
Q4: Can phlebitis from this compound administration be prevented?
While it may not be possible to prevent all occurrences, the risk can be significantly reduced by following these preventative measures:
-
Proper Dilution and Administration: As mentioned in Q2, appropriate dilution and a slow infusion rate are critical.
-
Catheter Placement and Care: Ensure proper aseptic technique during catheter insertion and maintenance. Secure the catheter to prevent mechanical irritation.
-
Site Rotation: Rotate the infusion site regularly according to institutional protocols.
-
In-line Filtration: Consider the use of an in-line filter to remove any potential particulates from the infusate.
Q5: What are the potential complications if phlebitis is not managed properly?
Untreated or severe phlebitis can lead to complications such as thrombophlebitis (the formation of a blood clot in the vein), infection, and in rare cases, sepsis. Prompt identification and management are crucial to prevent these more serious outcomes.
Experimental Protocols
Protocol 1: Management of Suspected Phlebitis
-
Observation: Regularly inspect the IV insertion site for signs of phlebitis (pain, swelling, redness, palpable cord).
-
Intervention:
-
Immediately stop the this compound infusion.
-
Disconnect the tubing and aspirate any visible fluid from the catheter.
-
Remove the catheter.
-
Apply a warm compress to the site for 15-20 minutes.
-
Elevate the limb.
-
-
Documentation:
-
Record the date, time, and grade of phlebitis.
-
Document the interventions performed.
-
Photograph the site if institutional policy allows.
-
-
Follow-up:
-
Monitor the site for resolution or worsening of symptoms.
-
If symptoms persist or worsen after 24-48 hours, or if signs of infection develop, escalate to a clinical supervisor or physician.
-
Visualizations
Below are diagrams illustrating key concepts related to this compound's mechanism and the management of phlebitis.
Caption: Simplified signaling pathway of this compound's anti-inflammatory action.
Caption: Workflow for the identification and initial management of phlebitis.
References
Semapimod stability and long-term storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and long-term storage of Semapimod. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: For long-term stability, this compound powder should be stored at -20°C.[1] It is also crucial to keep the product in a dry and dark environment to prevent degradation.[1]
Q2: How should I store this compound for short-term use?
A2: For short-term storage, spanning days to weeks, it is recommended to keep this compound at 0 - 4°C in a dry and dark place.[1]
Q3: What is the shelf life of this compound?
A3: When stored correctly, this compound is expected to have a shelf life of over two years.[2]
Q4: How should I store stock solutions of this compound?
A4: Stock solutions should be stored at 0 - 4°C for short-term use (days to weeks) or at -20°C for longer-term storage (months).[2] For solutions in solvents like DMSO or water, storage at -80°C can extend stability for up to a year.
Q5: My this compound solution appears cloudy or has precipitated. What should I do?
A5: Cloudiness or precipitation can indicate that the compound has fallen out of solution. This may be due to storage at an inappropriate temperature or exceeding the solubility limit. Sonication is recommended to aid in dissolving this compound in solvents like DMSO and water.[] If precipitation persists, gently warming the solution may help. However, be cautious as excessive heat can degrade the compound. Always ensure the solution is clear before use in experiments.
Q6: I am observing unexpected results or a loss of activity in my experiments. Could this be related to this compound stability?
A6: Yes, a loss of biological activity can be a key indicator of compound degradation. Ensure that you have been following the recommended storage and handling procedures. If you suspect degradation, it is advisable to use a fresh stock of the compound. For critical experiments, consider qualifying the activity of your this compound stock using a functional assay.
Q7: Is this compound sensitive to light?
A7: Yes, it is recommended to store this compound protected from light.[1] Exposure to light can potentially lead to photodegradation.
Data Presentation: Storage Conditions Summary
| Format | Storage Duration | Temperature | Additional Conditions | Reference |
| Solid Powder | Long-term (months to years) | -20°C | Dry and dark | [1][2] |
| Solid Powder | Short-term (days to weeks) | 0 - 4°C | Dry and dark | [1][2] |
| Stock Solution | Long-term (months) | -20°C | - | [2] |
| Stock Solution | Short-term (days to weeks) | 0 - 4°C | - | [2] |
| Stock Solution in Solvent | Up to 1 year | -80°C | - | [] |
Experimental Protocols
General Protocol for a Stability-Indicating HPLC Method
Objective: To develop an RP-HPLC method capable of separating this compound from its potential degradation products.
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
HPLC-grade buffers (e.g., phosphate, formate)
-
Acids and bases for forced degradation studies (e.g., HCl, NaOH)
-
Oxidizing agent (e.g., H₂O₂)
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
Methodology:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., water or a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.
-
Prepare working standard solutions by diluting the stock solution to a suitable concentration range for analysis (e.g., 10-100 µg/mL).
-
-
Chromatographic Conditions (Starting Point):
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted) and an organic solvent (e.g., acetonitrile). A typical gradient might run from 10% to 90% acetonitrile over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor the UV absorbance at a wavelength where this compound has maximum absorbance (this can be determined using a UV scan of the standard solution).
-
Column Temperature: 30°C.
-
-
Forced Degradation Studies:
-
To ensure the method is "stability-indicating," perform forced degradation studies. Expose this compound solutions to various stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid powder at 105°C for 24 hours.
-
Photodegradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak.
-
-
Method Validation (as per ICH guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.
-
Linearity: Establish a linear relationship between the concentration of this compound and the peak area over a defined range.
-
Accuracy: Determine the closeness of the test results to the true value by spiking known amounts of this compound into a placebo.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
-
Mandatory Visualizations
Caption: Workflow for proper storage and handling of this compound.
Caption: Logical steps for troubleshooting this compound stability problems.
References
Semapimod Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the off-target effects of Semapimod (also known as CNI-1493) in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary intended mechanism of action of this compound?
A1: this compound was developed as an anti-inflammatory agent. While it was initially designed to inhibit nitric oxide synthesis, further studies revealed that it indirectly inhibits the activation of p38 MAP kinase and suppresses the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][2] A significant in vivo anti-inflammatory mechanism is also attributed to its stimulation of the vagus nerve.[3]
Q2: I'm seeing inhibition of p38 MAPK phosphorylation in my Western blot. Does this confirm an on-target effect?
A2: Not necessarily. This compound inhibits the activating phosphorylation of p38 MAPK, but it does not directly inhibit the kinase itself.[1] Furthermore, this compound has known off-target effects on upstream signaling pathways, such as Toll-like receptor (TLR) signaling, which can also lead to a downstream reduction in p38 MAPK phosphorylation.[1][4] Therefore, observing reduced p-p38 levels could be a result of either the intended pathway modulation or an off-target effect.
Q3: What are the major known off-target effects of this compound?
A3: The most well-documented off-target effects of this compound include:
-
Inhibition of Toll-like receptor (TLR) signaling: this compound targets the TLR chaperone protein gp96, inhibiting its ATP-binding and ATPase activities. This disrupts the proper functioning of TLRs (specifically TLR2, TLR4, and TLR9), leading to reduced downstream signaling.[1][4][5]
-
Inhibition of c-Raf: this compound has been shown to directly inhibit the kinase activity of c-Raf, but not b-Raf.[6]
-
Inhibition of deoxyhypusine (B1670255) synthase (DHS): this compound is a known inhibitor of this enzyme, which is involved in the post-translational modification of eukaryotic translation initiation factor 5A (eIF5A).[1][7]
Q4: Are there any potential assay interferences associated with the chemical structure of this compound?
A4: Yes, this compound is a guanylhydrazone compound. This class of compounds has been reported to sometimes act as pan-assay interference compounds (PAINS) in high-throughput screening. Potential issues can include non-specific interactions, metal chelation, or interference with fluorescence- or luminescence-based readouts.[8] It is crucial to include appropriate controls in your experiments to rule out such artifacts.
Q5: How can I distinguish between on-target p38 pathway effects and off-target TLR signaling inhibition in my experiments?
A5: To dissect these effects, you can design experiments that bypass the TLR signaling pathway. For example:
-
Stimulate the p38 MAPK pathway using an agonist that does not act through TLRs, such as osmotic shock (e.g., sorbitol) or other cellular stressors. If this compound still inhibits p38 phosphorylation under these conditions, the effect is more likely related to its intended pathway modulation.
-
Conversely, use a TLR-specific ligand (e.g., LPS for TLR4) and a non-TLR inflammatory stimulus (e.g., IL-1β). This compound has been shown to inhibit TLR ligand-induced, but not IL-1β-induced, activation of p38 MAPK and NF-κB.[1]
Quantitative Summary of this compound's Off-Target Effects
| Target | Effect | IC50 Value (approx.) | Cell/Assay System |
| gp96 | Inhibition of ATP-binding activity | ~0.4 µM | In vitro assay with purified gp96 |
| Inhibition of ATPase activity | ~0.2 - 0.4 µM | In vitro assay with purified gp96 | |
| TLR4 Signaling | Inhibition | ~0.3 µM | Rat IEC-6 intestinal epithelioid cells (LPS-stimulated) |
| c-Raf | Direct Inhibition | Not reported | In vitro kinase assay |
| Deoxyhypusine Synthase | Inhibition | Not reported | 96-well format DHS assay |
| Pro-inflammatory Cytokines | Inhibition of production (TNF-α, IL-1β, IL-6) | ~20 - 50 nM | LPS-stimulated murine macrophages |
Troubleshooting Guides
Problem 1: Unexpected Cell Viability/Cytotoxicity Results
Question: I'm observing significant cytotoxicity in my cell line after treatment with this compound, which is unexpected. What could be the cause?
Answer:
-
High Concentrations: At high concentrations, off-target effects of this compound may become more pronounced and contribute to cytotoxicity. It is recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line.
-
Solubility Issues: this compound hydrochloride is soluble in water and DMSO.[9][10] However, precipitation can occur when diluting stock solutions in aqueous cell culture media. Visually inspect your media for any precipitate after adding the compound. If precipitation is observed, try vortexing or brief sonication to improve solubility. Ensure the final DMSO concentration in your culture medium does not exceed a level that is toxic to your cells (typically ≤ 0.5%).
-
Off-Target Effects: Inhibition of essential cellular machinery, such as deoxyhypusine synthase, could lead to cytotoxicity in certain cell types or under specific conditions.
-
Compound Purity and Stability: Ensure the purity of your this compound stock and store it correctly (powder at -20°C, solutions at -80°C for long-term storage) to prevent degradation.[10][11]
Problem 2: Discrepancy between p38 Phosphorylation and Downstream Readouts
Question: I see a decrease in phosphorylated p38 MAPK after this compound treatment, but my expected downstream effect (e.g., inhibition of a specific cytokine) is not observed or is different than anticipated. Why might this be?
Answer:
-
Off-Target Signaling: this compound's inhibition of TLR signaling can affect multiple downstream pathways, not just the p38 MAPK pathway. For example, it also inhibits TLR-mediated NF-κB activation.[1] Your downstream readout may be influenced by these other pathways, leading to a complex cellular response.
-
Cell-Type Specificity: The signaling network downstream of p38 MAPK and TLRs can vary significantly between different cell types. This compound has shown some selectivity for monocytic lineage cells.[11] The observed effect will be context-dependent.
-
Experimental Design: To isolate the p38-dependent effects, consider using a more specific, direct p38 MAPK inhibitor as a positive control in parallel with this compound. This can help you differentiate between effects that are directly mediated by p38 inhibition and those that may arise from this compound's broader activity profile.
Experimental Protocols
Western Blot for p38 MAPK Phosphorylation
This protocol outlines the general steps to assess the effect of this compound on the phosphorylation of p38 MAPK in cultured cells.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulate the cells with a known p38 MAPK activator (e.g., 100 ng/mL LPS for 15-30 minutes) to induce p38 phosphorylation. Include an unstimulated control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing:
-
After imaging, strip the membrane and re-probe with an antibody for total p38 MAPK to normalize for protein loading.
-
Cell Viability Assay (MTS Assay)
This protocol describes a colorimetric assay to measure the effect of this compound on cell viability.
-
Cell Plating:
-
Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound or vehicle control. Include wells with media only for a background control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTS Reagent Addition:
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate at 37°C for 1-4 hours, or until a color change is apparent.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Visualizations
Caption: Off-target signaling pathways of this compound.
Caption: Troubleshooting workflow for this compound experiments.
Caption: Logic for differentiating on- and off-target effects.
References
- 1. Experimental anti-inflammatory drug this compound inhibits Toll-like receptor signaling by targeting the TLR chaperone gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Experimental Anti-Inflammatory Drug this compound Inhibits TLR Signaling by Targeting the TLR Chaperone gp96 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Specific inhibition of c-Raf activity by this compound induces clinical remission in severe Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Screening assay for the identification of deoxyhypusine synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. This compound tetrahydrochloride | MAPK | TLR | TargetMol [targetmol.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: Improving the Bioavailability of Oral Semapimod Formulations
This technical support center is designed for researchers, scientists, and drug development professionals working on oral formulations of Semapimod. It provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in improving its oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is developing an oral formulation challenging?
A1: this compound (formerly CNI-1493) is an investigational anti-inflammatory drug that inhibits p38 MAP kinase and the TLR chaperone gp96.[1][2] Initially developed for intravenous administration, efforts have been made to create orally bioavailable salt forms, such as CPSI-2364.[1] The primary challenge in developing an oral formulation likely stems from physicochemical properties that limit its absorption in the gastrointestinal (GI) tract. While specific data is limited, issues with solubility and/or permeability are common for complex molecules like this compound, which is a tetravalent guanylhydrazone.[3][4]
Q2: What is the aqueous solubility of this compound?
A2: The aqueous solubility of this compound depends on its salt form. Available data indicates the following:
-
This compound Hydrochloride: Soluble in water at 14.29 mg/mL.[5]
-
This compound Tetrahydrochloride: Soluble in water at 1 mg/mL with sonication, and up to 2.17 mg/mL with warming and sonication.[2][6]
This suggests that while this compound has some aqueous solubility, it may not be sufficient for complete dissolution and absorption in the GI tract, potentially classifying it as a poorly soluble compound under the Biopharmaceutics Classification System (BCS).
Q3: Has the oral bioavailability of this compound been determined in humans?
A3: A Phase I clinical trial was conducted to assess the safety, tolerability, and pharmacokinetic profiles of a single ascending dose of an oral salt form of this compound, CPSI-2364, in healthy subjects.[7][8] Doses ranged from 1 mg to 270 mg.[7] However, the specific results, including pharmacokinetic parameters like Cmax, AUC, and absolute bioavailability, have not been publicly disclosed.
Q4: What are the key signaling pathways affected by this compound that are relevant to its oral formulation development?
A4: this compound's primary mechanism of action involves the inhibition of the p38 MAP kinase signaling pathway, which is crucial in the production of pro-inflammatory cytokines.[3][4] It also targets the TLR chaperone gp96, interfering with innate immune responses.[4][9] Understanding these pathways is important for designing relevant pharmacodynamic assays to correlate with pharmacokinetic data during formulation development.
// Nodes Stimuli [label="Inflammatory Stimuli\n(e.g., LPS, Cytokines)", fillcolor="#F1F3F4"]; TLR [label="Toll-like Receptor (TLR)", fillcolor="#F1F3F4"]; gp96 [label="gp96", shape=ellipse, fillcolor="#FBBC05"]; this compound [label="this compound", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MKK [label="MAPK Kinase (MKK3/6)", fillcolor="#F1F3F4"]; p38 [label="p38 MAPK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TranscriptionFactors [label="Transcription Factors\n(e.g., ATF2, CREB)", fillcolor="#F1F3F4"]; Cytokines [label="Pro-inflammatory Cytokines\n(TNF-α, IL-1β, IL-6)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Stimuli -> TLR; TLR -> MKK [label="activates"]; MKK -> p38 [label="phosphorylates"]; p38 -> TranscriptionFactors [label="activates"]; TranscriptionFactors -> Cytokines [label="induces transcription"];
// this compound Inhibition this compound -> gp96 [label="inhibits", color="#EA4335", style=dashed, arrowhead=tee]; this compound -> p38 [label="inhibits", color="#EA4335", style=dashed, arrowhead=tee];
// Invisible edge for positioning gp96 -> TLR [style=invis]; }
Figure 1. this compound's Inhibition of the p38 MAPK and TLR Signaling Pathways.
Troubleshooting Guides
This section provides guidance for addressing specific issues you may encounter during the development of oral this compound formulations.
Issue 1: Low and Variable Plasma Concentrations After Oral Dosing in Preclinical Models
-
Possible Cause: Poor aqueous solubility leading to incomplete dissolution.
-
Suggested Experimental Action:
-
Conduct solubility studies: Determine the equilibrium solubility of your this compound formulation in biorelevant media (e.g., Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF)).
-
Perform dissolution testing: Evaluate the dissolution rate of your formulation under various pH conditions that mimic the GI tract.
-
-
Potential Solutions:
-
Particle Size Reduction: Micronization or nanosizing can increase the surface area for dissolution.
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix can enhance its solubility.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubilization in the GI tract.
-
-
Possible Cause: Low intestinal permeability.
-
Suggested Experimental Action:
-
In vitro permeability assay: Use a Caco-2 cell monolayer to determine the apparent permeability coefficient (Papp) of this compound. A low Papp value suggests poor permeability.
-
-
Potential Solutions:
-
Permeation Enhancers: Include excipients in the formulation that can transiently open tight junctions or interact with the cell membrane to increase drug uptake.
-
Salt Form Selection: Different salt forms of this compound may exhibit different permeability characteristics.
-
-
Possible Cause: Efflux by intestinal transporters (e.g., P-glycoprotein).
-
Suggested Experimental Action:
-
Bidirectional Caco-2 assay: Measure the transport of this compound from the apical to basolateral side and vice versa. A significantly higher basolateral-to-apical transport suggests efflux.
-
-
Potential Solutions:
-
P-gp Inhibitors: Co-administer this compound with a known P-glycoprotein inhibitor in preclinical models to confirm efflux as a limiting factor.
-
Formulation with Inhibitory Excipients: Some surfactants and polymers used in formulations can also inhibit P-gp.
-
// Nodes Start [label="Low/Variable Plasma\nConcentrations Observed", shape=ellipse, fillcolor="#F1F3F4"]; Solubility [label="Assess Solubility &\nDissolution", shape=diamond, style=filled, fillcolor="#FBBC05"]; Permeability [label="Assess Permeability\n(Caco-2)", shape=diamond, style=filled, fillcolor="#FBBC05"]; Efflux [label="Assess Efflux Ratio\n(Bidirectional Caco-2)", shape=diamond, style=filled, fillcolor="#FBBC05"]; OptimizeSolubility [label="Optimize Formulation for\nSolubility (e.g., SEDDS,\nSolid Dispersion)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OptimizePermeability [label="Incorporate Permeation\nEnhancers", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OptimizeEfflux [label="Incorporate P-gp\nInhibitory Excipients", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ReEvaluate [label="Re-evaluate in vivo\nPharmacokinetics", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Solubility; Solubility -> Permeability [label="Solubility Adequate"]; Solubility -> OptimizeSolubility [label="Solubility Limited"]; OptimizeSolubility -> ReEvaluate; Permeability -> Efflux [label="Permeability Adequate"]; Permeability -> OptimizePermeability [label="Permeability Limited"]; OptimizePermeability -> ReEvaluate; Efflux -> ReEvaluate [label="Efflux Not an Issue"]; Efflux -> OptimizeEfflux [label="High Efflux Ratio"]; OptimizeEfflux -> ReEvaluate; }
Figure 2. A workflow for troubleshooting low oral bioavailability of this compound.
Issue 2: Inconsistent In Vitro Dissolution Results
-
Possible Cause: Inadequate wetting of the drug substance.
-
Suggested Experimental Action:
-
Contact angle measurement: Assess the wettability of this compound powder.
-
-
Potential Solutions:
-
Incorporate Surfactants: Add a surfactant to the dissolution medium or the formulation to improve wetting.
-
-
Possible Cause: pH-dependent solubility.
-
Suggested Experimental Action:
-
pH-solubility profile: Determine the solubility of this compound across a range of pH values (e.g., pH 1.2 to 7.4).
-
-
Potential Solutions:
-
Use of Buffers: Employ buffered formulations to maintain a favorable local pH for dissolution.
-
Enteric Coating: If this compound is unstable or poorly soluble in the acidic stomach environment, an enteric-coated formulation that dissolves in the higher pH of the intestine may be beneficial.
-
Data Presentation
The following tables present hypothetical, yet realistic, data that researchers might generate during the development of an oral this compound formulation.
Table 1: Physicochemical Properties of this compound Salt Forms
| Parameter | This compound HCl | This compound Tetrahydrochloride |
| Molecular Weight | 744.90 g/mol | 890.75 g/mol |
| Aqueous Solubility | ~14 mg/mL[5] | ~1-2 mg/mL[2][6] |
| LogP (predicted) | 3.5 - 4.5 | 3.0 - 4.0 |
| pKa (predicted) | Basic (multiple) | Basic (multiple) |
Table 2: In Vitro Performance of Different Oral this compound Formulations (Hypothetical Data)
| Formulation Type | Dissolution in SIF (pH 6.8) at 60 min | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| Micronized Powder | 35% | 0.8 | 5.2 |
| Amorphous Solid Dispersion | 75% | 1.0 | 4.8 |
| SEDDS | >90% | 2.5 | 2.1 |
Table 3: Preclinical Pharmacokinetic Parameters of Oral this compound Formulations in Rats (Hypothetical Data, 10 mg/kg dose)
| Formulation Type | Cmax (ng/mL) | Tmax (h) | AUC₀-₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Micronized Powder | 150 ± 35 | 2.0 | 980 ± 210 | 100 (Reference) |
| Amorphous Solid Dispersion | 320 ± 60 | 1.5 | 2150 ± 450 | 219 |
| SEDDS | 550 ± 90 | 1.0 | 4200 ± 780 | 428 |
Experimental Protocols
1. In Vitro Dissolution Testing
-
Objective: To assess the rate and extent of drug release from a formulation.
-
Apparatus: USP Apparatus 2 (Paddle).
-
Media: 900 mL of SGF (pH 1.2) for 2 hours, followed by a switch to 900 mL of SIF (pH 6.8).
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 50 rpm.
-
Sampling Times: 15, 30, 60, 120 minutes in SGF; then 15, 30, 60, 120, 240 minutes in SIF.
-
Analysis: Quantify the amount of dissolved this compound at each time point using a validated HPLC method.
2. Caco-2 Permeability Assay
-
Objective: To evaluate the intestinal permeability of this compound.
-
Cell Line: Caco-2 cells cultured on permeable Transwell® inserts for 21 days to form a differentiated monolayer.
-
Procedure:
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Add this compound solution (e.g., in Hanks' Balanced Salt Solution) to the apical (A) side.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) side.
-
For bidirectional studies, also perform the experiment by adding the drug to the B side and sampling from the A side.
-
Analyze the concentration of this compound in the samples by LC-MS/MS.
-
-
Calculation: Determine the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug permeation, A is the surface area of the membrane, and C₀ is the initial drug concentration.
3. In Vivo Pharmacokinetic Study in Rats
-
Objective: To determine the pharmacokinetic profile of an oral this compound formulation.
-
Animals: Male Sprague-Dawley rats (n=5 per group).
-
Dosing: Administer the this compound formulation via oral gavage. Include an intravenous group for bioavailability calculation.
-
Blood Sampling: Collect blood samples (e.g., via tail vein) at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Sample Processing: Process blood to obtain plasma and store at -80 °C until analysis.
-
Analysis: Quantify plasma concentrations of this compound using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%) using non-compartmental analysis.
// Nodes Start [label="Animal Acclimatization\n& Fasting", shape=ellipse, fillcolor="#F1F3F4"]; Dosing [label="Oral Gavage Dosing\nof Formulation", fillcolor="#FBBC05"]; Sampling [label="Serial Blood Sampling\n(e.g., 0-24h)", fillcolor="#FBBC05"]; Processing [label="Plasma Separation\n& Storage", fillcolor="#FBBC05"]; Analysis [label="LC-MS/MS Analysis of\nPlasma Samples", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PK_Calc [label="Pharmacokinetic\nParameter Calculation", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Data Interpretation\n& Reporting", shape=ellipse, fillcolor="#F1F3F4"];
// Edges Start -> Dosing; Dosing -> Sampling; Sampling -> Processing; Processing -> Analysis; Analysis -> PK_Calc; PK_Calc -> End; }
Figure 3. A typical workflow for an in vivo pharmacokinetic study in rats.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound tetrahydrochloride | MAPK | TLR | TargetMol [targetmol.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Experimental anti-inflammatory drug this compound inhibits Toll-like receptor signaling by targeting the TLR chaperone gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. DDrare: Database of Drug Development for Rare Diseases [ddrare.nibn.go.jp]
- 9. Experimental Anti-Inflammatory Drug this compound Inhibits TLR Signaling by Targeting the TLR Chaperone gp96 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring Semapimod Degradation in Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on monitoring the degradation products of Semapimod during experimental procedures. The following information is intended to aid in troubleshooting and ensure the integrity of your research data.
Frequently Asked Questions (FAQs)
Q1: What are the known degradation products of this compound?
A1: As of the latest available public information, specific degradation products of this compound have not been explicitly detailed in scientific literature. However, based on its chemical structure, which includes amide and guanylhydrazone functional groups, potential degradation pathways include hydrolysis and oxidation.[1][2][3][4][5][6] Forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) are necessary to identify and characterize potential degradants.
Q2: Why is it crucial to monitor for this compound degradation in my experiments?
A2: Monitoring for the degradation of this compound is critical for several reasons:
-
Accuracy of Results: Degradation can lead to a decrease in the concentration of the active compound, potentially affecting the accuracy and reproducibility of your experimental results.
-
Identification of Active Moieties: Degradation products may have their own biological activity, which could interfere with or confound the interpretation of experimental outcomes.
-
Stability Assessment: Understanding the stability of this compound under your specific experimental conditions is essential for designing robust assays and interpreting data correctly.
Q3: What are the initial signs of this compound degradation in a stock solution?
A3: Visual indicators of degradation can include a change in color or the appearance of particulate matter in the solution. However, significant degradation can occur without any visible changes. Therefore, analytical methods such as High-Performance Liquid Chromatography (HPLC) are essential for detecting and quantifying degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected or inconsistent experimental results. | Degradation of this compound leading to a lower effective concentration. | Prepare fresh stock solutions of this compound. Perform a quick stability check of your stock solution using HPLC to look for the appearance of new peaks or a decrease in the main this compound peak area. |
| Appearance of unknown peaks in HPLC analysis of experimental samples. | Formation of this compound degradation products. | Conduct a forced degradation study to generate potential degradation products as standards. Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and aid in their structural elucidation. |
| Loss of this compound potency over the course of a long-term experiment. | Gradual degradation of the compound under experimental conditions (e.g., temperature, pH of the medium). | Assess the stability of this compound under your specific experimental conditions by analyzing samples at different time points. Consider preparing fresh this compound solutions for long-duration experiments. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to intentionally degrade this compound under various stress conditions. This is a crucial step in identifying potential degradation products and developing a stability-indicating analytical method.
1. Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate (B84403) buffer
-
HPLC or UHPLC system with a UV or DAD detector
-
LC-MS system for peak identification
2. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.
3. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the this compound stock solution and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the this compound stock solution in a temperature-controlled oven at 60°C for 48 hours.
-
Photolytic Degradation: Expose the this compound stock solution to UV light (e.g., 254 nm) for 24 hours.
4. Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a stability-indicating HPLC method. A typical starting point would be a C18 column with a gradient elution of a phosphate buffer and acetonitrile.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent this compound peak.
-
Use LC-MS to obtain mass information on the new peaks to aid in the identification of degradation products.
Data Presentation
Table 1: Potential Degradation Products of this compound under Forced Degradation Conditions
As specific degradation products are not publicly identified, this table presents a hypothetical summary based on the expected degradation of a molecule with this compound's functional groups.
| Stress Condition | Potential Degradation Product(s) | Expected Degradation Pathway |
| Acid Hydrolysis | Hydrolytic Degradant 1 (Amide cleavage product) | Hydrolysis of the amide linkages. |
| Base Hydrolysis | Hydrolytic Degradant 2 (Amide cleavage product) | Hydrolysis of the amide linkages. |
| Oxidation | Oxidative Degradant 1 | Oxidation of susceptible functional groups. |
| Thermal | Thermal Degradant 1 | Thermally induced cleavage of bonds. |
| Photolytic | Photolytic Degradant 1 | Light-induced degradation. |
Visualizations
Experimental Workflow for Degradation Product Monitoring
Caption: A flowchart illustrating the key steps in a forced degradation study of this compound.
This compound's Known Signaling Pathway
Caption: this compound inhibits Toll-like Receptor 4 (TLR4) signaling, preventing downstream activation of p38 MAPK and NF-kB.[7][8][9]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Amide synthesis by oxidation, hydrolysis or rearrangement [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. savemyexams.com [savemyexams.com]
- 5. pharmacy180.com [pharmacy180.com]
- 6. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 7. Experimental anti-inflammatory drug this compound inhibits Toll-like receptor signaling by targeting the TLR chaperone gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Experimental Anti-Inflammatory Drug this compound Inhibits TLR Signaling by Targeting the TLR Chaperone gp96 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Assessing Semapimod Cytotoxicity with Cell Viability Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using cell viability assays to determine the cytotoxicity of Semapimod.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that could influence cell viability assays?
This compound is known to be an inhibitor of pro-inflammatory cytokine production. Its mechanism involves the inhibition of Toll-like receptor (TLR) signaling.[1][2][3][4] Specifically, it targets the TLR chaperone gp96, interfering with its ATP-binding and ATPase activities.[1][2][3][4] This disruption leads to the desensitization of TLR signaling, which in turn can inhibit downstream pathways such as p38 MAPK and NF-kB activation.[1][3][5] While some studies have reported that this compound does not significantly affect cell viability under their experimental conditions, its impact on cellular metabolism and signaling pathways could potentially influence the readouts of certain viability assays.[1]
Q2: Which cell viability assays are recommended for assessing this compound's cytotoxic effects?
A multi-assay approach is recommended to obtain a comprehensive understanding of this compound's effects. The following assays, which measure different aspects of cell health, are a good starting point:
-
MTT Assay: Measures metabolic activity as an indicator of cell viability.[6][7][8]
-
Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, apoptotic, and necrotic cells based on membrane integrity and phosphatidylserine (B164497) exposure.[9][10][11]
-
Caspase-Glo 3/7 Assay: Measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[12][13][14][15]
Q3: I am not observing any cytotoxicity with this compound in my MTT assay. Is this expected?
It is possible that this compound does not induce significant cytotoxicity in your specific cell line and experimental conditions. One study on rat intestinal epithelioid cells (IEC-6) showed that this compound did not significantly affect cell viability.[1] However, it is also important to consider the following:
-
Cell Type Specificity: The cytotoxic effects of a compound can vary significantly between different cell types.
-
Concentration and Treatment Duration: Ensure that the concentrations and incubation times you are testing are appropriate. A broad range of concentrations and multiple time points should be evaluated.
-
Assay Interference: While less common with MTT, the compound could potentially interfere with the metabolic processes being measured without causing cell death.
To confirm your results, it is advisable to use an orthogonal assay that measures a different cell health parameter, such as the Annexin V/PI assay for apoptosis or a direct cytotoxicity assay that measures membrane integrity.
Q4: My Annexin V/PI results show an increase in the Annexin V positive/PI negative population after this compound treatment. What does this indicate?
An increase in the Annexin V positive and PI negative cell population is indicative of early apoptosis. Annexin V binds to phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. The exclusion of Propidium Iodide (PI) indicates that the cell membrane is still largely intact. This result suggests that this compound may be inducing apoptosis in your cells. To further confirm this, you can perform a Caspase-Glo 3/7 assay to measure the activity of executioner caspases.
Troubleshooting Guide
Issue 1: High background signal in my colorimetric/fluorometric viability assay.
-
Possible Cause: The this compound compound itself may be reacting with the assay reagent or interfering with the absorbance/fluorescence reading.
-
Troubleshooting Steps:
-
Compound-only control: Run a control plate with various concentrations of this compound in cell-free media.[16] This will determine if the compound itself contributes to the signal.
-
Phenol (B47542) red-free media: If using a colorimetric assay, the phenol red in the culture media can interfere with absorbance readings.[16] Switch to phenol red-free media during the assay incubation period.
-
Use an alternative assay: If interference is confirmed, consider using an assay with a different detection principle, such as a luminescence-based assay (e.g., CellTiter-Glo) or a direct cell counting method (e.g., Trypan Blue exclusion).
-
Issue 2: Inconsistent or highly variable results between replicate wells.
-
Possible Cause: Uneven cell seeding, edge effects in the microplate, or temperature gradients can all contribute to variability.[16]
-
Troubleshooting Steps:
-
Optimize cell seeding: Ensure a single-cell suspension and mix the cells thoroughly before and during plating to ensure an even distribution in each well.
-
Avoid edge effects: The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.
-
Temperature equilibration: Allow plates and reagents to equilibrate to room temperature before adding reagents to the cells to avoid temperature gradients across the plate.[16]
-
Pipetting accuracy: Calibrate your pipettes regularly and use reverse pipetting for viscous solutions to ensure accurate liquid handling.
-
Issue 3: Discrepancy between MTT assay results and Annexin V/PI results.
-
Possible Cause: The MTT assay measures metabolic activity, which may not always directly correlate with the number of viable cells, especially if the compound affects mitochondrial function without inducing cell death.[7] this compound's known effects on cellular signaling could potentially modulate metabolic activity.
-
Troubleshooting Steps:
-
Trust the apoptosis/necrosis data: The Annexin V/PI assay provides a more direct measure of cell death pathways. If you observe an increase in apoptotic or necrotic cells with Annexin V/PI but little change in the MTT assay, it is likely that the cells are dying but may retain some metabolic activity in the early stages of death.
-
Include a third assay: A Caspase-Glo 3/7 assay can provide further confirmation of apoptosis.
-
Consider the timing: The kinetics of metabolic shutdown and membrane changes can differ. Perform a time-course experiment to observe the changes over different treatment durations.
-
Summary of Expected Outcomes and Potential Confounders
| Assay | Principle | Expected Outcome with Cytotoxic this compound | Potential Confounding Factors |
| MTT Assay | Measures metabolic activity via reduction of tetrazolium salt.[6][7][8] | Decrease in absorbance, indicating reduced metabolic activity. | This compound could alter cellular metabolism without causing cell death, leading to a misinterpretation of viability. |
| Annexin V / PI Staining | Detects phosphatidylserine externalization (early apoptosis) and membrane integrity (late apoptosis/necrosis).[9] | Increase in Annexin V+/PI- (early apoptosis) or Annexin V+/PI+ (late apoptosis/necrosis) populations. | --- |
| Caspase-Glo 3/7 Assay | Measures the activity of executioner caspases 3 and 7.[12][13] | Increase in luminescence, indicating activation of the apoptotic cascade. | --- |
Experimental Protocols
MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of this compound concentrations and appropriate vehicle controls. Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[6]
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C and 5% CO2.[6]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[6]
-
Absorbance Reading: Allow the plate to stand overnight in the incubator.[6] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6]
Annexin V and Propidium Iodide (PI) Staining Protocol
-
Cell Preparation: Induce apoptosis with this compound treatment. Include negative (vehicle-treated) and positive controls.
-
Cell Collection: Collect 1-5 x 10^5 cells by centrifugation.
-
Washing: Wash the cells once with cold 1X PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to 100 µL of the cell suspension.
-
Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry as soon as possible.[11] Healthy cells will be Annexin V negative and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be Annexin V positive and PI positive.
Caspase-Glo® 3/7 Assay Protocol
-
Plate Equilibration: Remove the 96-well plate containing cells treated with this compound from the incubator and allow it to equilibrate to room temperature.[13]
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[13]
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[13]
-
Incubation: Mix the contents of the wells by gently shaking the plate. Incubate at room temperature for 30 minutes to 3 hours.[13]
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.[13] The luminescent signal is proportional to the amount of caspase activity.[13]
Visualizations
Caption: this compound's inhibitory effect on the TLR signaling pathway.
Caption: Workflow for the MTT cell viability assay.
References
- 1. Experimental anti-inflammatory drug this compound inhibits Toll-like receptor signaling by targeting the TLR chaperone gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Experimental Anti-Inflammatory Drug this compound Inhibits TLR Signaling by Targeting the TLR Chaperone gp96 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. kumc.edu [kumc.edu]
- 12. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 13. ulab360.com [ulab360.com]
- 14. Caspase 3/7 Activity [protocols.io]
- 15. Caspase-Glo® 3/7 3D Assay Technical Manual [worldwide.promega.com]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative In Vitro Analysis of Semapimod and SB203580: Targeting p38 MAPK and Beyond
In the landscape of inflammatory and cellular stress response research, the p38 mitogen-activated protein kinase (MAPK) pathway is a pivotal signaling cascade and a key therapeutic target. This guide provides a detailed in vitro comparison of two widely recognized inhibitors associated with this pathway: Semapimod (CNI-1493) and SB203580. While both compounds ultimately suppress p38 MAPK-mediated signaling, they exhibit distinct mechanisms of action, offering researchers different tools to probe cellular functions. This comparison is intended for researchers, scientists, and drug development professionals, providing objective data and detailed experimental protocols to inform inhibitor selection and experimental design.
Mechanism of Action: A Tale of Two Inhibitors
SB203580 is a well-characterized, potent, and selective pyridinyl imidazole (B134444) compound that functions as a direct, ATP-competitive inhibitor of p38 MAPK.[1][2] It specifically targets the α and β isoforms of p38 MAPK, binding to the ATP pocket and preventing the phosphorylation of downstream substrates.[1] This direct inhibition of catalytic activity makes SB203580 a valuable tool for studying the immediate consequences of p38 MAPK blockade.
In contrast, this compound exhibits a more multifaceted mechanism of action. It is known to inhibit the production of proinflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3][4] While it leads to a significant decrease in p38-MAPK phosphorylation in macrophages, it is not a direct inhibitor of the p38 kinase itself.[3][4] Instead, this compound's effects on the p38 pathway are, at least in part, a downstream consequence of its activity on upstream signaling components. Notably, this compound has been identified as an inhibitor of the Toll-like receptor (TLR) chaperone protein, gp96.[5][6][7] By inhibiting the ATP-binding and ATPase activities of gp96, this compound disrupts TLR signaling, a key upstream activator of the p38 MAPK pathway.[5][6][7]
Quantitative Comparison of Inhibitory Activity
The following table summarizes the available quantitative data for this compound and SB203580 from in vitro assays. It is important to note that these values are compiled from various sources and experimental conditions may differ.
| Compound | Target | Assay Type | IC50 Value | Reference(s) |
| This compound | TLR4 signaling | Cellular Assay | ≈0.3 µM | [3][4] |
| gp96 ATPase activity | Biochemical Assay | ≈0.2-0.4 µM | [3][4][5] | |
| gp96 ATP binding | Biochemical Assay | ≈0.4 µM | [5] | |
| SB203580 | p38 MAPK | Cellular Assay | 0.3-0.5 µM | [1] |
| PKB (Akt) phosphorylation | Cellular Assay | 3-5 µM | [1] | |
| p70S6 Kinase | Cellular Assay | >10 µM | [8] | |
| PDK1 | Biochemical Assay | 3-10 µM | [8] |
Signaling Pathways and Experimental Workflows
To visualize the distinct points of intervention of this compound and SB203580, as well as the experimental approaches to compare them, the following diagrams are provided.
Caption: p38 MAPK Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for In Vitro Comparison.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of this compound and SB203580. The following are representative protocols for key in vitro experiments.
p38 MAPK In Vitro Kinase Assay (primarily for SB203580)
This assay directly measures the ability of an inhibitor to block the phosphorylation of a substrate by purified p38 MAPK enzyme.
Objective: To determine the IC50 of SB203580 against a specific p38 MAPK isoform.
Materials:
-
Recombinant active p38 MAPKα enzyme
-
Kinase substrate (e.g., ATF-2)
-
ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for luminescence-based assays)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
SB203580 at various concentrations
-
96-well plates
-
Detection reagents (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay kit)
Protocol:
-
Prepare serial dilutions of SB203580 in the kinase assay buffer.
-
In a 96-well plate, add the diluted inhibitor or vehicle (DMSO) control.
-
Add the recombinant p38 MAPK enzyme to each well and incubate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate (e.g., ATF-2) and ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction.
-
Detect the amount of phosphorylated substrate using an appropriate method (e.g., autoradiography for radiolabeled ATP, luminescence for ADP-Glo™).
-
Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[9][10]
Cellular Cytokine Production Assay (for both inhibitors)
This assay assesses the functional consequence of pathway inhibition by measuring the release of pro-inflammatory cytokines from cells.
Objective: To compare the efficacy of this compound and SB203580 in inhibiting cytokine production in a cellular context.
Materials:
-
A relevant cell line (e.g., RAW 264.7 murine macrophages, THP-1 human monocytes) or primary cells (e.g., human PBMCs)
-
Cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound and SB203580 at various concentrations
-
96-well cell culture plates
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)
Protocol:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound, SB203580, or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce cytokine production.
-
Incubate for a specified time (e.g., 4-24 hours) to allow for cytokine synthesis and release.
-
Collect the cell culture supernatant.
-
Measure the concentration of the cytokine in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of cytokine inhibition for each inhibitor concentration compared to the LPS-stimulated vehicle control and determine the IC50 value.[2][9]
gp96 ATPase Activity Assay (primarily for this compound)
This biochemical assay measures the ability of this compound to inhibit the ATPase activity of purified gp96.
Objective: To determine the IC50 of this compound against gp96 ATPase activity.
Materials:
-
Purified recombinant gp96 protein
-
[γ-³²P]ATP
-
ATPase assay buffer
-
This compound at various concentrations
-
Activated charcoal
-
Scintillation counter
Protocol:
-
Incubate purified gp96 with various concentrations of this compound in the ATPase assay buffer.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate at 37°C for a defined period.
-
Terminate the reaction and add activated charcoal to adsorb the released inorganic phosphate.
-
Centrifuge to pellet the charcoal.
-
Measure the radioactivity of the unhydrolyzed ATP in the supernatant using a scintillation counter.
-
Calculate the percentage of ATPase inhibition and determine the IC50 value.[5]
Conclusion
This compound and SB203580 represent two distinct classes of inhibitors that both impact the p38 MAPK signaling pathway. SB203580 offers a direct and specific tool to study the catalytic function of p38α/β, making it ideal for dissecting the immediate downstream consequences of p38 MAPK activity. This compound, with its unique mechanism of targeting the upstream TLR chaperone gp96, provides a valuable probe for investigating the role of TLR signaling in activating inflammatory responses, including the p38 MAPK cascade. The choice of inhibitor will depend on the specific research question. For studies focused on the direct role of p38 kinase activity, SB203580 is the more appropriate choice. For investigations into the broader inflammatory cascade initiated by TLR activation, this compound offers a unique tool. A direct, head-to-head comparison using the standardized in vitro assays detailed in this guide will provide researchers with a comprehensive understanding of their relative potencies and efficacies in specific experimental contexts.
References
- 1. invivogen.com [invivogen.com]
- 2. The p38 MAPK inhibitor SB203580 differentially modulates LPS-induced interleukin 6 expression in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Experimental anti-inflammatory drug this compound inhibits Toll-like receptor signaling by targeting the TLR chaperone gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Experimental Anti-Inflammatory Drug this compound Inhibits TLR Signaling by Targeting the TLR Chaperone gp96 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. promega.com [promega.com]
A Comparative Analysis of Semapimod and Infliximab in Crohn's Disease: Efficacy and Mechanisms of Action
For Immediate Release
This guide provides a detailed comparison of the efficacy and mechanisms of action of semapimod and infliximab (B1170848), two therapeutic agents investigated for the treatment of Crohn's disease. The following information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview based on available clinical trial data.
Executive Summary
This compound, a small molecule inhibitor of p38 MAP kinase and a stimulator of the cholinergic anti-inflammatory pathway, has been evaluated in Phase II clinical trials for moderate to severe Crohn's disease. While initial short-term dosing did not demonstrate efficacy, cumulative dosing was associated with a reduction in the Crohn's Disease Activity Index (CDAI). Infliximab, a well-established monoclonal antibody that neutralizes tumor necrosis factor-alpha (TNF-α), has demonstrated significant efficacy in inducing and maintaining clinical remission and response in patients with Crohn's disease in multiple large-scale clinical trials. This guide presents a comparative summary of the available clinical data, details the experimental protocols of key studies, and illustrates the distinct signaling pathways targeted by each compound.
Data Presentation: A Comparative Look at Clinical Efficacy
The following tables summarize the quantitative data from clinical trials of this compound and infliximab in patients with Crohn's disease. It is important to note that the data are not from head-to-head comparison trials and the study designs have significant differences.
Table 1: Efficacy of this compound in Moderate to Severe Crohn's Disease (CD05 Study - Open-Label Extension)
| Treatment Group | N | Mean CDAI at Study Entry (SD) | Mean CDAI at End of Study (SD) | p-value |
| ≤ 3 cumulative doses | - | - | 251.4 (103.05) | 0.006 |
| 6 cumulative doses | - | - | 204.1 (83) |
Data from a post-hoc analysis of the open-label extension study (CD05). The initial randomized, placebo-controlled trial (CD04) with 1 and 3 day regimens of this compound did not show a significant difference from placebo in CDAI, IBDQ, CDEIS, or CRP levels.[1][2]
Table 2: Efficacy of Infliximab in Moderate to Severe Crohn's Disease (ACCENT I Trial)
| Outcome | Infliximab 5 mg/kg Maintenance | Placebo Maintenance | p-value |
| Clinical Remission (CDAI <150) at Week 30 | 39% (44/113) | 21% (23/110) | 0.003 |
| Clinical Remission (CDAI <150) at Week 54 | 28% | 16% | - |
| Clinical Response (≥70-point decrease in CDAI) at Week 30 | 53% | 27% | <0.001 |
| Clinical Response (≥70-point decrease in CDAI) at Week 54 | 41% | 17% | <0.001 |
Data from the ACCENT I trial in patients who had an initial response to a single infusion of infliximab.[3][4][5]
Experimental Protocols
This compound: CD04 and CD05 Clinical Trials
The evaluation of this compound in Crohn's disease was conducted through a randomized, double-blind, placebo-controlled trial (CD04) followed by an open-label extension study (CD05).[1][2]
-
Study Design (CD04):
-
Participants: 152 patients with moderate to severe Crohn's disease (CDAI 250-400).
-
Treatment Arms:
-
Placebo intravenously for 3 days.
-
60 mg this compound intravenously for 1 day, followed by placebo for 2 days.
-
60 mg this compound intravenously for 3 days.
-
-
Primary Outcome Measures: Change in Crohn's Disease Activity Index (CDAI), Inflammatory Bowel Disease Questionnaire (IBDQ), Crohn's Disease Endoscopic Index of Severity (CDEIS), and serum C-reactive protein (CRP) concentration.
-
-
Study Design (CD05 - Open-Label Extension):
-
Participants: Patients who completed the CD04 study.
-
Treatment: Up to five additional courses of 60 mg this compound administered intravenously daily for three days, given every 6-8 weeks.
-
Primary Outcome Measures: Long-term safety and efficacy as measured by CDAI.
-
Infliximab: ACCENT I Clinical Trial
The ACCENT I (A Crohn's Disease Clinical Trial Evaluating Infliximab in a New Long-term Treatment Regimen I) was a pivotal trial that established the efficacy of maintenance therapy with infliximab.[3][4][5]
-
Study Design:
-
Participants: 573 patients with moderately to severely active Crohn's disease (CDAI ≥220).
-
Induction Phase: All patients received a single intravenous infusion of infliximab (5 mg/kg) at week 0.
-
Maintenance Phase (for patients who responded at week 2): Patients were randomized to one of three groups:
-
Placebo at weeks 2, 6, and then every 8 weeks.
-
Infliximab 5 mg/kg at weeks 2, 6, and then every 8 weeks.
-
Infliximab 5 mg/kg at weeks 2 and 6, followed by 10 mg/kg every 8 weeks.
-
-
Primary Outcome Measures: Proportion of patients in clinical remission (CDAI <150) at week 30 and the time to loss of response.
-
Signaling Pathways and Experimental Workflow
Mechanisms of Action: A Tale of Two Pathways
This compound and infliximab exert their anti-inflammatory effects through distinct molecular pathways.
Caption: Signaling pathway of this compound.
Infliximab, in contrast, directly targets the pro-inflammatory cytokine TNF-α.
Caption: Signaling pathway of Infliximab.
Experimental Workflow: this compound Phase II Trial (CD04/CD05)
The following diagram outlines the workflow of the clinical trial designed to assess the efficacy of this compound in patients with Crohn's disease.
Caption: Experimental workflow of the this compound Phase II clinical trial.
References
- 1. researchgate.net [researchgate.net]
- 2. A randomised placebo-controlled multicentre trial of intravenous this compound HCl for moderate to severe Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.mssm.edu [scholars.mssm.edu]
- 4. naspghan.org [naspghan.org]
- 5. Maintenance infliximab for Crohn's disease: the ACCENT I randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Semapimod's Effect on TNF-alpha Secretion
This guide provides a comprehensive comparison of Semapimod with other inhibitors of Tumor Necrosis Factor-alpha (TNF-α) secretion. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data to aid in the evaluation of these compounds.
Introduction to this compound and TNF-α Inhibition
Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a pivotal role in various inflammatory diseases.[1] Consequently, inhibiting its production or activity is a key therapeutic strategy. This compound (also known as CNI-1493) is a tetravalent guanylhydrazone that suppresses the production of inflammatory cytokines, including TNF-α, IL-1β, and IL-6.[2][3] Unlike many other TNF-α inhibitors, this compound does not directly target TNF-α or its downstream signaling kinases. Instead, its mechanism of action involves the inhibition of Toll-like receptor (TLR) signaling.[2][4]
This compound has been identified as a target of the endoplasmic reticulum-localized chaperone gp96, which is crucial for the biogenesis of TLRs.[2][5] By inhibiting the ATP-binding and ATPase activities of gp96, this compound impairs TLR function, leading to a desensitization of cells to TLR ligands like lipopolysaccharide (LPS).[2][4] This ultimately blocks the activation of downstream pathways, such as the p38 MAPK and NF-κB signaling cascades, which are critical for TNF-α transcription and secretion.[2]
Comparative Analysis of TNF-α Inhibitors
The landscape of TNF-α inhibitors is diverse, encompassing both large-molecule biologics and various classes of small-molecule drugs.
-
Biologics (Monoclonal Antibodies): This class includes drugs like infliximab, adalimumab, and etanercept.[6][7] They function by directly binding to and neutralizing the TNF-α protein, preventing it from interacting with its receptors.[8]
-
Small-Molecule Inhibitors: These agents act on various intracellular targets.
-
p38 MAPK Inhibitors: Compounds such as Doramapimod and Pamapimod inhibit the p38 MAPK signaling pathway, a critical downstream cascade for the production of TNF-α.[9][10] Numerous p38 MAPK inhibitors have entered clinical trials for inflammatory diseases.[11]
-
Thalidomide and its Analogs: Lenalidomide and Pomalidomide are potent inhibitors of TNF-α secretion, with IC50 values in the low nanomolar range.[6][12]
-
Phosphodiesterase 4 (PDE4) Inhibitors: Compounds like Rolipram have been shown to inhibit the release of TNF-α.[13]
-
The following table summarizes the inhibitory concentrations (IC50) of this compound and selected alternative TNF-α inhibitors. It is important to note that these values are derived from various studies and experimental conditions may differ.
| Compound | Target/Mechanism of Action | IC50 Value | Cell Type/Assay |
| This compound (CNI-1493) | gp96 ATPase Activity / TLR4 Signaling | ≈0.2-0.4 µM / ≈0.3 µM | In vitro / Rat IEC-6 cells |
| Lenalidomide | TNF-α Secretion Inhibition | 13 nM | Human Peripheral Blood Mononuclear Cells (PBMCs) |
| Pomalidomide | LPS-induced TNF-α Release | 13 nM | Human Peripheral Blood Mononuclear Cells (PBMCs) |
| QNZ (EVP4593) | NF-κB activation and TNF-α production | 7 nM (TNF-α) | Jurkat T cells |
| p-Coumaric Acid | TNF-α Release / PDE4B Inhibition | 21.5 µM (TNF-α) | Human Mononuclear Cells |
| trans-4-Methoxycinnamic Acid | TNF-α Release / PDE4B Inhibition | 30.8 µM (TNF-α) | Human Mononuclear Cells |
Data sourced from multiple studies, and experimental conditions may vary.[2][4][12][13]
Signaling Pathways and Experimental Workflow
The diagrams below illustrate the key signaling pathway involved in TNF-α production and a typical experimental workflow for validating an inhibitor's efficacy.
Experimental Protocols
The following is a generalized protocol for quantifying the inhibitory effect of a compound on TNF-α production in a cell-based assay using an Enzyme-Linked Immunosorbent Assay (ELISA). This protocol is based on methodologies used for testing various TNF-α inhibitors.[14][15][16]
Objective: To determine the dose-dependent inhibition of lipopolysaccharide (LPS)-induced TNF-α secretion from macrophage-like cells (e.g., RAW 264.7) by a test compound.
Materials:
-
RAW 264.7 macrophage-like cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
TNF-α ELISA kit (Mouse or Human, as appropriate)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.
-
Seed the cells into a 96-well plate at a density of approximately 5 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell adherence.[14]
-
-
Compound Pre-treatment:
-
The following day, prepare serial dilutions of the test compounds in serum-free DMEM. A suggested concentration range to test for this compound is 0.1 µM to 10 µM.[14]
-
Include a vehicle control (DMEM with the same final concentration of DMSO used for the test compounds).
-
Carefully remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Incubate the plate for 1 hour at 37°C.[16]
-
-
LPS Stimulation:
-
Prepare an LPS solution in serum-free DMEM.
-
Add 100 µL of the LPS solution to each well to achieve a final concentration of 100 ng/mL.[14] Do not add LPS to the unstimulated control wells.
-
The final volume in each well will be 200 µL.
-
Incubate the plate for 17-18 hours at 37°C in a 5% CO2 incubator.[15][16]
-
-
Supernatant Collection:
-
After the incubation period, centrifuge the 96-well plate at 1000 x g for 10 minutes to pellet the cells.
-
Carefully collect the supernatant from each well without disturbing the cell pellet and transfer to a new plate or microcentrifuge tubes.[14] The samples can be stored at -80°C or used immediately for ELISA.
-
-
TNF-α Quantification (ELISA):
-
Perform the TNF-α ELISA according to the manufacturer's instructions.[14][16]
-
a. Standard Curve: Create a standard curve by performing serial dilutions of the provided recombinant TNF-α standard.
-
b. Sample Incubation: Add 100 µL of the standards and collected cell culture supernatants to the appropriate wells of the anti-TNF-α antibody-coated microplate.
-
c. Detection: Following incubation and washing steps, add the detection antibody, followed by the substrate solution.
-
d. Measurement: Stop the reaction and measure the optical density at the appropriate wavelength using a microplate reader.[15]
-
-
Data Analysis:
-
Calculate the concentration of TNF-α in each sample by interpolating from the standard curve.
-
Normalize the data to the LPS-stimulated control (100% production) and the vehicle control (0% inhibition).
-
Plot the percentage of inhibition against the log concentration of the test compound and use non-linear regression analysis to determine the IC50 value.[15]
-
Conclusion
This compound presents a unique mechanism for the inhibition of TNF-α secretion by targeting the TLR chaperone gp96, upstream of the primary inflammatory signaling cascades. This contrasts with many alternatives that either directly neutralize TNF-α or inhibit downstream kinases like p38 MAPK. The provided data and protocols offer a framework for the objective evaluation and comparison of this compound's efficacy against other TNF-α inhibitors, enabling researchers to make informed decisions in the context of their specific research and development goals.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Experimental anti-inflammatory drug this compound inhibits Toll-like receptor signaling by targeting the TLR chaperone gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Experimental Anti-Inflammatory Drug this compound Inhibits TLR Signaling by Targeting the TLR Chaperone gp96 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. TNF inhibitor - Wikipedia [en.wikipedia.org]
- 7. Tumor Necrosis Factor Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. TNF-Alpha Inhibitors in Inflammatory Diseases Review [krishgen.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pagepressjournals.org [pagepressjournals.org]
- 12. selleckchem.com [selleckchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A cellular model of inflammation for identifying TNF-α synthesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Semapimod's Impact on Toll-like Receptors: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental anti-inflammatory drug Semapimod and its impact on various Toll-like receptors (TLRs). This compound, a tetravalent guanylhydrazone, has been identified as an inhibitor of a specific subset of TLRs, offering a targeted approach to modulating innate immune responses. This document summarizes the available quantitative data, details the experimental methodologies used to ascertain these findings, and visualizes the key signaling pathways and workflows.
Mechanism of Action: Targeting the Master Chaperone of TLRs
This compound exerts its inhibitory effects on Toll-like receptor signaling not by directly antagonizing the receptors, but by targeting gp96 (glycoprotein 96), an endoplasmic reticulum-resident chaperone protein of the HSP90 family.[1][2] gp96 is critically involved in the proper folding, assembly, and trafficking of a subset of TLRs.[1][2]
By inhibiting the ATP-binding and ATPase activities of gp96, this compound leads to two primary outcomes:
-
Impaired TLR Trafficking: On prolonged exposure, this compound causes the accumulation of TLR4 and TLR9 in the perinuclear space, which is consistent with their retention in the endoplasmic reticulum. This prevents their proper localization to the cell surface or endosomes where they would normally encounter their ligands.[1][2]
-
Desensitization of TLR Signaling: this compound's inhibitory effect is almost instantaneous when applied concurrently with a TLR ligand. This suggests that in addition to its role in trafficking, gp96 may be involved in the high-affinity sensing of TLR ligands at the cell surface, a process that is rapidly disrupted by this compound. The drug effectively desensitizes the receptors to their ligands.[1][2]
This mechanism leads to the blockade of downstream signaling cascades, including the activation of p38 MAPK and NF-κB, and consequently suppresses the production of inflammatory cytokines.[1]
Comparative Efficacy of this compound on Different TLRs
Experimental evidence indicates that this compound selectively inhibits signaling from TLR2, TLR4, and TLR9, while signaling from TLR5 remains unaffected. The most detailed quantitative data available is for TLR4.
| Target | Agonist Used in Experiments | Observed Effect | Quantitative Data (IC50) |
| gp96 | (ATP) | Inhibition of ATP-binding and ATPase activities.[1][2] | ~ 0.2 - 0.4 µM[1][2][3] |
| TLR2 | Pam3CSK4 | Blockade of p38 MAPK activating phosphorylation and IκBα degradation.[1] | Not explicitly reported. |
| TLR4 | Lipopolysaccharide (LPS) | Inhibition of p38 MAPK activating phosphorylation and IκBα degradation. Desensitization of cells to LPS.[1][2] | ~ 0.3 µM[1][3][4] |
| TLR9 | CpG DNA | Blockade of p38 MAPK activating phosphorylation and IκBα degradation. Similar desensitization as observed with TLR4.[1] | Not explicitly reported, but described as similar to TLR4.[1] |
| TLR5 | Flagellin | No significant inhibition of p38 MAPK activating phosphorylation or IκBα degradation.[1] | Not applicable. |
IC50 (Half-maximal inhibitory concentration) values indicate the concentration of this compound required to inhibit the respective molecular function by 50%.
Visualization of Pathways and Workflows
This compound's Mechanism of Action on TLR Signaling
Caption: Mechanism of this compound's inhibition of TLR signaling via gp96.
Experimental Workflow for Assessing this compound's Efficacy
References
- 1. Experimental anti-inflammatory drug this compound inhibits Toll-like receptor signaling by targeting the TLR chaperone gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental Anti-Inflammatory Drug this compound Inhibits TLR Signaling by Targeting the TLR Chaperone gp96 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
A Head-to-Head Comparison of Semapimod and Other gp96 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucose-regulated protein 96 (gp96), also known as GRP94, is an endoplasmic reticulum-resident molecular chaperone belonging to the heat shock protein 90 (Hsp90) family.[1][2] It plays a crucial role in the proper folding and trafficking of a specific set of client proteins, including Toll-like receptors (TLRs), integrins, and certain growth factor receptors.[2][3] This chaperone function is dependent on its ATPase activity.[4] By ensuring the correct conformation of these client proteins, gp96 is intimately involved in regulating innate immunity, inflammation, and cellular signaling.[1][2] Consequently, gp96 has emerged as a promising therapeutic target for a variety of inflammatory and autoimmune diseases, as well as certain cancers.[1]
Semapimod (formerly CNI-1493) is a tetravalent guanylhydrazone that has been identified as a direct inhibitor of gp96.[3][5] Its mechanism of action involves the inhibition of the ATP-binding and ATPase activities of gp96, which in turn desensitizes TLR signaling.[3][6] This guide provides a head-to-head comparison of this compound with other known gp96 inhibitors, including the natural products geldanamycin (B1684428) and radicicol (B1680498), and a peptide-based inhibitor, gp96-II. The comparison will focus on their mechanism of action, potency, and effects on cellular signaling, supported by available experimental data.
Mechanism of Action and Potency
The primary mechanism by which small molecule inhibitors target gp96 is by interfering with its ATPase activity, which is essential for its chaperone function.[4] this compound, geldanamycin, and radicicol all bind to the ATP-binding pocket of gp96 (and other Hsp90 family members), albeit with different kinetics and downstream consequences.[3][7] The gp96-II peptide, on the other hand, is a peptide antagonist designed to block the pro-inflammatory activities of gp96.[6][8]
Quantitative Comparison of Inhibitor Potency
The following table summarizes the available quantitative data on the potency of this compound and other gp96 inhibitors. It is important to note that direct comparative studies measuring the IC50 values for gp96 ATPase inhibition under identical conditions are limited. The data presented here are compiled from various sources and should be interpreted with this in mind.
| Inhibitor | Target | Assay | IC50 | Reference(s) |
| This compound | gp96 | ATPase Activity | ≈ 0.2-0.4 µM | [6][8] |
| TLR4 Signaling | Cellular Assay (LPS-induced) | ≈ 0.3 µM | [6][8] | |
| Geldanamycin | Hsp90 Family | Anti-proliferative (MDA-MB-231 cells) | 60 nM | [9] |
| Radicicol | Hsp90 Family | Hsp90 Binding | < 1 µM | [10] |
| gp96-II Peptide | gp96 | Cytokine Inhibition (LPS-induced TNF in murine splenocytes) | Effective at 60 µg/ml | [6] |
Effects on Toll-Like Receptor (TLR) Signaling
A key function of gp96 is the chaperoning of TLRs, which are essential for the recognition of pathogen-associated molecular patterns (PAMPs) and the initiation of innate immune responses.[3] Inhibition of gp96 is therefore expected to disrupt TLR signaling.
This compound has been shown to be a rapid inhibitor of TLR signaling.[3] Its effect is almost instantaneous, suggesting a direct impact on the signaling complex in addition to its effects on TLR trafficking.[3] In contrast, the effects of geldanamycin and radicicol on TLR signaling are slower, becoming apparent only after prolonged exposure (3 hours or more).[3] This delayed action is consistent with a mechanism that relies on the inhibition of TLR trafficking to the cell surface, a consequence of disrupting their proper folding and maturation in the endoplasmic reticulum.[3] NECA (N-ethyl carboxamidoadenosine), another compound reported to interact with the nucleotide-binding pocket of gp96, failed to block LPS signaling in the same study.[3]
The gp96-II peptide has also been demonstrated to inhibit TLR2- and TLR4-induced pro-inflammatory cytokine production in peripheral blood mononuclear cells (PBMCs) and murine splenocytes.[6]
Comparative Effects on LPS-Induced Signaling
| Feature | This compound | Geldanamycin | Radicicol | gp96-II Peptide |
| Onset of Action | Almost instantaneous | Slow (≥ 3 hours) | Slow (≥ 3 hours) | Not explicitly stated, but shown to be effective in vitro and in vivo |
| Mechanism of TLR Signaling Inhibition | Direct inhibition of signaling and impaired receptor trafficking | Primarily impaired receptor trafficking | Primarily impaired receptor trafficking | Blocks pro-inflammatory activities of gp96, including TLR signaling |
Experimental Protocols
gp96 ATPase Activity Assay
This protocol describes a general method for measuring the ATPase activity of purified gp96 and assessing the inhibitory effect of compounds like this compound.
Materials:
-
Purified recombinant gp96 protein
-
ATP (Adenosine 5'-triphosphate)
-
[γ-³²P]ATP
-
Assay buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 0.1% Triton X-100)
-
Inhibitor compounds (this compound, etc.) dissolved in a suitable solvent (e.g., DMSO)
-
Activated charcoal
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, purified gp96 protein, and the inhibitor at various concentrations.
-
Initiate the reaction by adding a mixture of cold ATP and [γ-³²P]ATP.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding activated charcoal, which binds to the unhydrolyzed ATP.
-
Centrifuge the samples to pellet the charcoal.
-
Measure the radioactivity of the supernatant, which contains the released inorganic phosphate (B84403) (³²Pi).
-
Calculate the amount of ATP hydrolyzed and determine the IC50 value of the inhibitor.
Analysis of TLR Signaling Inhibition in Cell Culture
This protocol outlines a general method to assess the effect of gp96 inhibitors on TLR4 signaling induced by lipopolysaccharide (LPS).
Materials:
-
Intestinal epithelial cell line (e.g., IEC-6)
-
Cell culture medium and supplements
-
LPS from E. coli
-
gp96 inhibitors (this compound, geldanamycin, radicicol)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibodies for Western blotting (e.g., anti-phospho-p38 MAPK, anti-p38 MAPK, anti-IκBα, anti-actin)
-
SDS-PAGE and Western blotting reagents and equipment
Procedure:
-
Seed the cells in appropriate culture plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of the gp96 inhibitors for the desired duration. For this compound, a short pre-incubation or simultaneous treatment with LPS is sufficient, while for geldanamycin and radicicol, a longer pre-incubation (e.g., 3 hours) is necessary.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specific time (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Determine the protein concentration of the lysates.
-
Analyze the phosphorylation of p38 MAPK and the degradation of IκBα by Western blotting to assess the activation of the TLR4 signaling pathway.
Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
This compound presents a distinct profile as a gp96 inhibitor compared to classic Hsp90 inhibitors like geldanamycin and radicicol. Its rapid inhibition of TLR signaling suggests a more direct mechanism of action that could be advantageous in acute inflammatory conditions. While geldanamycin and radicicol also impact TLR signaling, their slower onset of action points to a primary effect on protein trafficking. The peptide inhibitor, gp96-II, offers an alternative modality for targeting gp96-mediated inflammation.
Further head-to-head studies with standardized assays are necessary to provide a more definitive quantitative comparison of the potency and selectivity of these inhibitors for gp96. The choice of inhibitor for therapeutic development will likely depend on the specific disease context, the desired speed of action, and the required selectivity profile. The information and protocols provided in this guide offer a foundation for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of targeting gp96.
References
- 1. Geldanamycin, a Naturally Occurring Inhibitor of Hsp90 and a Lead Compound for Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound. Cytokine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blockage of Conformational Changes of Heat Shock Protein gp96 on Cell Membrane by a α-Helix Peptide Inhibits HER2 Dimerization and Signaling in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Gp96 Peptide Antagonist gp96-II Confers Therapeutic Effects in Murine Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sketchviz.com [sketchviz.com]
- 8. Gp96 Peptide Antagonist gp96-II Confers Therapeutic Effects in Murine Intestinal Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Hsp90-specific inhibitor geldanamycin selectively disrupts kinase-mediated signaling events of T-lymphocyte activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Understanding the Hsp90 N-Terminal Dynamics: Structural and Molecular Insights into the Therapeutic Activities of Anticancer Inhibitors Radicicol (RD) and Radicicol Derivative (NVP-YUA922) - PMC [pmc.ncbi.nlm.nih.gov]
Semapimod's Specificity for p38 Alpha Isoform: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of kinase inhibitors is paramount. This guide provides a comparative analysis of Semapimod's interaction with the p38 MAPK pathway, benchmarked against other well-characterized p38 inhibitors. While this compound modulates p38 MAPK signaling, its mechanism diverges from direct kinase inhibition, a critical distinction for experimental design and interpretation.
This compound (also known as CNI-1493) is an investigational anti-inflammatory drug that has been shown to suppress the production of pro-inflammatory cytokines.[1] Its mechanism involves the inhibition of p38 MAP kinase activation.[1] However, current research indicates that this compound does not function as a direct competitive inhibitor of the p38 kinase itself. Instead, it appears to exert its effects upstream. One identified mechanism is the targeting of gp96, a chaperone protein in the endoplasmic reticulum that is crucial for the proper function of Toll-like receptors (TLRs).[2][3] By inhibiting the ATPase activity of gp96, this compound disrupts TLR signaling, which in turn leads to a reduction in the downstream activation of p38 MAPK.[2][4]
This indirect mechanism of action contrasts with traditional ATP-competitive p38 MAPK inhibitors. For a clear comparison, this guide presents quantitative data on several well-established p38 inhibitors, highlighting their specificity for the different p38 isoforms (α, β, γ, and δ).
Quantitative Comparison of p38 MAPK Inhibitor Specificity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various p38 MAPK inhibitors against the four major p38 isoforms. Lower IC50 values indicate greater potency.
| Inhibitor | p38α (MAPK14) IC50 (nM) | p38β (MAPK11) IC50 (nM) | p38γ (MAPK12) IC50 (nM) | p38δ (MAPK13) IC50 (nM) |
| This compound (CNI-1493) | Data not available (Indirect inhibitor) | Data not available (Indirect inhibitor) | Data not available (Indirect inhibitor) | Data not available (Indirect inhibitor) |
| SB203580 | 50 | 500 | >10,000 | >10,000 |
| BIRB 796 (Doramapimod) | 38 | 65 | 200 | 520 |
| Neflamapimod (VX-745) | 10[5] | 220[5] | >20,000 | Not Reported |
| Losmapimod | ~7.9 (pKi 8.1)[5] | ~25 (pKi 7.6)[5] | Not Reported | Not Reported |
| Pamapimod | 14 | 480 | No activity | No activity |
| SB 202190 | 50[6] | 100[6] | Not Reported | Not Reported |
Signaling Pathways and Experimental Workflows
To visualize the biological context and the methods used to assess inhibitor specificity, the following diagrams are provided.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Experimental anti-inflammatory drug this compound inhibits Toll-like receptor signaling by targeting the TLR chaperone gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Experimental Anti-Inflammatory Drug this compound Inhibits TLR Signaling by Targeting the TLR Chaperone gp96 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Reported Effects of Semapimod in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Semapimod (formerly CNI-1493) is an investigational drug with a complex and evolving history of reported anti-inflammatory and immunomodulatory effects. This guide provides a comparative summary of its key molecular interactions and cellular effects as documented in preclinical studies. While the compound has been the subject of various investigations, it is important to note that the reproducibility of many of its specific effects across different laboratory settings has not been extensively documented in the publicly available literature. This guide, therefore, presents the reported findings, primarily from key publications, to serve as a resource for researchers interested in further investigating or replicating these effects.
Quantitative Data Summary
The following table summarizes the key quantitative findings from preclinical studies on this compound. The data are primarily derived from a pivotal study by Wang et al. (2016), which identified the Toll-like receptor (TLR) chaperone protein gp96 as a primary target of this compound. The limited availability of data from multiple independent laboratories prevents a direct comparison of reproducibility.
| Target/Effect | Reported IC50 Value | Cell/System Type | Key Publication |
| TLR4 Signaling Inhibition | ~0.3 µM | Rat IEC-6 intestinal epithelioid cells | Wang et al., 2016[1][2][3] |
| gp96 ATPase Activity Inhibition | ~0.2-0.4 µM | In vitro (purified gp96) | Wang et al., 2016[1][2][3] |
| gp96 ATP Binding Inhibition | ~0.4 µM | In vitro (purified gp96) | Wang et al., 2016[1] |
| Proinflammatory Cytokine Inhibition (TNF-α, IL-1β, IL-6) | Not explicitly quantified as IC50 in cited studies, but reported to be inhibited. | Macrophages | Multiple sources[4][5] |
| p38 MAPK Phosphorylation Inhibition | Not explicitly quantified as IC50 in cited studies, but reported to be inhibited downstream of TLR signaling. | Rat IEC-6 intestinal epithelioid cells, Macrophages | Wang et al., 2016; other sources[1][4][5] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of this compound and a typical experimental workflow for assessing its activity.
Caption: Proposed mechanism of action of this compound.
References
- 1. Experimental anti-inflammatory drug this compound inhibits Toll-like receptor signaling by targeting the TLR chaperone gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Experimental Anti-Inflammatory Drug this compound Inhibits TLR Signaling by Targeting the TLR Chaperone gp96 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Meta-Analysis of Semapimod and Alternative Biologics for Crohn's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical trial results for Semapimod (formerly CNI-1493) in the context of established biologic therapies for moderate to severe Crohn's disease. Drawing on available clinical trial data, this document summarizes efficacy and safety profiles, details experimental protocols, and visualizes relevant biological pathways to offer an objective resource for the research and development community.
Executive Summary
This compound, a small molecule inhibitor of proinflammatory cytokine activity, has been investigated for its therapeutic potential in Crohn's disease. Clinical trial data for this compound is primarily derived from a randomized, double-blind, placebo-controlled multicenter trial (CD04) and its open-label extension (CD05).[1][2] This guide compares the findings from these trials with the established efficacy and safety of leading biologics, including the anti-TNF-α therapies, the interleukin-12 (B1171171) and -23 inhibitor Ustekinumab, and the integrin receptor antagonist Vedolizumab. While initial trials of this compound did not demonstrate significant efficacy with short-term dosing, post-hoc analysis of cumulative dosing suggests a potential for clinical improvement.[1][2] In contrast, alternative biologics have well-documented efficacy in inducing and maintaining clinical remission in patients with moderate to severe Crohn's disease.
Comparative Efficacy and Safety
The following tables summarize the key efficacy and safety data from clinical trials of this compound and selected alternative biologics.
Table 1: Efficacy of this compound in Moderate to Severe Crohn's Disease (CD04 and CD05 Trials) [1][2]
| Outcome Measure | Placebo | This compound (60 mg, 1 day) | This compound (60 mg, 3 days) | This compound (≥6 cumulative doses) |
| CDAI Response (p-value vs. Placebo) | - | 0.82 | 0.82 | - |
| IBDQ Response (p-value vs. Placebo) | - | 0.85 | 0.85 | - |
| CDEIS (p-value vs. Placebo) | - | 0.57 | 0.57 | - |
| Serum CRP (p-value vs. Placebo) | - | 0.40 | 0.40 | - |
| Mean CDAI (post-hoc, CD05) | - | - | 251.4 ± 103.05 (≤3 doses) | 204.1 ± 83 (p=0.006 vs. ≤3 doses) |
CDAI: Crohn's Disease Activity Index; IBDQ: Inflammatory Bowel Disease Questionnaire; CDEIS: Crohn's Disease Endoscopic Inflammation Score; CRP: C-reactive protein.
Table 2: Safety of this compound in Moderate to Severe Crohn's Disease (CD04 Trial) [1][2]
| Adverse Event | Placebo (n=152) | This compound (60 mg, 1 day) | This compound (60 mg, 3 days) |
| Infusion Reaction (Phlebitis) | 7.3% | 34.8% | 62.7% (p<0.001) |
Table 3: Comparative Efficacy of Alternative Biologics in Moderate to Severe Crohn's Disease
| Drug (Trial) | Population | Primary Endpoint | Efficacy vs. Placebo |
| Adalimumab | Moderate to Severe CD | Clinical Remission (CDAI < 150) at Week 4 | 24% vs. 9%[3] |
| Ustekinumab (UNITI-1) [4][5][6] | Anti-TNF-α failure | Clinical Response (≥100-point CDAI decrease) at Week 6 | 34.3% vs. 21.5% |
| Ustekinumab (UNITI-2) [4][5][6][7] | Conventional therapy failure | Clinical Response (≥100-point CDAI decrease) at Week 6 | 55.5% vs. 28.7% |
| Ustekinumab (IM-UNITI Maintenance) [4][6][8] | Ustekinumab responders | Clinical Remission at Week 44 (q8w) | 53.1% vs. 35.9% |
| Vedolizumab (GEMINI II) [9] | Moderate to Severe CD | Clinical Remission at Week 6 | 15% vs. 7% |
| Vedolizumab (GEMINI II Maintenance) [9] | Vedolizumab responders | Clinical Remission at Week 52 | 39% vs. 22%[10] |
| Vedolizumab (VISIBLE 2 Maintenance) [11] | Vedolizumab responders | Clinical Remission at Week 52 (SC) | 48.0% vs. 34.3% |
CDAI: Crohn's Disease Activity Index; q8w: every 8 weeks; SC: subcutaneous.
Experimental Protocols
This compound (CD04/CD05 Trials)
The CD04 trial was a randomized, double-blind, placebo-controlled study involving patients with moderate to severe Crohn's disease (CDAI 250-400).[1] Participants were randomized to one of three groups: intravenous placebo for 3 days, intravenous this compound 60 mg for 1 day followed by placebo for 2 days, or intravenous this compound 60 mg for 3 days. The primary outcome measures were changes in CDAI, IBDQ, CDEIS, and serum CRP concentration.[1]
The CD05 study was an open-label extension for patients who completed CD04.[1][12] In this phase, participants could receive up to five additional courses of intravenous this compound 60 mg daily for three days, administered every 6-8 weeks. The primary objective was to assess the efficacy of cumulative doses of this compound based on the decrease in CDAI.[12]
Alternative Biologics (General Protocol)
Clinical trials for biologics like Ustekinumab and Vedolizumab typically follow a two-phase structure: an induction phase and a maintenance phase.
-
Induction Phase: Patients with moderately to severely active Crohn's disease are randomized to receive either the investigational drug (often at a higher initial dose, sometimes administered intravenously) or a placebo for a period of several weeks. The primary endpoint is usually clinical response (e.g., a 100-point decrease in CDAI) or clinical remission (e.g., CDAI < 150).
-
Maintenance Phase: Patients who responded to the induction therapy are then re-randomized to receive the investigational drug (often at a lower dose or less frequent administration, sometimes subcutaneously) or a placebo for an extended period (e.g., one year). The primary endpoint in this phase is the proportion of patients who maintain clinical remission.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action
This compound is a tetravalent guanylhydrazone that inhibits the production of inflammatory cytokines.[13] Its mechanism of action is understood to involve the targeting of the Toll-like receptor (TLR) chaperone protein gp96.[13] By inhibiting gp96, this compound can block the cell surface recruitment of the MyD88 adapter protein, a critical early step in TLR signaling.[13] This ultimately leads to the inhibition of downstream signaling pathways, including the activation of p38 MAPK and NF-κB, which are key drivers of inflammatory responses in Crohn's disease.[13]
Caption: this compound inhibits proinflammatory cytokine production by targeting the TLR chaperone gp96.
General Clinical Trial Workflow for Crohn's Disease
The following diagram illustrates a typical workflow for a randomized, placebo-controlled clinical trial for a new Crohn's disease therapy.
Caption: A typical two-phase (induction and maintenance) clinical trial workflow for Crohn's disease therapies.
Conclusion
The available data from the CD04 and CD05 trials indicate that short-term, low-cumulative-dose administration of this compound is not effective for moderate to severe Crohn's disease.[1] However, a post-hoc analysis of the open-label extension study suggests that higher cumulative doses may lead to improvements in the Crohn's Disease Activity Index.[1][2] The primary safety concern identified was a dose-dependent increase in infusion site reactions.[1][2]
In comparison, established biologics such as anti-TNF-α agents, Ustekinumab, and Vedolizumab have demonstrated significant efficacy in inducing and maintaining clinical remission in large-scale, randomized controlled trials. These agents represent the current standard of care for patients with moderate to severe Crohn's disease who have failed conventional therapies.
Further investigation into the potential efficacy of higher cumulative doses of this compound would be necessary to determine its place in the therapeutic landscape for Crohn's disease. Future studies should also focus on mitigating the high rate of infusion reactions observed in initial trials. For researchers and drug development professionals, the journey of this compound underscores the complexities of developing novel small molecule therapies for inflammatory bowel disease and highlights the rigorous comparative efficacy and safety benchmarks set by existing biologic treatments.
References
- 1. A randomised placebo-controlled multicentre trial of intravenous this compound HCl for moderate to severe Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Ustekinumab in Crohn’s Disease: New Data for Positioning in Treatment Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2minutemedicine.com [2minutemedicine.com]
- 7. Phase 3 Data Show STELARA® Induced Clinical Response And Remission In The Treatment Of Patients With Moderate To Severe Crohn’s Disease [jnj.com]
- 8. Next generation of biologics for the treatment of Crohn’s disease: an evidence-based review on ustekinumab - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crohn’s Disease Clinical Trials for ENTYVIO® (vedolizumab) [entyviohcp.com]
- 10. Vedolizumab for Crohn's Disease · Info for Participants · Phase Phase 4 Clinical Trial 2025 | Power | Power [withpower.com]
- 11. Efficacy and Safety of Subcutaneous Vedolizumab in Patients With Moderately to Severely Active Crohn’s Disease: Results From the VISIBLE 2 Randomised Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Long-term Study of this compound (CNI-1493) for Treatment of Crohn's Disease - Medizin.NRW [medizin.nrw]
- 13. Experimental anti-inflammatory drug this compound inhibits Toll-like receptor signaling by targeting the TLR chaperone gp96 - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Semapimod's performance against new p38 inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Semapimod against newer inhibitors of the p38 mitogen-activated protein kinase (MAPK) pathway. The information is supported by experimental data to aid in the evaluation of these compounds for research and therapeutic development.
Introduction to p38 MAPK Inhibition
The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1] Dysregulation of this pathway is implicated in a host of diseases, including inflammatory disorders, autoimmune diseases, and cancer, making it a significant therapeutic target.[2] While this compound represents an earlier approach to modulating this pathway, a new generation of direct p38 MAPK inhibitors has since emerged, offering different mechanisms of action and selectivity profiles.
This compound (CNI-1493) is a synthetic guanylhydrazone that indirectly inhibits the p38 MAPK pathway.[1][3] Its mechanism involves the inhibition of TLR4 signaling (IC50 ≈0.3 μM) and the TLR chaperone gp96, thereby suppressing the upstream activation of p38 MAPK.[1][3] In preclinical models, this compound has been shown to inhibit the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 with IC50 values in the range of 20–50 nM.[3]
Newer p38 MAPK inhibitors, such as Ralimetinib, Neflamapimod, and Losmapimod, are typically ATP-competitive and directly target the p38 kinase, primarily the α and β isoforms which are most implicated in inflammatory responses.
Performance Comparison
The following table summarizes the inhibitory activities of this compound and a selection of newer p38 MAPK inhibitors. Due to this compound's indirect mechanism of action, a direct comparison of IC50 values against the p38 enzyme is not applicable. A more relevant comparison is the inhibition of downstream functional effects, such as the production of TNF-α in cellular assays.
| Inhibitor | Target(s) | IC50 (p38α Kinase Assay) | IC50 (LPS-induced TNF-α Release) |
| This compound | TLR4 signaling / gp96 (indirect p38 inhibition) | Not Applicable | ~20-50 nM (murine macrophages) |
| Ralimetinib (LY2228820) | p38α, p38β | 5.3 nM (p38α), 3.2 nM (p38β) | Data not available |
| Neflamapimod (VX-745) | p38α | 10 nM | 99 ng/mL |
| Losmapimod | p38α, p38β | pKi = 8.1 (p38α), pKi = 7.6 (p38β) | Data not available |
| Pamapimod | p38α, p38β | 14 nM (p38α), 480 nM (p38β) | Data not available |
Note: IC50 values can vary depending on the specific experimental conditions and cell types used. Data is compiled from various sources and should be considered indicative.
Signaling Pathways and Experimental Workflows
To understand the context of these inhibitors, it is crucial to visualize the signaling pathway they modulate and the experimental workflows used to evaluate them.
Caption: p38 MAPK signaling cascade and points of inhibition.
Caption: Workflow for comparing p38 inhibitor performance.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of p38 MAPK inhibitors. Below are representative protocols for key experiments.
In Vitro p38α Kinase Assay (Luminescent)
This assay measures the ability of a compound to directly inhibit the enzymatic activity of purified p38α kinase.
Materials:
-
Recombinant human p38α enzyme
-
ATF-2 (a p38 substrate)
-
ATP
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[4]
-
Test inhibitors
-
ADP-Glo™ Kinase Assay Kit
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitors in DMSO. Further dilute in kinase buffer to the desired final concentrations. Include a DMSO-only vehicle control.[2]
-
Reaction Setup: In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO.[4] Add 2 µL of a master mix containing the p38α enzyme and the ATF-2 substrate in kinase buffer.
-
Initiation: Start the kinase reaction by adding 2 µL of ATP solution to each well.[4]
-
Incubation: Incubate the plate at room temperature for 60 minutes.[4]
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[4]
-
ADP Detection: Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which is then used by luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.[4]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescent signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.[2]
Cell-Based LPS-Induced TNF-α Release Assay
This assay assesses the functional effect of the inhibitors on p38 MAPK signaling in a cellular context by measuring the production of the pro-inflammatory cytokine TNF-α.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., THP-1, RAW 264.7)
-
Cell culture medium (e.g., RPMI 1640)
-
Lipopolysaccharide (LPS)
-
Test inhibitors
-
Human TNF-α ELISA kit
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimized density and allow them to adhere or stabilize overnight.[5]
-
Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of the test inhibitors or a vehicle control for 1-2 hours.[5]
-
LPS Stimulation: Add LPS to the wells to a final concentration that induces a robust TNF-α response (typically 10-100 ng/mL).[5]
-
Incubation: Incubate the plate for 4-6 hours at 37°C to allow for TNF-α production and secretion.[5]
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of TNF-α inhibition for each inhibitor concentration relative to the LPS-stimulated vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.[5]
Western Blot for p38 MAPK Phosphorylation
This technique is used to determine the effect of inhibitors on the activation state of p38 MAPK by measuring its phosphorylation at Threonine 180 and Tyrosine 182.
Materials:
-
Cultured cells (e.g., HeLa, THP-1)
-
Lysis buffer containing protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total p38 MAPK
-
HRP-conjugated secondary antibody
-
PVDF or nitrocellulose membrane
-
ECL detection reagent
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Pre-incubate with the inhibitor or vehicle for 1-2 hours, then stimulate with an appropriate agonist (e.g., LPS, anisomycin) for 15-30 minutes to induce p38 phosphorylation.[6]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a membrane.[7]
-
Immunoblotting:
-
Detection: Detect the protein bands using an ECL substrate and an imaging system.[7]
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total p38 MAPK to serve as a loading control.[7]
-
Data Analysis: Use densitometry to quantify the band intensities. Normalize the phospho-p38 signal to the total p38 signal to determine the relative inhibition of phosphorylation.[2]
Conclusion
This compound and the newer generation of p38 MAPK inhibitors represent distinct strategies for modulating the inflammatory response. This compound acts upstream by targeting TLR signaling, while newer inhibitors directly target the p38 kinase. The choice of inhibitor will depend on the specific research question and the desired mechanism of action. Direct-acting inhibitors like Ralimetinib and Neflamapimod offer high potency against the p38 enzyme itself. However, the functional consequences, such as the inhibition of TNF-α production, provide a more holistic view of their potential anti-inflammatory efficacy. The provided protocols offer a framework for conducting comparative studies to further elucidate the performance of these compounds in various experimental settings.
References
- 1. Experimental anti-inflammatory drug this compound inhibits Toll-like receptor signaling by targeting the TLR chaperone gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. promega.com [promega.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]
Validating Semapimod's Target Engagement In Vivo: A Comparative Guide to Imaging Strategies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of in vivo imaging strategies to validate the target engagement of Semapimod, a potent inhibitor of inflammatory cytokine production. We will explore methodologies to visualize and quantify the interaction of this compound with its primary target, the Toll-like receptor (TLR) chaperone gp96, and compare its profile with alternative therapeutic agents targeting the TLR signaling pathway.
Introduction to this compound and its Mechanism of Action
This compound (formerly CNI-1493) is a synthetic guanylhydrazone compound that has demonstrated significant anti-inflammatory properties in a range of preclinical and clinical settings.[1] Its primary mechanism of action involves the inhibition of the endoplasmic reticulum-resident chaperone gp96 (also known as GRP94), a member of the heat shock protein 90 (HSP90) family.[2][3] By binding to the ATP domain of gp96, this compound disrupts its chaperone function, which is critical for the proper folding and trafficking of multiple TLRs.[2][3] This interference with gp96 leads to the suppression of downstream signaling pathways, including the activation of p38 MAPK and NF-κB, ultimately reducing the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[2][3][4]
The Challenge: Visualizing Target Engagement in a Living System
Validating that a drug reaches and interacts with its intended target in a living organism is a critical step in drug development. For this compound, this means demonstrating its engagement with gp96 in relevant tissues and quantifying the extent of this interaction. Direct visualization of this molecular event provides invaluable information on pharmacokinetics, pharmacodynamics, and dose-response relationships.
In Vivo Imaging Strategies for this compound
Currently, there are no established, direct in vivo imaging methods specifically for this compound's engagement with gp96. However, based on analogous approaches for related targets and pathways, we can propose and compare two primary strategies:
-
Indirect Imaging of Downstream Effects: This method involves measuring the physiological consequences of this compound's target engagement, such as the reduction in immune cell activation.
-
Direct Imaging with a Labeled Tracer: This more targeted approach would involve developing a radiolabeled or fluorescently tagged version of this compound or a competing ligand to directly visualize its binding to gp96.
The following sections will detail these approaches, providing hypothetical experimental protocols and comparing them with potential alternative drugs.
Comparative Analysis of In Vivo Imaging Modalities
| Imaging Modality | Principle | Application for this compound | Pros | Cons |
| [18F]FDG-PET | Measures glucose metabolism, which is elevated in activated immune cells. | Indirectly assess target engagement by measuring the reduction in TLR-mediated inflammation and subsequent immune cell activation. | Clinically translatable; well-established methodology.[5] | Indirect measure of target engagement; signal is not specific to the TLR pathway. |
| Fluorescence Imaging | Uses fluorescently labeled probes to visualize molecular targets or processes. | A fluorescently labeled this compound analog could directly visualize binding to gp96-expressing cells. | High resolution; enables multiplexing.[6][7][8] | Limited tissue penetration; autofluorescence can be an issue.[6] |
| PET with a Specific Radiotracer | Utilizes a radiolabeled ligand that specifically binds to the target of interest. | A radiolabeled this compound or a specific gp96-binding molecule could directly quantify target occupancy. | High sensitivity and quantitation; deep tissue penetration.[9][10] | Requires development and validation of a novel radiotracer. |
Signaling Pathway of this compound's Action
The following diagram illustrates the signaling pathway affected by this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Experimental anti-inflammatory drug this compound inhibits Toll-like receptor signaling by targeting the TLR chaperone gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental Anti-Inflammatory Drug this compound Inhibits TLR Signaling by Targeting the TLR Chaperone gp96 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Toll like receptor mediated immune stimulation can be visualized in vivo by [18F]FDG-PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vivo Imaging [promega.com]
- 7. Fluorescent peptide probes for in vivo diagnostic imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. First-in-Human Trial of Epichaperome-Targeted Positron Emission Tomography in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo imaging of heat shock protein 90: Diagnostic tool and support for Hsp90-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for Semapimod
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This document provides a comprehensive, step-by-step guide for the proper disposal of Semapimod (also known as CNI-1493), a synthetic guanylhydrazone compound investigated for its anti-inflammatory and immunomodulatory properties.[1][2]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with care in a laboratory setting. Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of solid this compound should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Treat all unused, expired, or contaminated this compound as hazardous chemical waste.
-
This includes pure this compound powder, solutions containing this compound, and any materials used for cleaning spills (e.g., absorbent pads, wipes).
-
Segregate this compound waste from other laboratory waste streams to ensure proper handling and disposal.
2. Waste Collection:
-
Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include the name of the chemical ("this compound"), the appropriate hazard symbols, and the accumulation start date.
3. Storage of Waste:
-
Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Ensure the storage area is secure and accessible only to authorized personnel.
4. Final Disposal:
-
The primary and recommended method for the disposal of this compound waste is through a licensed hazardous waste disposal service.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste. They will ensure compliance with all local, state, and federal regulations.
-
Do not dispose of this compound down the drain or in the regular trash. This can lead to environmental contamination and potential harm to aquatic life.
5. Decontamination of Labware and Surfaces:
-
Thoroughly decontaminate all glassware, spatulas, and other equipment that has come into contact with this compound.
-
A recommended procedure is to rinse the equipment with a suitable solvent (e.g., ethanol (B145695) or isopropanol) and then wash with soap and water.
-
Collect the initial solvent rinse as hazardous waste.
-
Wipe down any potentially contaminated surfaces with a cleaning agent and dispose of the cleaning materials as hazardous waste.
Quantitative Data Summary
For researchers working with this compound, the following data from in vitro studies may be relevant for experimental design and waste characterization.
| Parameter | Value | Cell Type | Condition |
| IC₅₀ (TNF-α, IL-1β, IL-6 production) | ~20–50 nM | LPS-stimulated murine macrophages | In vitro |
| Nitric oxide synthesis reduction | >80% at 1 µM | LPS-stimulated murine macrophages | In vitro |
| IC₅₀ (TLR4 signaling) | ≈0.3 μM | - | In vitro |
| IC₅₀ (gp96 ATP-binding and ATPase activities) | ≈0.2-0.4 μM | - | In vitro |
Data sourced from MedKoo Biosciences and MedChemExpress product information.[1][4]
Experimental Protocols Cited
While this document focuses on disposal, understanding the experimental context is crucial. The inhibitory effects of this compound on cytokine production and signaling pathways have been characterized through various in vitro and in vivo experiments.
Key Experimental Methodologies (as described in cited research):
-
Cytokine Release Inhibition Assay: Murine macrophages are stimulated with lipopolysaccharide (LPS) in the presence of varying concentrations of this compound. The levels of TNF-α, IL-1β, and IL-6 in the cell culture supernatant are then measured using ELISA (Enzyme-Linked Immunosorbent Assay).
-
Nitric Oxide Synthesis Assay: LPS-stimulated murine macrophages are treated with this compound, and the concentration of nitrite (B80452) (a stable product of nitric oxide) in the culture medium is quantified using the Griess reagent.
-
Western Blotting for p38 MAPK Phosphorylation: Cells are treated with an agonist (e.g., LPS) with or without this compound. Cell lysates are then subjected to SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated p38 MAPK and total p38 MAPK to assess the activation state of the kinase.[5]
-
In Vivo Models: In animal models of inflammation or disease (e.g., endotoxemia, experimental colitis), this compound is administered, and various endpoints such as serum cytokine levels, tissue inflammation, and survival rates are evaluated.[1]
Visualizing the Disposal Workflow and Signaling Pathway
To further clarify the procedural steps and the compound's mechanism of action, the following diagrams are provided.
Caption: Workflow for the Proper Disposal of this compound.
Caption: Simplified Signaling Pathway of this compound's Anti-inflammatory Action.
By adhering to these disposal procedures, you contribute to a safer research environment and ensure the responsible management of chemical waste, thereby building trust in your laboratory's commitment to safety and environmental stewardship.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Experimental anti-inflammatory drug this compound inhibits Toll-like receptor signaling by targeting the TLR chaperone gp96 - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
